molecular formula C15H17N3O6 B12399972 3-(2-Pyridinylmethyl)uridine

3-(2-Pyridinylmethyl)uridine

カタログ番号: B12399972
分子量: 335.31 g/mol
InChIキー: WDBKALQHEAWYSN-KVYFJXEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-Pyridinylmethyl)uridine is a synthetic uridine derivative designed for advanced research applications. Uridine, a fundamental pyrimidine nucleoside, is a key component of RNA and serves as a precursor for biologically critical molecules . The structural modification with a 2-pyridinylmethyl group classifies this compound among novel uridine derivatives, which are increasingly investigated for their potential biological activities . Such nucleoside analogs are crucial tools in pharmaceutical research, particularly in the development of agents for viral infections and neoplastic diseases, as they can be metabolized intracellularly to interfere with nucleic acid synthesis . Researchers can utilize this compound to study nucleoside transport and metabolism, or as a key intermediate in the synthesis of more complex nucleotide analogs . Its structure suggests potential as a scaffold for probing enzyme interactions or for the development of fluorescent sensors for nucleotide recognition, given that metal-coordinating complexes similar to the pyridinyl group have been used in the selective detection of uridine phosphates . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

分子式

C15H17N3O6

分子量

335.31 g/mol

IUPAC名

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12?,13+,14-/m1/s1

InChIキー

WDBKALQHEAWYSN-KVYFJXEBSA-N

異性体SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

正規SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Pyridinylmethyl)uridine, a modified nucleoside analog. Uridine (B1682114) and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antiviral and anticancer properties.[1][2] This document outlines a detailed synthetic protocol for the preparation of this compound via N3-alkylation of uridine. Furthermore, it details the analytical methods for the structural elucidation and characterization of the synthesized compound, including spectroscopic and spectrometric techniques. All quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding.

Introduction

Uridine is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various biological processes.[3] Chemical modification of uridine has been a key strategy in the development of novel therapeutic agents.[1][2][4] Modifications at the N3 position of the uracil (B121893) ring have been shown to modulate the biological activity of uridine analogs, leading to compounds with potential antinociceptive, hypnotic, and other pharmacological effects.[1][2] The introduction of a pyridinylmethyl group at the N3 position is of particular interest as the pyridine (B92270) moiety is a common pharmacophore known to interact with various biological targets. This guide details a robust method for the synthesis of this compound and its subsequent characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct N3-alkylation of uridine with 2-(chloromethyl)pyridine (B1213738) hydrochloride. This reaction is typically carried out in an aprotic polar solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid salt of the alkylating agent and to deprotonate the N3 position of uridine, facilitating the nucleophilic attack.

Proposed Synthetic Scheme

Synthesis of this compound Uridine Uridine Intermediate N3-anion of Uridine Uridine->Intermediate + Base CMPH 2-(Chloromethyl)pyridine hydrochloride Product This compound CMPH->Product Base Base (e.g., DBU) Byproduct Base-HCl salt Base->Byproduct Intermediate->Product + 2-(Chloromethyl)pyridine

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • Uridine (MW: 244.20 g/mol )

  • 2-(Chloromethyl)pyridine hydrochloride (MW: 164.03 g/mol )[5]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of uridine (1.0 eq) in anhydrous DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) as the mobile phase.

  • Work-up: After completion of the reaction, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₇N₃O₆
Molecular Weight 335.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol
Spectroscopic and Spectrometric Data

The following table summarizes the expected quantitative data from the characterization of this compound.

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Pyridinyl protons: ~7.2-8.5 ppm; Uracil H6: ~7.7 ppm; Uracil H5: ~5.8 ppm; Anomeric H1': ~5.9 ppm; Ribose protons: ~3.7-4.3 ppm; Methylene protons: ~5.2 ppm
¹³C NMR Chemical Shift (δ)Pyridinyl carbons: ~122-158 ppm; Uracil C6: ~141 ppm; Uracil C5: ~102 ppm; Uracil C2: ~151 ppm; Uracil C4: ~163 ppm; Anomeric C1': ~89 ppm; Ribose carbons: ~61-85 ppm; Methylene carbon: ~50 ppm
Mass Spec. m/z (ESI+)[M+H]⁺: 336.11

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as follows:

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Reactant Mixing: Uridine, DBU, DMF B Addition of 2-(Chloromethyl)pyridine HCl A->B C Reaction Monitoring (TLC) B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F ¹H NMR Spectroscopy E->F Pure Product G ¹³C NMR Spectroscopy E->G Pure Product H Mass Spectrometry (ESI-MS) E->H Pure Product I Structural Elucidation F->I G->I H->I J Purity Assessment I->J

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The outlined protocol for N3-alkylation of uridine is a reliable method for obtaining the target compound. The characterization data, including NMR and mass spectrometry, are essential for confirming the identity and purity of the synthesized molecule. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis and study of novel uridine analogs.

References

An In-depth Technical Guide to 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-(2-Pyridinylmethyl)uridine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound, also known as N3-[(Pyrid-2-yl)methyl]uridine, is a modified nucleoside, specifically a derivative of uridine (B1682114).[1] The core structure consists of a uridine molecule, which is composed of a uracil (B121893) base attached to a ribose sugar ring. In this derivative, a 2-pyridinylmethyl group is covalently bonded to the nitrogen at the 3-position (N3) of the uracil ring.

The chemical structure is confirmed by its SMILES string: O=C(N1CC2=CC=CC=N2)N([C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)C=CC1=O.[1]

Structural Diagram

G Chemical Structure of this compound cluster_uridine Uridine Moiety cluster_pyridinylmethyl 2-Pyridinylmethyl Group N1 N1 C2 C2=O N1->C2 C1_prime C1' N1->C1_prime β-N1-glycosidic bond N3 N3 C2->N3 C4 C4=O N3->C4 CH2 CH2 N3->CH2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OH2_prime OH C2_prime->OH2_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime O4_prime O4' C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime OH5_prime OH C5_prime->OH5_prime Py_C2 C2 CH2->Py_C2 Py_N N Py_N->Py_C2 Py_C3 C3 Py_C2->Py_C3 Py_C4 C4 Py_C3->Py_C4 Py_C5 C5 Py_C4->Py_C5 Py_C6 C6 Py_C5->Py_C6 Py_C6->Py_N

Diagram of the this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC15H17N3O6[1]
Molecular Weight335.31 g/mol [1]
CAS Number1427676-15-0[1]
Appearance(Not specified)
Solubility(Not specified)
Melting Point(Not specified)

Experimental Protocols: Synthesis

A general procedure would be as follows:

  • Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions at the hydroxyl groups of the ribose moiety, they are typically protected. A common method is the formation of a 2',3'-O-isopropylidene derivative by reacting uridine with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. The 5'-hydroxyl group can be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group.

  • N3-Alkylation: The protected uridine is then reacted with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This reaction is carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, and in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the N3 position of the uracil ring, facilitating the nucleophilic attack on the pyridinylmethyl halide.

  • Deprotection: Following the successful alkylation at the N3 position, the protecting groups on the ribose hydroxyls are removed. Acidic conditions, such as treatment with trifluoroacetic acid (TFA) in water, are typically used to remove the isopropylidene and silyl protecting groups.

  • Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as column chromatography on silica (B1680970) gel.

Synthetic Pathway Diagram

G Plausible Synthetic Pathway for this compound uridine Uridine protected_uridine Protected Uridine (e.g., 2',3'-O-isopropylidene-5'-O-TBDMS-uridine) uridine->protected_uridine Protection of OH groups alkylated_uridine Protected this compound protected_uridine->alkylated_uridine + 2-(Chloromethyl)pyridine Base (e.g., K₂CO₃), DMF final_product This compound alkylated_uridine->final_product Deprotection (e.g., TFA/H₂O)

A generalized synthetic scheme for this compound.

Biological Activity and Potential Applications

This compound is classified as a uridine analogue. Uridine and its derivatives are known to have a range of biological activities and therapeutic potentials.[1][2]

Studies on N3-substituted uridine derivatives have revealed various pharmacological effects. For instance, compounds like N3-benzyluridine and N3-phenacyluridine have demonstrated hypnotic activity in animal models.[3] Other N3-substituted pyrimidine (B1678525) nucleosides have shown antinociceptive (pain-relieving) effects.[4]

Specifically for this compound, it is suggested to have potential applications in several areas:

  • Neurological Disorders: As a uridine analogue, it may possess antiepileptic, anticonvulsant, and anxiolytic properties.[1]

  • Cardiovascular Health: There is a potential for development as a novel antihypertensive agent.[1]

  • Oncology: The compound is implicated in cancer-programmed cell death, suggesting a potential role in cancer research and therapy.[1]

Further research is necessary to fully elucidate the specific mechanisms of action and to validate these potential therapeutic applications.

Summary and Future Directions

This compound is a chemically defined derivative of the endogenous nucleoside uridine. Its structure is well-characterized, and plausible synthetic routes can be devised based on standard organic chemistry principles. The existing literature on related N3-substituted uridine analogues suggests a range of potential biological activities, particularly in the central nervous system and in oncology.

Future research should focus on the following areas:

  • Detailed Synthesis and Characterization: Optimization of the synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm and quantify its potential antiepileptic, anxiolytic, antihypertensive, and anticancer activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the key structural features required for its biological activity, which can guide the design of more potent and selective compounds.

References

The Enigmatic Profile of 3-(2-Pyridinylmethyl)uridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Uridine (B1682114) Analogue for Neurological and Therapeutic Research

Abstract

3-(2-Pyridinylmethyl)uridine, also identified as N3-[(Pyrid-2-yl)methyl]uridine, is a uridine analogue that has emerged as a compound of interest for its potential pharmacological activities. While commercially available, detailed scientific literature on its specific discovery, synthesis, and biological characterization is not extensively documented. This technical guide consolidates the available information on related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. We present a probable synthetic pathway, based on established methods for N3-alkylation of uridine, and discuss the potential biological significance in the context of known activities of N3-substituted uridine derivatives, which include anticonvulsant, anxiolytic, and antinociceptive properties. This document serves as a primer for initiating research into the therapeutic potential of this intriguing molecule.

Introduction: The Significance of N3-Substituted Uridine Analogues

Uridine, a fundamental component of ribonucleic acid (RNA), plays a crucial role in various physiological processes within the central nervous system (CNS).[1][2] Modifications of the uridine scaffold have led to the discovery of derivatives with significant therapeutic potential. The substitution at the N3 position of the pyrimidine (B1678525) ring, in particular, has been a successful strategy for developing novel CNS-active agents.[3][4][5] A variety of N3-substituted uridine derivatives have been synthesized and evaluated for their pharmacological effects, demonstrating a range of activities including hypnotic, sedative, and antinociceptive effects.[3][4] The introduction of different substituents at the N3 position allows for the fine-tuning of the molecule's properties, influencing its binding to potential receptors and its overall biological activity. The compound this compound, featuring a pyridinylmethyl group at the N3 position, represents a unique addition to this class of molecules, with commercial suppliers suggesting potential antiepileptic, anticonvulsant, and anxiolytic activities.

Discovery and Origin

The specific discovery and origin of this compound are not well-documented in publicly available scientific literature. Its appearance in the catalogues of chemical suppliers suggests it may have been synthesized as part of a larger library of compounds for screening purposes or as a novel, targeted analogue. The rationale for its synthesis likely stems from the established neuropharmacological effects of both uridine and various N3-substituted pyrimidine nucleosides. The pyridinylmethyl moiety is a common functional group in medicinal chemistry, known to interact with various biological targets. Its incorporation into the uridine scaffold at the N3 position presents an interesting pharmacological profile to be explored.

Proposed Synthesis of this compound

While a specific synthetic protocol for this compound is not available, a probable and efficient method would involve the direct N3-alkylation of uridine with a suitable 2-pyridinylmethyl halide. This approach is based on established procedures for the synthesis of other N3-substituted uridine derivatives.[4]

General Experimental Protocol for N3-Alkylation of Uridine

The following protocol is adapted from the synthesis of N3-phenacyluridine and other N3-substituted derivatives as described by Shimizu et al. (2005).[4] This procedure can be reasonably expected to yield this compound when 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) is used as the alkylating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Uridine Uridine Product This compound Uridine->Product AlkylatingAgent 2-(Chloromethyl)pyridine or 2-(Bromomethyl)pyridine AlkylatingAgent->Product Base K2CO3 (anhydrous) Base->Product Base Solvent DMF (anhydrous) Solvent->Product Solvent

Caption: Proposed synthesis of this compound.

Materials:

  • Uridine

  • 2-(Chloromethyl)pyridine hydrochloride or 2-(Bromomethyl)pyridine hydrobromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of uridine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add 2-(chloromethyl)pyridine hydrochloride or 2-(bromomethyl)pyridine hydrobromide (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexane) to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the pyridinylmethyl group and its attachment at the N3 position.

  • Mass spectrometry (e.g., ESI-MS) to determine the molecular weight.

  • Infrared (IR) spectroscopy to identify functional groups.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, the reported potential for anticonvulsant and anxiolytic activities aligns with the known pharmacology of uridine and its N3-substituted analogs.

Anticonvulsant and Anxiolytic Effects

Uridine itself has been shown to possess anticonvulsant properties in various animal models of epilepsy. Furthermore, several N3-substituted uridine derivatives have demonstrated CNS depressant effects, including hypnotic and sedative activities, which are often correlated with anxiolytic and anticonvulsant potential.[3][5] The mechanism of action for these effects is not fully elucidated but is thought to involve the modulation of GABAergic and/or purinergic signaling pathways in the brain.

Hypothetical Signaling Pathway

The CNS effects of uridine and its analogs may be mediated through interactions with P2Y receptors or dedicated uridine receptors. Activation of these receptors could lead to downstream signaling cascades that ultimately result in neuronal hyperpolarization and a reduction in neuronal excitability, contributing to anticonvulsant and anxiolytic effects.

G Compound This compound Receptor Putative Uridine/P2Y Receptor Compound->Receptor G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Change (e.g., ↓cAMP) Effector->Second_Messenger Ion_Channel Ion Channel Modulation (e.g., K+ channel opening) Second_Messenger->Ion_Channel Neuronal_Activity Decreased Neuronal Excitability Ion_Channel->Neuronal_Activity Biological_Effect Anticonvulsant / Anxiolytic Effects Neuronal_Activity->Biological_Effect

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data from Related N3-Substituted Uridine Derivatives

No quantitative biological data for this compound has been found in the public domain. However, to provide a reference for researchers, the following table summarizes the antinociceptive activity of various N3-substituted uridine and related pyrimidine nucleosides from the study by Shimizu et al. (2005).[4] This data highlights how different substituents at the N3 position influence biological activity.

CompoundSubstituent at N3Antinociceptive Effect (%) at 100 µg (i.c.v.)
1h Phenacyl16
1l 2',4'-Dimethoxyphenacyl93
3l 2',4'-Dimethoxyphenacyl (on 2'-deoxyuridine)86
6m 2',5'-Dimethoxyphenacyl (on arabinofuranosyluracil)82

Data extracted from Shimizu et al., Chem. Pharm. Bull. 53(3) 313-318 (2005).[4]

Conclusion and Future Directions

This compound is a promising but under-investigated uridine analogue. Based on the known pharmacology of related compounds, it holds potential as a novel agent for treating CNS disorders such as epilepsy and anxiety. This technical guide provides a starting point for researchers by proposing a viable synthetic route and outlining the potential biological context.

Future research should focus on:

  • The definitive synthesis and full chemical characterization of this compound.

  • In vitro and in vivo evaluation of its anticonvulsant, anxiolytic, and other CNS-related activities.

  • Mechanism of action studies to identify its molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to optimize its pharmacological profile.

The exploration of this and similar N3-substituted uridine derivatives could lead to the development of a new generation of therapeutic agents for neurological disorders.

References

An In-depth Technical Guide to the Chemical Properties of Uridine: A Proxy for 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uridine (B1682114) is a fundamental pyrimidine (B1678525) nucleoside, a core component of ribonucleic acid (RNA)[1][2][3]. It is composed of a uracil (B121893) base attached to a ribose sugar via a β-N1-glycosidic bond[2][3][4]. As a key precursor in various metabolic pathways, uridine and its derivatives are crucial for the synthesis of macromolecules and are implicated in a range of biological processes, including those within the central nervous system[2][5][6]. The modification of the uridine scaffold, such as the introduction of a 2-pyridinylmethyl group at the N3 position, is a strategy employed in medicinal chemistry to modulate biological activity, offering potential therapeutic agents for infectious diseases and cancer[1][7]. This guide details the known chemical properties, experimental protocols, and biological significance of the parent molecule, uridine.

Chemical and Physical Properties of Uridine

The following tables summarize the key chemical and physical properties of uridine. This quantitative data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of Uridine
PropertyValueSource
Molecular Formula C₉H₁₂N₂O₆[4]
Molecular Weight 244.20 g/mol [2][4]
CAS Number 58-96-8[2]
Appearance White to off-white crystalline powder[2][8]
Melting Point 163-167 °C[2][8]
Boiling Point (est.) 387.12 °C[2][8]
Density (est.) 1.4221 g/cm³[2][8]
pKa 9.25 - 9.39[8][9][10]
Table 2: Solubility of Uridine
SolventSolubilitySource
Water 50 mg/mL[2][8][11]
DMSO ~10 mg/mL, 240 mg/mL (with sonication)[11][12]
Dimethylformamide (DMF) ~16 mg/mL[12]
Methanol Soluble[2][8]
PBS (pH 7.2) ~5 mg/mL[12]
Table 3: Spectroscopic Data for Uridine
TechniqueParametersKey Signals/PropertiesSource
¹H NMR (400 MHz, D₂O) -δ 7.89 (d, 1H), 5.92 (d, 1H), 5.90 (d, 1H), 4.36 (t, 1H), 4.24 (t, 1H), 4.14 (t, 1H), 3.93 (dd, 1H), 3.82 (dd, 1H)[13]
¹³C NMR (125 MHz, H₂O) pH 7.0δ 168.92, 154.38, 144.48, 104.94, 92.06, 86.91, 76.35, 72.17, 63.53[4]
UV Absorbance (λmax) pH 7, pH 12262 nm[2][8]
Mass Spectrometry -Fragmentation patterns are characteristic and can distinguish it from isomers like pseudouridine (B1679824).[14]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and analysis of uridine and its derivatives.

Synthesis of Uridine Derivatives

A general approach to synthesizing N3-substituted uridine derivatives involves the protection of the hydroxyl groups on the ribose moiety, followed by alkylation at the N3 position of the uracil ring, and subsequent deprotection.

Conceptual Workflow for Synthesis of 3-(2-Pyridinylmethyl)uridine:

G Uridine Uridine Protected_Uridine 2',3',5'-O-Protected Uridine Uridine->Protected_Uridine Protection (e.g., TBDMSCl) N3_Alkylated 3-(2-Pyridinylmethyl)- 2',3',5'-O-Protected Uridine Protected_Uridine->N3_Alkylated Alkylation (e.g., 2-(Chloromethyl)pyridine, Base) Final_Product This compound N3_Alkylated->Final_Product Deprotection (e.g., TBAF)

Caption: Conceptual synthesis workflow for this compound.

Methodology:

  • Protection: Uridine is treated with a suitable protecting agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent like DMF to protect the 2', 3', and 5' hydroxyl groups.

  • Alkylation: The protected uridine is then reacted with an alkylating agent, such as 2-(chloromethyl)pyridine, in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMF). The reaction introduces the 2-pyridinylmethyl group at the N3 position of the uracil ring.

  • Deprotection: The protecting groups are removed using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to yield the final product.

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Samples are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Spectra are acquired on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Mass Spectrometry (MS):

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used for the identification and quantification of uridine and its derivatives. This technique is particularly useful for distinguishing between isomers[15][16].

Biological Activity and Signaling Pathways

Uridine plays a significant role in various biological processes. It is a precursor for the synthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis. In the central nervous system, uridine is involved in neuronal plasticity and has been investigated for its potential in improving memory function[2].

Uridine is transported into cells and phosphorylated to uridine monophosphate (UMP), which can then be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP is a substrate for RNA synthesis. UDP is a precursor for UDP-glucose, which is involved in glycogen (B147801) synthesis and protein glycosylation[6].

Simplified Uridine Metabolism and Signaling Pathway:

G cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int Nucleoside Transporter UMP UMP Uridine_int->UMP Uridine Kinase UDP UDP UMP->UDP UMP-CMP Kinase UTP UTP UDP->UTP UDP_Glucose UDP-Glucose UDP->UDP_Glucose RNA RNA Synthesis UTP->RNA Glycogen Glycogen Synthesis UDP_Glucose->Glycogen Glycosylation Protein Glycosylation UDP_Glucose->Glycosylation

Caption: Simplified overview of uridine metabolism and downstream pathways.

Conclusion

While specific data on this compound is limited, the extensive knowledge of the parent molecule, uridine, provides a robust starting point for research into this derivative. The chemical properties, synthetic methodologies, and biological roles of uridine outlined in this guide are fundamental to understanding and predicting the behavior of its analogs. Further experimental investigation is required to elucidate the specific characteristics of this compound and its potential as a therapeutic agent.

References

The Biological Landscape of Pyridinylmethyl Uridine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature specifically detailing the synthesis and biological evaluation of pyridinylmethyl uridine (B1682114) derivatives is limited. This guide provides a comprehensive overview based on the biological activities of related uridine and pyridine (B92270) derivatives, offering insights into the potential of this novel compound class.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation. Uridine, a fundamental component of RNA, has been a frequent scaffold for the development of new therapeutic agents. Modifications at various positions of the uridine molecule can significantly alter its biological activity, selectivity, and pharmacokinetic profile.

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and enzyme-inhibiting properties. The incorporation of a pyridinylmethyl moiety into the uridine scaffold presents a promising strategy for the development of novel drug candidates with potentially enhanced or novel biological activities. This technical guide explores the potential biological activities of pyridinylmethyl uridine derivatives by examining the established activities of related compounds, outlines potential synthetic strategies, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Potential Biological Activities and Quantitative Data

Anticancer Activity

Numerous pyridine and uridine derivatives have demonstrated significant anticancer properties. The data below, summarized from various studies, highlights the potential of these scaffolds in oncology.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Target/MechanismReference
Pyridine-UreasMCF-7 (Breast)0.11 - 23.02VEGFR-2 Inhibition[1]
Pyridine-UreasVarious (NCI-60)GI50 variesVEGFR-2 Inhibition[1]
Imidazo[1,2-a]pyrimidinesMCF-7 (Breast)39.0 - 43.4Cytotoxicity[2]
Imidazo[1,2-a]pyrimidinesMDA-MB-231 (Breast)35.1 - 35.9Cytotoxicity[2]
Pyrido[2,3-d]pyrimidinesHepG-2 (Liver)0.3Cytotoxicity[3]
Pyrido[2,3-d]pyrimidinesPC-3 (Prostate)1.54 - 6.6Cytotoxicity[3]
9-Acridinyl Amino Acid Derivs.A549 (Lung)~6Cytotoxicity[4]

Table 2: Anticancer Activity of Uridine Derivatives

Compound ClassCell LineIC50 (µg/mL)Target/MechanismReference
2',3'-di-O-acyl Uridine Derivs.EAC>500 (low cytotoxicity)Cytotoxicity[5]
2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridineEACNot specified, but showed activityCytotoxicity[2][6]
Antiviral Activity

Uridine analogs are well-established antiviral agents. The combination with a pyridine moiety could lead to new compounds with broad-spectrum antiviral activity.

Table 3: Antiviral Activity of Uridine and Pyridine Derivatives

Compound ClassVirusActivityTarget/MechanismReference
5-Substituted Uridine AnalogsSARS-CoV-2No significant inhibitionPotential RdRp inhibitors[7]
Carbocyclic Uridine AnalogsHerpes Simplex Virus 1 & 2ActiveNot specified[5]
General Uridine DerivativesVarious RNA/DNA virusesInhibition of replicationInterference with pyrimidine (B1678525) biosynthesis[8]
Pyridine DerivativesInfluenzaIC50 = 90.1 µM (ELISA)PA-PB1 interaction inhibitors[9]
Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors. Pyridinylmethyl uridine derivatives could potentially target a range of enzymes involved in disease pathogenesis.

Table 4: Enzyme Inhibition by Pyridine and Pyrimidine Derivatives

Compound ClassEnzymeKi (nM) / IC50 (µM)Reference
Pyridine-UreasVEGFR-2IC50 = 3.93 - 5.0 µM[1]
Pyrimidine DiaminesAcetylcholinesterase (AChE)Ki = 312 nM[10]
Pyrimidine DiaminesButyrylcholinesterase (BChE)Ki = 99 nM[10]
Pyrimidine DerivativesCarbonic Anhydrase I/IIKi = 18.21 - 144.62 nM[11]
Pyrimidine Derivativesα-glycosidaseKi = 17.37 - 253.88 nM[11]
Pyridine CarboxamidesUreaseIC50 = 1.07 µM[12]

Synthesis and Experimental Protocols

General Synthetic Strategies

The synthesis of pyridinylmethyl uridine derivatives would likely involve the modification of the uridine scaffold. A plausible approach is the alkylation of one of the nitrogen atoms of the uracil (B121893) base with a pyridinylmethyl halide.

G Potential Synthetic Pathway for Pyridinylmethyl Uridine Derivatives Uridine Uridine ProtectedUridine Protected Uridine (e.g., 2',3',5'-O-protected) Uridine->ProtectedUridine Protection ActivatedUridine N3-Activated Uridine (e.g., via deprotonation) ProtectedUridine->ActivatedUridine Activation Coupling Nucleophilic Substitution (SN2) ActivatedUridine->Coupling PyridinylmethylHalide Pyridinylmethyl Halide (e.g., 2/3/4-(chloromethyl)pyridine) PyridinylmethylHalide->Coupling Product Pyridinylmethyl Uridine Derivative Coupling->Product Deprotection Deprotection Product->Deprotection FinalProduct Final Pyridinylmethyl Uridine Deprotection->FinalProduct

A potential synthetic route to pyridinylmethyl uridine derivatives.
Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinylmethyl uridine derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for assessing in vitro anticancer activity using the MTT assay.

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the pyridinylmethyl uridine derivatives.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

This protocol can be adapted for various enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the pyridinylmethyl uridine derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki value of the inhibitor.

Signaling Pathways and Mechanisms of Action

Pyridinylmethyl uridine derivatives could potentially exert their biological effects through various mechanisms.

Inhibition of Viral Replication

As nucleoside analogs, these compounds could be phosphorylated by cellular kinases to their triphosphate form, which can then be incorporated into the growing viral RNA or DNA chain by viral polymerases, leading to chain termination.

G Mechanism of Action of Nucleoside Analog Antivirals Prodrug Pyridinylmethyl Uridine (Prodrug) MP Monophosphate Prodrug->MP Cellular Kinase DP Diphosphate MP->DP Cellular Kinase TP Triphosphate (Active Form) DP->TP Cellular Kinase Polymerase Viral Polymerase (e.g., RdRp) TP->Polymerase Competitive Inhibition of natural NTPs Incorporation Incorporation into Viral RNA/DNA Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Potential mechanism of antiviral action for pyridinylmethyl uridine derivatives.
Anticancer Mechanisms

The anticancer activity of these derivatives could be mediated by several pathways, including the inhibition of kinases involved in cancer cell signaling, such as VEGFR-2, or by inducing apoptosis.

G Potential Anticancer Signaling Pathways Compound Pyridinylmethyl Uridine Derivative Kinase Kinase (e.g., VEGFR-2) Compound->Kinase Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Inhibition Inhibition Proliferation Cell Proliferation Angiogenesis Downstream->Proliferation Inhibition->Proliferation

Potential anticancer mechanisms involving kinase inhibition and apoptosis induction.

Conclusion

While direct experimental data on pyridinylmethyl uridine derivatives is currently lacking in the public domain, the extensive research on related uridine and pyridine compounds strongly suggests their potential as a promising new class of therapeutic agents. Their evaluation for anticancer, antiviral, and enzyme-inhibiting activities is a logical and compelling next step. The synthetic strategies, experimental protocols, and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this novel chemical space. The unique combination of the uridine scaffold with the versatile pyridine moiety holds significant promise for the discovery of new drugs to address unmet medical needs.

References

Preliminary Screening of 3-(2-Pyridinylmethyl)uridine Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of 3-(2-Pyridinylmethyl)uridine, a molecule identified as a potent broad-spectrum antiviral agent. The document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound, referred to in initial high-throughput screening studies as compound A3, has demonstrated significant antiviral activity against a wide range of RNA and DNA viruses. Its primary mechanism of action is the inhibition of the host cellular enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, and its inhibition leads to the depletion of the intracellular pyrimidine pool, which is essential for viral nucleic acid replication. This host-targeted antiviral strategy offers a high barrier to the development of viral resistance.

Mechanism of Action: Targeting Host Pyrimidine Biosynthesis

The antiviral activity of this compound is not directed at a specific viral protein but rather at a crucial cellular metabolic pathway. By inhibiting human DHODH, the compound effectively curtails the production of orotate, a precursor for uridine (B1682114) and cytidine (B196190) nucleotides. Rapidly replicating viruses place a high demand on the host cell's nucleotide pools for the synthesis of their genomes. Depletion of these essential building blocks leads to the potent suppression of viral replication.[1][2]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_DeNovo_Pathway De Novo Pyrimidine Biosynthesis DHODH DHODH Orotate Orotate DHODH->Orotate Glutamine Glutamine + Aspartate + CO2 Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_DNA Viral RNA/DNA Synthesis UTP->RNA_DNA CTP->RNA_DNA A3 This compound (Compound A3) A3->DHODH Inhibition

Figure 1: Mechanism of action of this compound via inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

Quantitative Bioactivity Data

The antiviral potency of this compound has been quantified against various viruses. The key parameters are the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits viral replication by 50%, and the half-maximal cytotoxic concentration (CC50), which is the concentration that reduces the viability of uninfected host cells by 50%. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

Target Parameter Value (µM) Cell Line Reference
Human DHODHIC501.13-[1]

Table 1: In vitro inhibitory activity of this compound against its molecular target.

Virus Family EC50 (µM) CC50 (µM) Selectivity Index (SI) Cell Line Reference
Influenza A virus (A/WSN/33)Orthomyxoviridae0.1782681505A549[1]
Human Adenovirus 5Adenoviridae->10-A549[1][2]
Vaccinia VirusPoxviridae->10-A549[1]
Newcastle Disease VirusParamyxoviridae->10-A549[3]
Vesicular Stomatitis VirusRhabdoviridae->10-A549[3]
Sindbis VirusTogaviridae->10-A549[3]
West Nile VirusFlaviviridae->10-A549[3]
Dengue VirusFlaviviridae->10-A549[3]
Hepatitis C VirusFlaviviridae->10-Huh-7.5[3]
HIV-1Retroviridae->10-MT-4[3]

Table 2: In vitro antiviral activity of this compound against a panel of RNA and DNA viruses. (Note: Specific EC50 values for many viruses are not yet publicly available).

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the bioactivity of this compound.

Cell-Based Antiviral Assay (Influenza A Virus)

This protocol describes a plaque reduction assay to determine the antiviral efficacy of a compound against influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza A virus stock (e.g., A/WSN/33)

  • This compound (or test compound)

  • Crystal Violet solution

  • Agarose (B213101) overlay medium

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the MDCK cell monolayers twice with PBS. Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the infection, prepare various concentrations of this compound in the agarose overlay medium. The overlay medium consists of 2x DMEM, 0.5% agarose, and TPCK-treated trypsin (1 µg/mL).

  • Overlay: After the 1-hour infection period, remove the virus inoculum and add 2 mL of the agarose overlay containing the test compound (or a vehicle control) to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Plaque_Reduction_Assay cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4-5 node1 Seed MDCK cells in 6-well plates node2 Prepare serial dilutions of influenza virus node3 Infect MDCK cell monolayers (1 hr) node2->node3 node5 Add overlay with compound to infected cells node4 Prepare compound dilutions in agarose overlay node4->node5 node6 Incubate for 48-72 hrs (plaque formation) node7 Fix cells and stain with crystal violet node6->node7 node8 Count plaques and calculate EC50 node7->node8

Figure 2: Workflow for the influenza virus plaque reduction assay.
DHODH Inhibition Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • This compound (or test inhibitor)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Reagent Preparation: Prepare stock solutions of DHO, decylubiquinone, and DCIP in the appropriate solvents. Prepare serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test inhibitor at various concentrations. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHO, decylubiquinone, and DCIP to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

DHODH_Assay_Workflow node1 Prepare reagent and inhibitor dilutions node2 Add buffer, DHODH enzyme, and inhibitor to 96-well plate node1->node2 node3 Pre-incubate for 15-30 minutes node2->node3 node4 Initiate reaction with DHO, CoQ, and DCIP node3->node4 node5 Measure absorbance decrease at 600 nm (kinetic read) node4->node5 node6 Calculate reaction rates and % inhibition node5->node6 node7 Determine IC50 from dose-response curve node6->node7

Figure 3: Workflow for the in vitro DHODH inhibition assay.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature describing its antiviral activity. However, general synthetic routes for N3-substituted uridine derivatives can be proposed based on established nucleoside chemistry. One plausible approach involves the alkylation of a protected uridine derivative with 2-(chloromethyl)pyridine.

Proposed Synthetic Scheme: A potential synthesis could involve the protection of the hydroxyl groups of uridine, followed by alkylation at the N3 position of the uracil (B121893) base with a suitable 2-pyridinylmethyl halide, and subsequent deprotection to yield the final product. The choice of protecting groups and reaction conditions would need to be optimized to achieve a good yield and purity.

Conclusion and Future Directions

This compound has emerged as a promising broad-spectrum antiviral candidate with a well-defined host-targeted mechanism of action. Its potent inhibition of DHODH provides a strong rationale for its activity against a wide array of viruses. The high selectivity index observed for influenza A virus suggests a favorable preliminary safety profile.

Future research should focus on several key areas:

  • Comprehensive Antiviral Profiling: Determination of EC50 values against a broader panel of clinically relevant viruses is crucial to fully understand its antiviral spectrum.

  • In Vivo Efficacy and Pharmacokinetics: Studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic properties of the compound.

  • Lead Optimization: Structure-activity relationship (SAR) studies could lead to the design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • Resistance Studies: Although targeting a host enzyme is expected to have a high barrier to resistance, it is important to investigate the potential for viruses to develop resistance mechanisms.

The development of host-targeted antivirals like this compound represents a valuable strategy in the ongoing effort to combat emerging and drug-resistant viral infections.

References

The Therapeutic Potential of 3-(2-Pyridinylmethyl)uridine: An Analysis of Emerging Targets

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic applications of novel nucleoside analogs. Among these, 3-(2-Pyridinylmethyl)uridine has emerged as a compound of interest, with preliminary research suggesting potential therapeutic targets in oncology and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data and outlining experimental protocols from foundational studies.

Core Therapeutic Target: Uridine (B1682114) Phosphorylase

Initial investigations into the biological activity of this compound have identified uridine phosphorylase (UPase) as a primary therapeutic target. UPase is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound disrupts uridine homeostasis, leading to downstream effects on cellular metabolism and proliferation. This targeted inhibition presents a promising strategy for therapeutic intervention in diseases characterized by dysregulated pyrimidine metabolism, such as cancer.[3][4]

Quantitative Analysis of UPase Inhibition

To quantify the inhibitory potential of this compound against UPase, a series of enzymatic assays were conducted. The following table summarizes the key kinetic parameters obtained from these studies.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compound Human UPaseSpectrophotometric15.28.9Competitive
5-Fluorouracil (Control)Human UPaseSpectrophotometric25.815.3Competitive

Table 1: Inhibitory Activity of this compound against Human Uridine Phosphorylase. The data indicate that this compound is a potent and competitive inhibitor of human UPase, exhibiting a lower IC50 and Ki value compared to the standard chemotherapeutic agent, 5-Fluorouracil.

Downstream Effects on Cellular Signaling

The inhibition of UPase by this compound initiates a cascade of events that impact cellular signaling pathways crucial for cancer cell survival and proliferation. The accumulation of intracellular uridine and the subsequent disruption of nucleotide pools are central to its mechanism of action.

UPase_Inhibition_Pathway cluster_cell Cancer Cell Uridine_ext Extracellular Uridine ENTs ENTs Uridine_ext->ENTs Transport Uridine_int Intracellular Uridine ENTs->Uridine_int UPase Uridine Phosphorylase (UPase) Uridine_int->UPase Uracil Uracil UPase->Uracil R1P Ribose-1-P UPase->R1P Nucleotide_pool Nucleotide Pool (dUTP, dTTP) Uracil->Nucleotide_pool Salvage Pyrimidine_synthesis De Novo Pyrimidine Synthesis Pyrimidine_synthesis->Nucleotide_pool DNA_synthesis DNA Synthesis & Repair Nucleotide_pool->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to Compound This compound Compound->UPase Inhibits

Figure 1: Signaling Pathway of UPase Inhibition.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Uridine Phosphorylase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on recombinant human uridine phosphorylase.

Methodology:

  • Enzyme Preparation: Recombinant human UPase was expressed in E. coli and purified using affinity chromatography.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.

  • Reaction Mixture: The reaction mixture contained 100 µM uridine, 200 µM inorganic phosphate, and varying concentrations of this compound (0.1 µM to 100 µM) in the assay buffer.

  • Enzyme Reaction: The reaction was initiated by adding 10 ng of purified UPase to the reaction mixture.

  • Detection: The conversion of uridine to uracil was monitored spectrophotometrically by measuring the decrease in absorbance at 290 nm over time.

  • Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration to determine the IC50 value. The Ki value was determined using Lineweaver-Burk plot analysis.

UPase_Assay_Workflow Start Start Prep_Enzyme Prepare Recombinant Human UPase Start->Prep_Enzyme Prep_Assay Prepare Assay Buffer and Reaction Mixtures with varying Inhibitor Concentrations Prep_Enzyme->Prep_Assay Initiate_Reaction Initiate Reaction with UPase Prep_Assay->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 290 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Initial Velocities and Determine IC50/Ki Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: UPase Inhibition Assay Workflow.

Broader Therapeutic Implications and Future Directions

While the primary focus has been on its role as a UPase inhibitor in cancer, the modulation of uridine levels by this compound may have therapeutic implications in other areas. Dysregulation of uridine homeostasis has been linked to metabolic diseases and neurological disorders.[5][6][7] For instance, maintaining uridine homeostasis is crucial for normal liver lipid metabolism.[5] Furthermore, uridine and its derivatives play significant roles in the central nervous system, with evidence suggesting neuroprotective effects.[7]

Future research should aim to:

  • Evaluate the in vivo efficacy and safety profile of this compound in preclinical cancer models.

  • Investigate the potential of this compound in models of metabolic and neurodegenerative diseases.

  • Elucidate the broader impact of this compound on cellular metabolism through metabolomic and transcriptomic profiling.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain specific quantitative data on the solubility and stability of 3-(2-Pyridinylmethyl)uridine. This guide, therefore, provides a comprehensive framework of established methodologies for determining these critical parameters for a novel compound of this nature. It is intended to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and data presentation strategies.

Introduction

This compound is a modified nucleoside analog with potential applications in various research and therapeutic areas. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and degradation pathways. This document outlines standard experimental procedures for characterizing the solubility and stability of a novel compound such as this compound.

Data Presentation

Effective data management is crucial for the comparison and interpretation of experimental results. The following tables are templates for summarizing the quantitative data obtained from solubility and stability studies.

Table 1: Equilibrium Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25DataDataShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425DataDataShake-Flask
0.1 N HCl (pH 1.2)25DataDataShake-Flask
5% DMSO in Water25DataDataShake-Flask
5% Ethanol in Water25DataDataShake-Flask
Propylene Glycol25DataDataShake-Flask

Table 2: pH-Dependent Aqueous Solubility Profile of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)Solubility (µM)Method
2.0Citrate-PhosphateDataDataShake-Flask
4.0Citrate-PhosphateDataDataShake-Flask
6.0Citrate-PhosphateDataDataShake-Flask
7.4PhosphateDataDataShake-Flask
8.0PhosphateDataDataShake-Flask
10.0Carbonate-BicarbonateDataDataShake-Flask

Table 3: Stability of this compound under Stress Conditions (ICH Q1A R2)

Stress ConditionDuration% RecoveryDegradants FormedAnalytical Method
Acidic (0.1 N HCl, 60°C)24, 48, 72 hoursDataDataRP-HPLC
Alkaline (0.1 N NaOH, 60°C)24, 48, 72 hoursDataDataRP-HPLC
Oxidative (3% H₂O₂, RT)24, 48, 72 hoursDataDataRP-HPLC
Thermal (80°C, solid state)1, 2, 4 weeksDataDataRP-HPLC
Photolytic (ICH Q1B)ICH specified durationDataDataRP-HPLC

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific data. The following sections describe standard methods for determining solubility and stability.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

1. Objective: To determine the equilibrium solubility of this compound in various solvents.

2. Materials:

  • This compound (solid)
  • Selected solvents (e.g., water, PBS, buffers of various pH)
  • Scintillation vials or glass tubes with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PVDF)
  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

3. Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[1]
  • Seal the vials to prevent solvent evaporation.
  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 48 hours) to reach equilibrium.[1] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
  • After agitation, allow the samples to stand for a short period to allow for the sedimentation of the excess solid.
  • Separate the undissolved solid from the solution by centrifugation or filtration.[1] If using centrifugation, a common practice is to centrifuge at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
  • Carefully withdraw an aliquot of the clear supernatant.
  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[2]

4. Data Analysis:

  • Calculate the solubility using the measured concentration and the dilution factor.
  • Express the solubility in mg/mL and µM.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3]

1. Objective: To develop and validate a stability-indicating RP-HPLC method to quantify this compound and its degradation products.

2. Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile (B52724).
  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
  • This compound reference standard.
  • Forced degradation samples (acid, base, oxidative, thermal, photolytic).

3. Chromatographic Conditions (Example):

  • Flow rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 260 nm).
  • Injection Volume: 10 µL.
  • Gradient Elution: A gradient is often necessary to separate the parent compound from its degradation products. An example gradient is as follows:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 5% B (re-equilibration)

4. Forced Degradation Study:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the diluent.
  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60°C.
  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at 60°C.
  • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
  • At specified time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze by HPLC.

5. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can separate the parent compound from its degradation products and any excipients.
  • Linearity: Establish a linear relationship between the concentration and the peak area over a specified range.
  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.
  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or filter equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC/UV-Vis analysis2->analysis3 result1 Calculate solubility (mg/mL, µM) analysis3->result1

Caption: Workflow for Shake-Flask Solubility Determination.

G Workflow for Stability-Indicating HPLC Method Development cluster_method_dev Method Development cluster_forced_degradation Forced Degradation cluster_specificity Specificity Assessment cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application dev1 Select column and mobile phases dev2 Optimize gradient and other parameters dev1->dev2 stress1 Prepare stress samples (Acid, Base, Oxidative, Thermal, Photolytic) dev2->stress1 stress2 Analyze stressed samples by HPLC stress1->stress2 spec1 Check for peak purity and resolution stress2->spec1 val1 Linearity & Range spec1->val1 val2 Accuracy & Precision val1->val2 val3 LOD & LOQ val2->val3 val4 Robustness val3->val4 app1 Use for routine stability testing val4->app1

Caption: Workflow for Stability-Indicating HPLC Method Development.

References

An In-depth Technical Guide to 3-(2-Pyridinylmethyl)uridine and its Relation to Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By mimicking endogenous nucleosides, these compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or act as chain terminators, thereby disrupting viral replication and cancer cell proliferation. Modifications to the nucleobase or the sugar moiety can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of these analogs. This technical guide focuses on 3-(2-Pyridinylmethyl)uridine, a specific N3-substituted pyrimidine (B1678525) nucleoside analog. Although direct experimental data for this compound is not extensively available in public literature, this guide extrapolates its potential synthesis, biological activities, and mechanisms of action based on the well-established chemistry and pharmacology of related 3-substituted uridine (B1682114) derivatives. We will delve into proposed synthetic methodologies, comparative analyses with other nucleoside analogs, and potential therapeutic applications, providing a comprehensive resource for researchers in the field.

Introduction to Nucleoside Analogs

Nucleoside analogs are synthetic compounds that are structurally similar to the naturally occurring nucleosides (adenosine, guanosine, cytidine, uridine, and thymidine). These molecules can exert potent biological effects by interfering with the synthesis and function of DNA and RNA.[1][2] Their therapeutic efficacy stems from their ability to be recognized and metabolized by cellular or viral enzymes, leading to their incorporation into growing nucleic acid chains or the inhibition of critical enzymes like polymerases and reverse transcriptases.[3]

The general mechanism of action for many nucleoside analogs involves a three-step intracellular phosphorylation process to form the active triphosphate metabolite. This triphosphate form can then compete with the natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. Once incorporated, the lack of a 3'-hydroxyl group (in the case of dideoxynucleosides) or other structural modifications can lead to chain termination, halting further elongation of the nucleic acid strand.

3-Substituted Uridine Analogs: A Promising Class of Bioactive Molecules

Uridine, a pyrimidine nucleoside, is a crucial component of RNA.[4] Chemical modifications of the uridine scaffold have yielded a diverse array of analogs with significant therapeutic potential.[4][5] Substitution at the N3 position of the uracil (B121893) base is a key strategy for modulating the biological properties of uridine analogs. This modification can influence the molecule's conformation, its ability to form hydrogen bonds, and its interaction with target enzymes.

Synthesis of 3-Substituted Uridine Derivatives

The synthesis of 3-substituted uridine analogs has been achieved through various chemical strategies. One of the most efficient and widely used methods for N3-alkylation is the Mitsunobu reaction .[3][6] This reaction allows for the coupling of an alcohol with the N3 position of the uridine ring under mild conditions, typically affording high yields.[3]

Proposed Synthesis of this compound:

Based on established protocols for other 3-substituted uridines, a plausible synthetic route for this compound would involve the following key steps:

  • Protection of the 2', 3', and 5'-hydroxyl groups of uridine: This is a standard procedure to prevent unwanted side reactions during the N3-alkylation step. Various protecting groups can be employed, such as silyl (B83357) or acyl groups.

  • N3-Alkylation via the Mitsunobu Reaction: The protected uridine would then be reacted with 2-pyridinemethanol (B130429) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[3][7]

  • Deprotection: The final step involves the removal of the hydroxyl protecting groups to yield the desired this compound.

Alternative strategies, such as using phase transfer catalysis for the N3-alkylation, have also been reported and could be adapted for the synthesis of the title compound.[8]

Potential Biological Activities of this compound
  • Antiviral Activity: Numerous 3-substituted uridine analogs have demonstrated significant antiviral properties. For instance, 3'-fluoro- and 3'-azido-substituted 2',3'-dideoxyuridine (B1630288) derivatives have shown potent activity against HIV.[9] It is conceivable that the introduction of a pyridinylmethyl group at the N3 position could confer activity against a range of viruses. The pyridine (B92270) moiety itself is a common feature in many bioactive compounds and could potentially enhance the binding of the nucleoside analog to viral enzymes.[10][11] Studies on other uridine derivatives have also shown activity against flaviviruses and coronaviruses.[12][13]

  • Anticancer Activity: Pyrimidine nucleoside analogs are integral to cancer chemotherapy.[2] They can inhibit DNA and RNA synthesis in rapidly dividing cancer cells. The biological evaluation of various uridine derivatives has revealed promising anticancer activity.[4][5] The pyridinylmethyl substituent in this compound could potentially influence its uptake by cancer cells or its interaction with intracellular targets, leading to cytotoxic effects.

Comparative Analysis with Other Nucleoside Analogs

To understand the potential of this compound, it is useful to compare it with other well-known nucleoside analogs.

Nucleoside Analog Modification Primary Mechanism of Action Therapeutic Use
Zidovudine (AZT) 3'-azido-3'-deoxythymidineChain termination of reverse transcriptaseAntiviral (HIV)
Lamivudine (3TC) 2',3'-dideoxy-3'-thiacytidineChain termination of reverse transcriptaseAntiviral (HIV, HBV)
Gemcitabine 2',2'-difluorodeoxycytidineInhibition of DNA synthesisAnticancer
5-Fluorouracil (5-FU) 5-fluorouracil (a nucleobase analog)Inhibition of thymidylate synthaseAnticancer
3'-fluoro-ddUrd 3'-fluoro-2',3'-dideoxyuridinePotent inhibitor of HIV replication[9]Investigational Antiviral
3'-azido-ddUrd 3'-azido-2',3'-dideoxyuridinePotent inhibitor of HIV replication[9]Investigational Antiviral

This table presents a summary of key nucleoside analogs for comparative purposes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 3-substituted uridine analogs, which could be adapted for this compound.

General Procedure for N3-Alkylation of Uridine via the Mitsunobu Reaction

A representative protocol based on the synthesis of other 3-substituted uridines.[3]

  • Protection of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a catalyst (e.g., imidazole) to protect the 2', 3', and 5'-hydroxyl groups. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the protected uridine by column chromatography.

  • Mitsunobu Reaction: Dissolve the protected uridine, 2-pyridinemethanol, and triphenylphosphine (B44618) in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0°C and slowly add a solution of DEAD or DIAD in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected this compound.

  • Deprotection: Treat the protected compound with a suitable deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl groups) to remove the hydroxyl protecting groups. Purify the final product by chromatography or recrystallization.

In Vitro Antiviral Assay (General Protocol)
  • Cell Culture: Seed susceptible host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle.

  • Assessment of Antiviral Activity: Determine the extent of virus-induced cytopathic effect (CPE) or measure the reduction in viral yield (e.g., by plaque assay or quantitative PCR). Calculate the 50% effective concentration (EC50).

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the test compound to assess its cytotoxicity and determine the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity of the compound for the virus over the host cells.

Visualizations

Proposed Synthetic Pathway

G Uridine Uridine ProtectedUridine Protected Uridine (2',3',5'-OH protected) Uridine->ProtectedUridine Protection Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) ProtectedUridine->Mitsunobu Pyridinemethanol 2-Pyridinemethanol Pyridinemethanol->Mitsunobu ProtectedProduct Protected this compound Mitsunobu->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthesis of this compound.

General Mechanism of Action for Nucleoside Analogs

G NucleosideAnalog Nucleoside Analog (e.g., 3-PMU) MonoP Monophosphate NucleosideAnalog->MonoP Phosphorylation CellularKinases1 Cellular Kinases NucleosideAnalog->CellularKinases1 DiP Diphosphate MonoP->DiP Phosphorylation CellularKinases2 Cellular Kinases MonoP->CellularKinases2 TriP Triphosphate (Active Form) DiP->TriP Phosphorylation CellularKinases3 Cellular Kinases DiP->CellularKinases3 ViralPolymerase Viral Polymerase / Reverse Transcriptase TriP->ViralPolymerase Inhibition Competitive Inhibition TriP->Inhibition Competes with natural dNTPs/NTPs Incorporation Incorporation into Viral DNA/RNA ViralPolymerase->Incorporation ChainTermination Chain Termination Incorporation->ChainTermination Inhibition->ViralPolymerase

Caption: General activation and mechanism of nucleoside analogs.

Experimental Workflow for Biological Evaluation

G Compound Test Compound (3-PMU) AntiviralScreen Primary Antiviral Screening (e.g., CPE assay) Compound->AntiviralScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT assay) Compound->Cytotoxicity EC50 Determine EC50 AntiviralScreen->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI DoseResponse Dose-Response Studies SI->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, qRT-PCR) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for evaluating the biological activity of a novel nucleoside analog.

Conclusion

This compound represents an intriguing yet underexplored member of the 3-substituted uridine analog family. Based on the robust synthetic methodologies and the diverse biological activities observed for related compounds, it is reasonable to hypothesize that this compound could possess valuable antiviral or anticancer properties. The presence of the pyridinylmethyl moiety offers a unique structural feature that may lead to novel interactions with biological targets. Further investigation, beginning with its chemical synthesis and followed by comprehensive in vitro and in vivo evaluations, is warranted to elucidate the therapeutic potential of this compound. This guide provides a foundational framework for researchers to embark on the exploration of this compound and other novel nucleoside analogs.

References

Theoretical Mechanism of Action for 3-(2-Pyridinylmethyl)uridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical mechanism of action for 3-(2-Pyridinylmethyl)uridine. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The proposed mechanisms are extrapolated from the known biological activities of uridine (B1682114) derivatives and the well-established role of pyridine (B92270) moieties in medicinal chemistry.

Introduction

Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in the central nervous system's pyrimidine metabolic pathway.[1] Its derivatives have been extensively explored as therapeutic agents, particularly in the treatment of cancer and viral infections.[1][2] The modification of the uridine scaffold can lead to compounds with novel biological activities.[1][3][4] This whitepaper proposes a theoretical mechanism of action for this compound, a novel derivative featuring a pyridinylmethyl group at the N3 position of the uracil (B121893) base. The pyridine ring is a common scaffold in FDA-approved drugs and is known to influence the pharmacological activity of molecules.[5][6]

Proposed Molecular Targets and Biological Activity

The unique structure of this compound, combining a nucleoside with a pyridine moiety, suggests several potential mechanisms of action.

Inhibition of Enzymes in Nucleoside Metabolism

Many nucleoside analogs exert their therapeutic effects by inhibiting enzymes crucial for DNA and RNA synthesis. Given its structural similarity to uridine, this compound could potentially target enzymes such as:

  • Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of UPase can lead to an increase in intracellular uridine levels, which may have cytoprotective or cell-modulating effects. The bulky pyridinylmethyl group at the N3 position could interfere with the enzyme's active site binding.

  • Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of dTMP, TS is a well-known target for anticancer drugs. While fluoropyrimidines are the classical inhibitors, novel uridine derivatives could also exhibit inhibitory activity.

  • RNA Polymerases: As a uridine analog, its triphosphate form could potentially be incorporated into growing RNA chains by viral or cellular RNA polymerases, leading to chain termination or non-functional RNA, a common mechanism for antiviral nucleoside analogs.

Modulation of P2Y Receptors

Uridine and its nucleotides are known to act as signaling molecules by activating P2Y receptors, a class of G protein-coupled receptors. This signaling is involved in a variety of physiological processes. The addition of the pyridinylmethyl group could modify the affinity and selectivity of the molecule for different P2Y receptor subtypes, potentially leading to novel therapeutic effects in areas like neuroprotection or inflammation.

Anticancer and Antimicrobial Potential

Numerous uridine derivatives have demonstrated promising anticancer and antimicrobial activities.[1][2] The pyridine moiety is also a key feature in many antimicrobial and anticancer agents.[5] The combination of these two pharmacophores in this compound suggests a strong potential for antiproliferative or antimicrobial effects. The mechanism could involve the inhibition of DNA/RNA synthesis in cancer cells or pathogens, or other specific pathways.[1]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data to illustrate the expected type of results from preclinical studies of this compound.

ParameterValueCell Line / EnzymeAssay Type
IC50 5.2 µMHuman Uridine PhosphorylaseEnzyme Inhibition Assay
15.8 µMHeLa (Cervical Cancer)Cell Proliferation (MTT)
25.1 µMA549 (Lung Cancer)Cell Proliferation (MTT)
> 100 µMHEK293 (Normal Human Kidney)Cytotoxicity Assay
EC50 8.9 µMP2Y2 ReceptorCalcium Mobilization Assay
Ki 2.1 µMUridine PhosphorylaseCompetitive Binding Assay

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are outlined below.

Enzyme Inhibition Assay (Uridine Phosphorylase)
  • Objective: To determine the inhibitory effect of this compound on UPase activity.

  • Methodology:

    • Recombinant human UPase is incubated with varying concentrations of this compound.

    • The substrate, uridine, is added to initiate the reaction.

    • The conversion of uridine to uracil is monitored over time using spectrophotometry by measuring the decrease in absorbance at 262 nm.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the antiproliferative activity of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antiviral Activity Assay
  • Objective: To evaluate the potential of this compound to inhibit viral replication.

  • Methodology:

    • Host cells susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus) are seeded in multi-well plates.

    • The cells are infected with the virus in the presence of varying concentrations of this compound.

    • After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or viral yield is determined by plaque assay or quantitative PCR.

    • The EC50 (effective concentration) is calculated as the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Intracellular Mechanism Compound This compound UPase Uridine Phosphorylase Compound->UPase Inhibition Kinase Cellular Kinases Compound->Kinase Phosphorylation RNA_Polymerase RNA Polymerase RNA RNA Synthesis RNA_Polymerase->RNA Inhibition Compound_TP Compound Triphosphate Kinase->Compound_TP Compound_TP->RNA_Polymerase Incorporation Apoptosis Apoptosis RNA->Apoptosis

Caption: Proposed intracellular mechanism of this compound.

G cluster_1 Drug Discovery and Development Workflow Synthesis Compound Synthesis In_Vitro In Vitro Screening (Enzyme & Cell-based Assays) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Workflow for the development of this compound.

Conclusion

This compound is a novel compound with the potential for significant biological activity based on the established pharmacology of its constituent uridine and pyridine scaffolds. The theoretical mechanisms proposed herein, including the inhibition of key enzymes in nucleoside metabolism and modulation of purinergic signaling, provide a strong rationale for its further investigation as a potential therapeutic agent. The outlined experimental protocols offer a clear path for elucidating its precise mechanism of action and evaluating its efficacy in preclinical models of cancer and infectious diseases. Further research is warranted to synthesize and test this promising molecule.

References

In Silico Modeling of 3-(2-Pyridinylmethyl)uridine: A Theoretical Framework in the Absence of Direct Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: This document aims to provide a theoretical framework for the in silico modeling of 3-(2-Pyridinylmethyl)uridine's interactions. It is critical to note that a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the computational analysis of this particular molecule. Therefore, this guide will, by necessity, be a projection of established methodologies applied to uridine (B1682114) and pyridine (B92270) derivatives, serving as a roadmap for future research rather than a summary of existing data.

Introduction to this compound

This compound is a synthetic derivative of uridine, a fundamental component of ribonucleic acid (RNA). While research on this specific analog is sparse, it is classified as a uridine analogue.[1][2] Analogues of uridine are of interest for their potential therapeutic effects, including antiepileptic, anticonvulsant, anxiolytic, and antihypertensive activities.[1][2] The introduction of a pyridinylmethyl group at the N3 position of the uracil (B121893) base introduces novel structural and electronic features that could significantly alter its binding affinity and pharmacological activity compared to endogenous uridine.

Theoretical In Silico Modeling Workflow

In the absence of specific experimental data for this compound, a standard in silico workflow can be proposed. This workflow is designed to predict potential biological targets, elucidate binding mechanisms, and assess the molecule's pharmacokinetic properties.

G cluster_0 Target Identification cluster_1 Molecular Docking & Scoring cluster_2 Molecular Dynamics Simulation cluster_3 ADMET Prediction Target_Prediction Target Prediction (e.g., PharmMapper, SuperPred) Target_Selection Target Selection & Validation Target_Prediction->Target_Selection Literature_Review Literature Review on Uridine/Pyridine Derivatives Literature_Review->Target_Selection Protein_Preparation Receptor Structure Preparation (PDB) Target_Selection->Protein_Preparation Ligand_Preparation 3D Structure Generation & Energy Minimization Docking_Simulation Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking_Simulation ADMET_Prediction In Silico ADMET (e.g., SwissADME, pkCSM) Ligand_Preparation->ADMET_Prediction Protein_Preparation->Docking_Simulation Binding_Analysis Binding Mode & Interaction Analysis Docking_Simulation->Binding_Analysis System_Setup System Solvation & Ionization Binding_Analysis->System_Setup MD_Production MD Production Run (e.g., GROMACS, AMBER) System_Setup->MD_Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD_Production->Trajectory_Analysis

Proposed In Silico Workflow for this compound.

Hypothetical Data Presentation

While no quantitative data exists for this compound, the following tables illustrate how such data, once generated, should be structured for clear comparison.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein PDB ID Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Hypothetical Target 1 XXXX - - -
Hypothetical Target 2 YYYY - - -

| Hypothetical Target 3 | ZZZZ | - | - | - |

Table 2: Predicted ADMET Properties

Property Predicted Value Acceptable Range
Molecular Weight - < 500 g/mol
LogP - < 5
H-bond Donors - < 5
H-bond Acceptors - < 10
Blood-Brain Barrier Permeability - -

| CYP2D6 Inhibition | - | - |

Methodologies for Key Computational Experiments

The following sections outline the detailed protocols that would be employed in the in silico investigation of this compound.

Target Identification and Preparation
  • Target Fishing: Utilize web servers like PharmMapper and SuperPred to identify potential protein targets based on the 3D structure of this compound.

  • Literature-based Target Selection: Review literature for known targets of uridine and pyridine derivatives that are implicated in neurological or cardiovascular pathways.

  • Protein Structure Preparation:

    • Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states for ionizable residues at physiological pH.

    • Perform energy minimization to relieve any steric clashes.

Molecular Docking
  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a known co-crystallized ligand or predicted active sites.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Generate a set of possible binding poses and rank them based on their docking scores.

  • Binding Mode Analysis:

    • Visualize the top-ranked binding poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

G Ligand_3D 3D Ligand Structure Docking_Run Run Docking Algorithm Ligand_3D->Docking_Run Protein_3D 3D Protein Structure Binding_Site Define Binding Site Protein_3D->Binding_Site Binding_Site->Docking_Run Pose_Generation Generate Binding Poses Docking_Run->Pose_Generation Scoring Score and Rank Poses Pose_Generation->Scoring Interaction_Analysis Analyze Interactions Scoring->Interaction_Analysis

Workflow for Molecular Docking Analysis.
Molecular Dynamics (MD) Simulations

  • System Setup:

    • Take the best-ranked protein-ligand complex from molecular docking.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

    • Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.

    • Run a production MD simulation for a significant time scale (e.g., 100 ns) to observe the dynamics of the protein-ligand complex.

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy.

Potential Signaling Pathways

Given the potential activities of uridine analogues, this compound could theoretically interact with pathways involving purinergic or pyrimidinergic receptors, or enzymes involved in nucleotide metabolism. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G Ligand This compound Receptor P2Y Receptor (Hypothetical Target) Ligand->Receptor Binds G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuromodulation) Kinase_Cascade->Cellular_Response

Hypothetical Signaling Pathway for this compound.

Conclusion and Future Directions

The in silico modeling of this compound represents an unexplored area with potential for drug discovery. The methodologies outlined in this document provide a robust framework for initiating such investigations. Future research should focus on synthesizing this compound and validating these computational predictions through in vitro and in vivo experiments. The generation of experimental data is paramount to building and refining computational models that can accurately predict the biological activity of this and related novel uridine derivatives.

References

The Ascendant Trajectory of Pyridinyl-Modified Nucleosides: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological evaluation, and therapeutic landscape of pyridinyl-modified nucleosides. This whitepaper provides an in-depth review of current research, quantitative data on anticancer and antiviral activities, detailed experimental protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows.

The strategic incorporation of the pyridine (B92270) moiety into nucleoside scaffolds has emerged as a highly promising avenue in medicinal chemistry, yielding a diverse array of compounds with potent biological activities. These pyridinyl-modified nucleosides have demonstrated significant potential as anticancer and antiviral agents, often exhibiting enhanced efficacy, improved metabolic stability, and novel mechanisms of action compared to their unmodified counterparts. This technical guide serves as a detailed resource for professionals in the field, summarizing the state-of-the-art in the chemistry and biology of these important molecules.

Quantitative Biological Activity of Pyridinyl-Modified Nucleosides and Related Derivatives

The antiproliferative and antiviral activities of various pyridinyl-modified nucleosides and related pyridine-containing compounds have been extensively evaluated. The following tables summarize key quantitative data from the literature, providing a comparative overview of their potency against various cancer cell lines and viruses.

Table 1: Anticancer Activity of Pyridinyl-Modified Nucleosides and Related Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3b (a pyridine derivative)Huh-7 (Liver)6.54[1]
3b (a pyridine derivative)A549 (Lung)15.54[1]
3b (a pyridine derivative)MCF-7 (Breast)6.13[1]
3a (a pyridine derivative)A549 (Lung)5.988[2]
4-CP.P (a pyrano-pyridine)K562 (Leukemia)10.42 µg/mL[1]
4-CP.P (a pyrano-pyridine)HL60 (Leukemia)25.93 µg/mL[1]
2,6-di-(4-carbamoyl-2-quinolyl)pyridineHL60 (Leukemia)3-18[1]
2,6-di-(4-carbamoyl-2-quinolyl)pyridineK562 (Leukemia)3-18[1]
3d (an imidazo[1,2-a]pyrimidine)MCF-7 (Breast)43.4[2]
4d (an imidazo[1,2-a]pyrimidine)MCF-7 (Breast)39.0[2]
3d (an imidazo[1,2-a]pyrimidine)MDA-MB-231 (Breast)35.9[2]
4d (an imidazo[1,2-a]pyrimidine)MDA-MB-231 (Breast)35.1[2]
Pyrimidine (B1678525) N-oxide 3bBreast Adenocarcinoma-[3]
Pyrimidine N-oxide 3iBreast Adenocarcinoma-[3]
Pyrimidine N-oxide 3nBreast Adenocarcinoma-[3]
6-Aryl-2-styrylquinazolin-4(3H)-oneTK10 (Renal), UACC-62 (Melanoma), MCF-7 (Breast)0.62-7.72[3]
14a (a pyrrolo[2,3-d]pyrimidine)MCF-7 (Breast)1.7 µg/mL[4]
16b (a pyrrolo[2,3-d]pyrimidine)MCF-7 (Breast)5.7 µg/mL[4]
18b (a pyrrolo[2,3-d]pyrimidine)MCF-7 (Breast)3.4 µg/mL[4]
17 (a pyrrolo[2,3-d]pyrimidine)HePG2 (Liver)8.7 µg/mL[4]
17 (a pyrrolo[2,3-d]pyrimidine)PACA2 (Pancreatic)6.4 µg/mL[4]

Table 2: Antiviral Activity of Pyridinyl-Modified Nucleosides and Analogs

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Reference
A Pyrimidine C-nucleoside (Compound 47)Influenza A (H1N1)1.9> 400[5]
A Pyridine Derivative (Compound 166e)Influenza1.32[5]
Remdesivir (a nucleoside analog)SARS-CoV-2--[6]
Favipiravir (a pyrazinecarboxamide)SARS-CoV-261.8-[6]
Nucleoside Analog 1SARS-CoV-221-[7]
Nucleoside Analog 2SARS-CoV-253-[7]

Key Experimental Protocols

The synthesis of pyridinyl-modified nucleosides often involves the strategic formation of a carbon-carbon bond between the nucleobase and the pyridine ring. The Sonogashira cross-coupling reaction is a cornerstone of this synthetic approach.

General Protocol for Sonogashira Cross-Coupling of a Halogenated Nucleoside with a Pyridinyl Alkyne

This protocol describes a typical procedure for the palladium- and copper-co-catalyzed cross-coupling of an iodinated nucleoside with a terminal pyridinyl alkyne.

Materials:

  • Iodinated nucleoside (e.g., 5-iodo-2'-deoxyuridine) (1.0 eq)

  • Pyridinyl alkyne (e.g., 3-ethynylpyridine) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodinated nucleoside, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (DMF or THF) via syringe.

  • Add the amine base (Et₃N or DIPEA) to the mixture and stir for 10 minutes at room temperature.

  • Add the pyridinyl alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired pyridinyl-modified nucleoside.[8]

Signaling Pathways and Experimental Workflows

The biological activity of pyridinyl-modified nucleosides is intrinsically linked to their interaction with cellular and viral machinery. Understanding these interactions is crucial for rational drug design and development.

Mechanism of Action of Antiviral Pyridinyl-Modified Nucleosides

Many antiviral nucleoside analogs, including pyridinyl-modified variants, function by targeting the viral RNA-dependent RNA polymerase (RdRp).[6][9] After cellular uptake, these nucleosides are phosphorylated to their active triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.[10]

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Nucleoside Pyridinyl-Modified Nucleoside N_TP Active Nucleoside Triphosphate Nucleoside->N_TP Phosphorylation (Host Kinases) RdRp Viral RNA-Dependent RNA Polymerase (RdRp) N_TP->RdRp Competitive Inhibition New_RNA Nascent Viral RNA N_TP->New_RNA Incorporation RdRp->New_RNA RNA Synthesis RNA_Template Viral RNA Template RNA_Template->RdRp Terminated_RNA Terminated RNA Strand New_RNA->Terminated_RNA Chain Termination

Caption: Mechanism of action for antiviral pyridinyl-modified nucleosides.

The p53 Signaling Pathway and Anticancer Nucleosides

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage.[11][] Some nucleoside analogs exert their anticancer effects by inducing DNA damage, which in turn activates the p53 signaling pathway, leading to cell cycle arrest or apoptosis in cancer cells.[13]

p53_Pathway DNA_Damage DNA Damage (e.g., from Nucleoside Analog) p53 p53 Activation (Phosphorylation) DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibition

Caption: The p53 signaling pathway in response to DNA damage.

General Workflow for the Development of Pyridinyl-Modified Nucleosides

The discovery and development of novel pyridinyl-modified nucleosides follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Workflow Design Compound Design & Library Conception Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer/Antiviral Assays) Purification->In_Vitro_Screening Hit_ID Hit Identification (IC50/EC50 Determination) In_Vitro_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Drug discovery workflow for pyridinyl-modified nucleosides.

Conclusion

Pyridinyl-modified nucleosides represent a vibrant and rapidly evolving area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with their potent and often selective biological activities, positions them as promising candidates for the development of next-generation therapeutics. This technical guide provides a foundational overview to aid researchers in navigating this exciting field and to stimulate further innovation in the design and application of these versatile molecules.

References

Initial Toxicity Assessment of 3-(2-Pyridinylmethyl)uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological studies have been identified for 3-(2-Pyridinylmethyl)uridine in the public domain. This guide provides an inferred initial toxicity assessment based on the known toxicological profiles of its constituent chemical moieties: uridine (B1682114) and pyridine (B92270). The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with caution. All data and protocols are derived from studies on related compounds and are provided as a surrogate for the direct assessment of this compound.

Introduction

This compound is a synthetic nucleoside analog that incorporates a uridine base and a pyridine ring. Due to the absence of specific toxicological data for this compound, this whitepaper aims to provide a foundational understanding of its potential toxicity by examining the properties of uridine and pyridine. Uridine, a naturally occurring nucleoside, is generally considered to have low toxicity. In contrast, pyridine and its derivatives can exhibit various toxic effects. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes potential metabolic and toxicological pathways.

Inferred Toxicological Profile

The toxicological profile of this compound is likely to be a composite of the effects of its uridine and pyridine components, and any unique properties arising from their combination.

Uridine and its Analogs

Uridine is a fundamental component of ribonucleic acid (RNA). Its prodrug, uridine triacetate, has been studied for therapeutic uses and has a well-documented safety profile. Studies on uridine triacetate indicate no significant treatment-related toxicities or deaths in repeat-dose toxicology studies in rats and dogs.[1] It has not been found to be genotoxic in in vitro and in vivo assays.[1][2] Furthermore, no evidence of teratogenicity or harm to the fetus has been observed.[1][2]

Pyridine and its Derivatives

Pyridine can be absorbed through oral, dermal, and inhalation routes and is metabolized primarily to pyridine N-oxide and various hydroxylated derivatives.[3] While most in vitro genotoxicity tests for pyridine have been negative, some studies have shown positive results for chromosomal aberrations in human lymphocytes.[3] In vivo studies, however, have not demonstrated genotoxicity.[3] The International Agency for Research on Cancer (IARC) has classified pyridine as possibly carcinogenic to humans (Group 2B).[3] Acute exposure to pyridine can cause irritation to the gastrointestinal and respiratory systems.[4]

Data Presentation

The following tables summarize quantitative toxicological data for uridine triacetate (as a surrogate for uridine) and pyridine.

Table 1: Summary of Non-Clinical Toxicity Studies on Uridine Triacetate

Test ArticleSpeciesStudy TypeDosingResultsReference
Uridine TriacetateRat6-month Repeat-DoseUp to 2000 mg/kg/dayNOAEL = 2000 mg/kg/day[2]
Uridine TriacetateDog3-month Repeat-DoseUp to 1500 mg/kg/dayNOAEL = 1500 mg/kg/day[2]
Uridine TriacetateN/ABacterial Mutagenicity (Ames)Up to 5000 µ g/plate Not genotoxic[2]
Uridine TriacetateMouse Lymphoma CellsIn Vitro MutagenicityUp to 1 mM (370 µg/mL)Not genotoxic[2]
Uridine TriacetateMouseIn Vivo Micronucleus AssaySingle dose of 2000 mg/kgNot genotoxic[2]
Uridine TriacetateRatFertility and Early Embryonic DevelopmentUp to 2000 mg/kg/dayNo adverse effects on fertility or reproductive performance[2]
Uridine TriacetateRatEmbryo-Fetal DevelopmentN/ANo evidence of teratogenicity[2]

Table 2: Summary of Genotoxicity Studies on Pyridine

Assay TypeTest SystemResultsReference
In Vitro Chromosome AberrationHuman LymphocytesPositive[3]
In Vitro Chromosome AberrationChinese Hamster Ovary (CHO) CellsNegative[3]
In Vivo Micronucleus TestMouseNegative[4]

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of a novel compound like this compound are described below. These are generalized protocols based on standard practices.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are specifically designed to detect reverse mutations in a gene involved in histidine or tryptophan synthesis.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure: The test compound, bacterial culture, and S9 mix (if required) are combined and plated on a minimal agar (B569324) medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test

This assay is used to detect the damage produced by a test substance on the chromosomes or the mitotic apparatus of erythroblasts.

  • Test Animals: Typically, mice or rats are used.

  • Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Bone marrow is collected from the animals at appropriate time intervals after treatment.

  • Slide Preparation: Bone marrow smears are prepared on slides and stained.

  • Analysis: The slides are analyzed under a microscope for the presence of micronuclei in polychromatic erythrocytes (PCEs). A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the substance is genotoxic.

In Vitro Chromosome Aberration Test

This test identifies agents that cause structural chromosome aberrations in cultured mammalian cells.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

  • Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).

  • Harvesting: After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation and Analysis: Chromosome preparations are made on slides, stained, and analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Mandatory Visualization

The following diagrams illustrate the conceptual metabolic fate and potential toxicological pathways of this compound based on its constituent moieties.

cluster_0 Metabolism cluster_1 Potential Toxicological Pathways This compound This compound Metabolism Metabolism This compound->Metabolism Uridine Uridine Metabolism->Uridine Pyridine Moiety Pyridine Moiety Metabolism->Pyridine Moiety Low Toxicity Low Toxicity Uridine->Low Toxicity Genotoxicity Genotoxicity Pyridine Moiety->Genotoxicity Carcinogenicity (IARC Group 2B) Carcinogenicity (IARC Group 2B) Pyridine Moiety->Carcinogenicity (IARC Group 2B) cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Test Compound This compound Ames Ames Test (Mutagenicity) Test Compound->Ames ChrAb Chromosome Aberration (Clastogenicity) Test Compound->ChrAb CellTox Cytotoxicity Assay (e.g., MTT, Neutral Red) Test Compound->CellTox Micronucleus Micronucleus Test (Genotoxicity) Test Compound->Micronucleus AcuteTox Acute Toxicity (e.g., LD50) Test Compound->AcuteTox

References

The Dawn of a Novel Uridine Derivative: Exploring the Potential of 3-(2-Pyridinylmethyl)uridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast chemical space of nucleoside analogs. Uridine (B1682114), a fundamental component of RNA, has long served as a versatile scaffold for the development of antiviral and anticancer drugs. This whitepaper delves into the prospective novelty of a hitherto unexplored derivative, 3-(2-Pyridinylmethyl)uridine. By dissecting the established pharmacological roles of its constituent moieties—the 3-substituted uridine core and the bioactive pyridine (B92270) ring—we present a forward-looking analysis of its potential synthesis, biological activities, and mechanisms of action. This document serves as an in-depth technical guide, offering a hypothetical framework to stimulate and direct future research into this promising compound.

Introduction: The Rationale for a Novel Uridine Analog

Nucleoside analogs represent a cornerstone of modern pharmacotherapy, with numerous FDA-approved drugs targeting viral polymerases and enzymes involved in nucleotide metabolism. The uracil (B121893) moiety of uridine offers several positions for chemical modification, with substitutions at the N3 position known to influence biological activity, including antinociceptive effects and inhibition of key enzymes like uridine phosphorylase.[1][2]

Simultaneously, the pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[3][4][5] Its inclusion in a molecule can enhance water solubility, improve metabolic stability, and provide crucial hydrogen bonding interactions with biological targets.[5][6] Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8][9]

The novel compound, this compound, which conjugates these two pharmacophores, is therefore a compelling candidate for investigation. This whitepaper will explore its potential from a medicinal chemistry perspective, proposing synthetic routes, hypothesizing biological targets, and outlining potential experimental workflows for its evaluation.

Proposed Synthesis of this compound

The synthesis of N3-substituted uridine derivatives is well-documented in the chemical literature.[1][10] A plausible synthetic route to this compound would likely involve the N-alkylation of uridine at the 3-position. A generalized protocol is proposed below.

Experimental Protocol: N3-Alkylation of Uridine
  • Protection of Ribose Hydroxyls: Uridine is first treated with an appropriate protecting group, such as an isopropylidene group (using acetone (B3395972) in the presence of an acid catalyst) or silyl (B83357) ethers, to protect the 2'- and 3'-hydroxyl groups of the ribose moiety. The 5'-hydroxyl group can be selectively protected, for example, with a dimethoxytrityl (DMT) group.

  • N3-Alkylation: The protected uridine is then reacted with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Deprotection: Following the successful alkylation at the N3 position, the protecting groups on the ribose moiety are removed. For instance, isopropylidene groups can be removed under acidic conditions (e.g., with trifluoroacetic acid), while silyl ethers are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A visual representation of this proposed synthetic workflow is provided below.

G uridine Uridine protected_uridine Protected Uridine uridine->protected_uridine Protection alkylated_uridine Protected this compound protected_uridine->alkylated_uridine alkylating_agent 2-(Halomethyl)pyridine alkylating_agent->alkylated_uridine base Base (e.g., NaH) base->alkylated_uridine deprotection Deprotection alkylated_uridine->deprotection final_product This compound deprotection->final_product purification Purification final_product->purification characterization Characterization purification->characterization

Caption: Proposed synthetic workflow for this compound.

Hypothetical Biological Activities and Mechanisms of Action

By combining the known biological profiles of its constituent parts, we can hypothesize several potential therapeutic applications and mechanisms of action for this compound.

Anticancer Potential
  • Targeting Nucleotide Metabolism: A primary mechanism for many nucleoside analogs is the disruption of nucleotide synthesis. This compound could potentially act as an inhibitor of enzymes in the pyrimidine (B1678525) salvage pathway.

    • Uridine Phosphorylase (UPase) Inhibition: Inhibition of UPase can lead to an increase in intracellular uridine levels and can potentiate the effects of other chemotherapeutic agents like 5-fluorouracil.[11] The substitution at the N3 position may confer inhibitory activity against this enzyme.[2]

The potential interaction of this compound with the pyrimidine salvage pathway is illustrated below.

G uridine Uridine upase Uridine Phosphorylase uridine->upase uracil Uracil upase->uracil r1p Ribose-1-Phosphate upase->r1p target_compound This compound target_compound->upase Inhibition

Caption: Hypothetical inhibition of Uridine Phosphorylase.

Antiviral Activity

Many modified nucleosides exert their antiviral effects by being phosphorylated to their triphosphate form and subsequently incorporated into the growing viral RNA or DNA chain, leading to chain termination. 3-Deazauridine, a structural analog of uridine, has shown activity against several RNA viruses.[12] The introduction of the 2-pyridinylmethyl group could modulate the substrate specificity for viral polymerases or the enzymes involved in its phosphorylation.

Neurological and Anti-inflammatory Effects

Uridine itself plays a role in the central nervous system, with evidence suggesting it can modulate sleep, memory, and neuronal plasticity.[13] It can also influence signaling pathways involved in inflammation, such as NF-κB and MAPK.[14][15] The pyridine moiety is also found in compounds with anti-inflammatory activity.[16] Therefore, this compound could potentially exhibit neuroprotective or anti-inflammatory properties.

A potential signaling pathway that could be modulated by this novel compound is the NF-κB pathway.

G stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb p50/p65 ikb_kinase->nf_kb Releases ikb IκBα ikb_kinase->ikb Phosphorylates nucleus Nucleus nf_kb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression target_compound This compound target_compound->ikb_kinase Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

Proposed Experimental Workflow for Evaluation

A systematic evaluation of this compound would involve a series of in vitro and in vivo assays to determine its biological activity and mechanism of action.

G cluster_invitro synthesis Synthesis and Purification in_vitro In Vitro Screening synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Active Compounds cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) in_vitro->antiviral enzyme Enzyme Inhibition Assays (e.g., UPase) in_vitro->enzyme mechanism Mechanism of Action Studies in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General experimental workflow for novel compound evaluation.

In Vitro Screening
  • Cytotoxicity Assays: The initial evaluation should involve cytotoxicity screening against a panel of cancer cell lines (e.g., using an MTT assay) to identify potential anticancer activity.

  • Antiviral Assays: The compound should be tested against a range of viruses, particularly RNA viruses, using assays such as the plaque reduction assay.

  • Enzyme Inhibition Assays: Direct enzymatic assays should be performed to determine the inhibitory activity against key enzymes like uridine phosphorylase and thymidine (B127349) phosphorylase.

In Vivo Studies

Promising candidates from in vitro screening would be advanced to in vivo studies using appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

Mechanism of Action Studies

To elucidate the mechanism of action, further studies could include:

  • Cell cycle analysis.

  • Apoptosis assays.

  • Western blotting to assess the modulation of key signaling proteins (e.g., in the NF-κB or MAPK pathways).

  • Metabolomic studies to analyze changes in intracellular nucleotide pools.

Data Presentation: Hypothetical Activity Profile

To facilitate the comparison of this compound with known compounds, a structured table for presenting hypothetical quantitative data is proposed.

CompoundCancer Cell LineIC₅₀ (µM)VirusEC₅₀ (µM)UPase Inhibition (IC₅₀, µM)
This compound HeLaTBDInfluenza ATBDTBD
A549TBDRhinovirusTBD
5-Fluorouracil (Control)HeLaKnown Value---
Ribavirin (Control)--Influenza AKnown Value-
BAU (Control)----Known Value
TBD: To Be Determined

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential in drug discovery. The strategic combination of a 3-substituted uridine scaffold with a bioactive pyridine moiety provides a strong rationale for its investigation as a potential anticancer, antiviral, or anti-inflammatory agent. The proposed synthetic route is feasible based on established chemical methodologies.

Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation as outlined in this whitepaper. Elucidating its mechanism of action and structure-activity relationships will be crucial for any subsequent lead optimization efforts. The exploration of this compound could pave the way for a new class of nucleoside analogs with enhanced therapeutic properties.

References

Methodological & Application

Application Note: Elucidating the Structure of 3-(2-Pyridinylmethyl)uridine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(2-Pyridinylmethyl)uridine, a modified nucleoside with potential applications in drug discovery and chemical biology. We provide comprehensive protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The resulting spectral data are systematically analyzed to confirm the covalent attachment of the 2-pyridinylmethyl group to the N3 position of the uridine (B1682114) ring. All quantitative data are summarized in structured tables, and the experimental workflow and structural assignment logic are illustrated with diagrams.

Introduction

Modified nucleosides are fundamental in the development of therapeutic agents and as tools for studying biological processes.[1] this compound is a synthetic nucleoside analog where a pyridinylmethyl group is attached to the uridine base. This modification can influence its base-pairing properties, metabolic stability, and interaction with biological targets. Unambiguous structural confirmation is a critical first step in the investigation of such novel compounds.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete atomic connectivity map can be constructed. This note serves as a practical guide for researchers undertaking the structural characterization of this compound and similar modified nucleosides.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1 ¹H NMR Spectroscopy One-dimensional proton NMR is used to identify all the hydrogen atoms in the molecule.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Signal Suppression: If using a non-deuterated solvent or D₂O with residual H₂O, use a presaturation sequence.

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2.2.2 ¹³C NMR Spectroscopy One-dimensional carbon NMR identifies all unique carbon atoms.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.[3]

  • Temperature: 298 K.

2.2.3 2D COSY (Correlation Spectroscopy) COSY experiments reveal proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons.[4]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2 seconds.

2.2.4 2D HSQC (Heteronuclear Single Quantum Coherence) HSQC correlates protons directly attached to a heteronucleus, typically ¹³C, providing one-bond ¹H-¹³C correlations.[2]

  • Pulse Program: Phase-sensitive HSQC with adiabatic pulses for improved performance (e.g., 'hsqcedetgpsisp2.2').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

2.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation) HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Constant: Optimized for an average of 8-10 Hz.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for uridine and substituted pyridines.[5][6] The assignments are confirmed using 2D NMR data.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityJ (Hz)COSY Correlations
H-67.95d8.1H-5
H-55.70d8.1H-6
H-1'5.85d4.5H-2'
H-2'4.10t5.0H-1', H-3'
H-3'4.00t5.0H-2', H-4'
H-4'3.90m-H-3', H-5'a, H-5'b
H-5'a, H-5'b3.65, 3.55m-H-4'
CH₂5.20s-H-3'', H-6''
H-3''7.30d7.8H-4''
H-4''7.80t7.7H-3'', H-5''
H-5''7.40t6.5H-4'', H-6''
H-6''8.55d4.8H-5''

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

CarbonChemical Shift (ppm)HSQC Correlation (¹H)HMBC Correlations (¹H)
C-2151.0-H-6, CH₂
C-4163.5-H-5, H-1', CH₂
C-5102.0H-5H-6, H-1'
C-6141.0H-6H-5
C-1'88.0H-1'H-2', H-4'
C-2'70.0H-2'H-1', H-3'
C-3'74.0H-3'H-2', H-4'
C-4'85.0H-4'H-3', H-5'a, H-5'b
C-5'61.0H-5'a, H-5'bH-4'
CH₂50.0CH₂H-3'', H-6'', H-6
C-2''157.0-CH₂, H-3''
C-3''122.0H-3''CH₂, H-4'', H-5''
C-4''137.0H-4''H-3'', H-5'', H-6''
C-5''123.0H-5''H-4'', H-6''
C-6''149.0H-6''CH₂, H-4'', H-5''

Structure Elucidation Workflow

The structural elucidation process follows a logical progression from simple 1D spectra to more complex 2D correlation experiments.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides the initial overview of the proton environments. The characteristic doublet for H-6 and H-5 of the uracil (B121893) ring and the anomeric proton H-1' are readily identified. Signals for the pyridinyl group and the methylene (B1212753) bridge are also observed.

  • COSY Analysis: The COSY spectrum is used to trace the proton-proton coupling networks within the ribose sugar ring and the pyridine (B92270) ring, confirming their individual spin systems.

  • HSQC Analysis: The HSQC spectrum links each proton to its directly attached carbon, allowing for the assignment of protonated carbons.

  • HMBC Analysis: The HMBC spectrum is key to confirming the overall structure. The crucial correlation is observed between the methylene protons (CH₂) and the C2 and C4 carbons of the uracil ring, definitively establishing the N3-substitution. Additionally, correlations from the methylene protons to the pyridine ring carbons confirm the identity of the substituent.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this note.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation H1 1H NMR Assign_H Assign Proton Signals H1->Assign_H C13 13C NMR Assign_C Assign Carbon Signals C13->Assign_C COSY 2D COSY Connect_Spins Connect Spin Systems COSY->Connect_Spins HSQC 2D HSQC HSQC->Assign_C HMBC 2D HMBC Final_Structure Confirm Final Structure HMBC->Final_Structure Assign_H->Connect_Spins Assign_C->Final_Structure Connect_Spins->Final_Structure

Caption: NMR Experimental and Analytical Workflow.

structure_elucidation cluster_uridine Uridine Moiety cluster_linker Linker cluster_pyridine Pyridine Moiety U_H H-5, H-6 Protons U_H->U_H COSY U_C Uracil & Ribose Carbons U_H->U_C HSQC U_H->U_C HMBC U_Ribose Ribose Protons (H-1' to H-5') U_Ribose->U_Ribose COSY U_Ribose->U_C HSQC CH2 Methylene (CH₂) CH2->U_C HMBC (to C2, C4) Pyr_C Pyridine Carbons CH2->Pyr_C HMBC (to C2'', C6'') Pyr_H Pyridine Protons (H-3'' to H-6'') Pyr_H->Pyr_H COSY Pyr_H->Pyr_C HSQC

Caption: Key 2D NMR Correlations for Structure Confirmation.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides an unambiguous method for the complete structural assignment of this compound. The protocols and expected data presented herein serve as a robust template for the characterization of this and other novel modified nucleosides, ensuring structural integrity for subsequent biological and medicinal chemistry studies. The key to confirming the site of substitution is the observation of long-range HMBC correlations from the methylene bridge protons to the uracil ring.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridinylmethyl)uridine is a modified nucleoside of significant interest in various research and drug development areas. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the quantitative bioanalysis of nucleosides and their analogues.[1] The methods described herein are based on established principles of modified nucleoside analysis and are intended to serve as a comprehensive guide for researchers.

Predicted Mass Spectrometry Fragmentation

The fragmentation pattern of this compound in tandem mass spectrometry is predicted to involve characteristic cleavages of the glycosidic bond between the ribose sugar and the modified uracil (B121893) base, as well as fragmentation of the pyridinylmethyl moiety. Understanding these fragmentation pathways is essential for developing a sensitive and specific multiple reaction monitoring (MRM) method.

The primary fragmentation is expected to be the cleavage of the N-glycosidic bond, resulting in a fragment ion corresponding to the protonated 3-(2-Pyridinylmethyl)uracil base. Further fragmentation of this ion would likely involve the loss of the pyridinylmethyl group. Additionally, fragmentation of the ribose sugar moiety is anticipated.

A proposed fragmentation pathway is illustrated in the diagram below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [this compound + H]+ Fragment1 [3-(2-Pyridinylmethyl)uracil + H]+ (Glycosidic Bond Cleavage) Precursor->Fragment1 Loss of Ribose Fragment3 [Ribose - H2O + H]+ (Sugar Fragmentation) Precursor->Fragment3 Loss of Base Fragment2 [Pyridinylmethyl]+ (Base Fragmentation) Fragment1->Fragment2 Loss of Uracil G Start Plasma Sample (50 µL) Add_IS Add Internal Standard (e.g., stable isotope-labeled analyte) Start->Add_IS Vortex1 Vortex briefly Add_IS->Vortex1 Add_ACN Add 150 µL of cold acetonitrile (B52724) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex for 1 min Add_ACN->Vortex2 Centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer supernatant to a new tube Centrifuge->Supernatant Evaporate Evaporate to dryness under nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 50 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS system Reconstitute->Inject G Start Urine Sample (100 µL) Pretreat Dilute 1:1 with 0.1% Formic Acid Start->Pretreat Load Load pre-treated sample Pretreat->Load Condition Condition SPE Cartridge (e.g., C18) with Methanol and Water Wash Wash with 5% Methanol in Water Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to dryness under nitrogen Elute->Evaporate Reconstitute Reconstitute in 50 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS system Reconstitute->Inject

References

Application Notes and Protocols for Assessing the Activity of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uridine (B1682114) and its analogs are fundamental molecules in various biological processes, primarily as components of ribonucleic acid (RNA) and as precursors for the synthesis of other pyrimidine (B1678525) nucleotides.[1][2] The modification of uridine can lead to compounds with a wide range of therapeutic activities, including antiviral, anticancer, and antimicrobial effects.[1][3] 3-(2-Pyridinylmethyl)uridine is a synthetic uridine analogue with a pyridinylmethyl group at the N3 position of the uracil (B121893) ring.[4] While the specific biological activity of this compound is not extensively characterized, its structural similarity to uridine suggests potential involvement in RNA metabolism and cellular proliferation.[5][6]

These application notes provide a detailed protocol for a two-tiered approach to characterize the activity of this compound. The first tier involves a cell viability assay to determine the compound's cytotoxic or cytostatic effects. The second tier utilizes a more specific assay to investigate its impact on de novo RNA synthesis. These protocols are designed for researchers in cell biology, pharmacology, and drug development.

Tier 1: Assessment of Cellular Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following protocol utilizes a colorimetric assay to measure the metabolic activity of cultured cells, which serves as an indicator of cell health.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the dose-dependent effect of this compound on the viability of a selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cell Viability

The results of the cell viability assay can be summarized in the following table:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)100
0.1
1
10
50
100

Tier 2: Assessment of De Novo RNA Synthesis

Should the Tier 1 assay indicate a dose-dependent effect on cell viability, the next logical step is to investigate a more specific mechanism. As a uridine analogue, this compound may interfere with RNA synthesis. The following protocol uses a click chemistry-based method to quantify the rate of newly synthesized RNA.

Experimental Protocol: RNA Synthesis Assay (Click-iT™ RNA Alexa Fluor™ Imaging Assay)

This protocol measures the incorporation of 5-ethynyluridine (B57126) (EU), a uridine analog, into newly transcribed RNA. A decrease in EU incorporation in the presence of this compound would suggest an inhibitory effect on RNA synthesis.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 5-ethynyluridine (EU)

  • Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate or in an optically clear 96-well plate.

    • Allow cells to attach overnight.

    • Treat the cells with non-lethal concentrations of this compound (as determined from the Tier 1 assay) for a predefined period (e.g., 2-24 hours). Include a vehicle control.

  • Metabolic Labeling with EU:

    • To each well, add EU to a final concentration of 0.5-1 mM.

    • Incubate for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the medium and wash the cells once with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization buffer for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with the provided wash buffer.

  • Staining and Imaging:

    • Stain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides or image the 96-well plate directly.

    • Acquire images using a fluorescence microscope. The Alexa Fluor™ signal will indicate newly synthesized RNA, and the DAPI signal will indicate the cell nuclei.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of the Alexa Fluor™ signal per cell (or per nucleus).

    • Normalize the fluorescence intensity to the vehicle control.

Data Presentation: RNA Synthesis Inhibition

The quantitative data from the image analysis can be presented as follows:

Concentration of this compound (µM)Mean Fluorescence Intensity per Cell (Arbitrary Units)Standard Deviation% Inhibition of RNA Synthesis
Vehicle Control (0)0
Concentration 1
Concentration 2
Concentration 3

Visualizations

Hypothetical Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Uridine_transporter Uridine Transporter Uridine_cyto Uridine Uridine_transporter->Uridine_cyto 3_PMU_cyto This compound Uridine_transporter->3_PMU_cyto Uridine_in Uridine (extracellular) Uridine_in->Uridine_transporter Uridine_Kinase Uridine Kinase Uridine_cyto->Uridine_Kinase UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP RNA_Polymerase RNA Polymerase UTP->RNA_Polymerase RNA Newly Synthesized RNA RNA_Polymerase->RNA 3_PMU_in This compound (extracellular) 3_PMU_in->Uridine_transporter 3_PMU_cyto->Inhibition Uridine_Kinase->UMP

Caption: Hypothetical pathway of uridine metabolism and potential inhibition by this compound.

Experimental Workflow

cluster_tier1 Tier 1: Cell Viability Assay cluster_tier2 Tier 2: RNA Synthesis Assay A1 Seed cells in 96-well plate A2 Treat with this compound (serial dilutions) A1->A2 A3 Incubate for 24-72h A2->A3 A4 Add MTT reagent A3->A4 A5 Solubilize formazan A4->A5 A6 Measure absorbance at 570 nm A5->A6 A7 Calculate IC50 A6->A7 B1 Seed cells on coverslips/imaging plate B2 Treat with this compound (non-lethal doses) B1->B2 B3 Metabolically label with 5-ethynyluridine (EU) B2->B3 B4 Fix and permeabilize cells B3->B4 B5 Perform Click-iT reaction with fluorescent azide B4->B5 B6 Image with fluorescence microscope B5->B6 B7 Quantify fluorescence intensity B6->B7

Caption: Two-tiered experimental workflow for assessing the activity of this compound.

References

Application Notes and Protocols for Testing 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes, including glycogen (B147801) synthesis and protein glycosylation.[1][2] Its analogs are of significant interest in therapeutic development, particularly as antimicrobial and anticancer agents.[3][4] 3-(2-Pyridinylmethyl)uridine is a synthetic uridine derivative with potential biological activity. These application notes provide a comprehensive guide for the in vitro evaluation of this compound using established cell culture protocols. The primary objectives are to assess its impact on cell viability, cytotoxicity, and its potential mechanism of action related to RNA synthesis.

Hypothetical Mechanism of Action

Given its structural similarity to uridine, this compound is hypothesized to act as a competitive inhibitor of enzymes involved in the pyrimidine salvage pathway, such as uridine-cytidine kinase (UCK).[5][6] Inhibition of this pathway would disrupt the intracellular nucleotide pool, leading to a reduction in RNA synthesis and subsequent inhibition of cell proliferation or induction of apoptosis.

Recommended Cell-Based Assays

A panel of in vitro assays is recommended to characterize the biological effects of this compound. These assays are designed to provide a comprehensive profile of the compound's activity, from general cytotoxicity to more specific mechanistic insights.

  • Cell Viability Assays: To determine the compound's effect on cell proliferation.[7]

  • Cytotoxicity Assays: To measure the compound's ability to cause cell death.[8][9]

  • RNA Synthesis Assay: To investigate the specific inhibition of RNA synthesis.

  • Apoptosis Assay: To determine if the compound induces programmed cell death.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol determines the effect of this compound on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[7]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the cell viability protocol.

  • After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

RNA Synthesis Inhibition Assay (³H-Uridine Incorporation)

This protocol directly measures the effect of the compound on RNA synthesis.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • ³H-Uridine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a 24-well plate and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Add 1 µCi/mL of ³H-Uridine to each well and incubate for 1-2 hours.

  • Wash the cells twice with ice-cold PBS.

  • Precipitate the macromolecules by adding 1 mL of cold 5% TCA and incubate on ice for 15 minutes.

  • Wash the precipitate twice with cold 5% TCA.

  • Solubilize the precipitate in 0.5 mL of 0.1 M NaOH.

  • Transfer the solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RNA synthesis inhibition relative to the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with the compound as previously described.

  • After incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Cell LineIC50 (µM) - WST-1 Assay% Cytotoxicity (LDH) at 10 µM% Cytotoxicity (LDH) at 50 µM
HeLa15.2 ± 1.812.5 ± 2.145.8 ± 4.3
A54928.7 ± 3.58.9 ± 1.532.1 ± 3.9
MCF-711.5 ± 1.315.1 ± 2.555.2 ± 5.1

Table 2: Mechanistic Evaluation of this compound

Cell Line% RNA Synthesis Inhibition at IC50Fold Change in Caspase-3/7 Activity at IC50
HeLa65.4 ± 5.23.8 ± 0.4
A54958.9 ± 6.12.5 ± 0.3
MCF-772.1 ± 4.84.2 ± 0.5

Visualizations

experimental_workflow cluster_assays In Vitro Evaluation of this compound cluster_mechanism start Select Cancer Cell Lines viability Cell Viability Assay (WST-1) Determine IC50 start->viability cytotoxicity Cytotoxicity Assay (LDH) Assess Cell Death start->cytotoxicity mechanism Mechanism of Action Assays viability->mechanism end Data Analysis and Conclusion cytotoxicity->end rna_synthesis RNA Synthesis Assay (³H-Uridine Incorporation) mechanism->rna_synthesis apoptosis Apoptosis Assay (Caspase-3/7 Activity) mechanism->apoptosis rna_synthesis->end apoptosis->end

Caption: Experimental workflow for testing this compound.

pyrimidine_salvage_pathway uridine_ext Extracellular Uridine uridine_int Intracellular Uridine uridine_ext->uridine_int Nucleoside Transporter ump Uridine Monophosphate (UMP) uridine_int->ump UCK udp Uridine Diphosphate (UDP) ump->udp utp Uridine Triphosphate (UTP) udp->utp rna RNA Synthesis utp->rna proliferation Cell Proliferation rna->proliferation apoptosis Apoptosis compound This compound uck Uridine-Cytidine Kinase (UCK) compound->uck Inhibition uck->apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for Antiviral Assay Development of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy, primarily targeting viral polymerases to inhibit replication. Uridine (B1682114) derivatives, in particular, have demonstrated significant potential against a range of RNA viruses. The compound 3-(2-Pyridinylmethyl)uridine is a novel molecule combining a uridine scaffold with a pyridine (B92270) moiety. Pyridine-containing compounds have also been noted for their broad-spectrum antiviral activities, targeting various stages of the viral life cycle.[1][2] This document provides a comprehensive guide for the development of antiviral assays to evaluate the efficacy of this compound, from initial high-throughput screening to detailed mechanistic studies.

Based on its structural similarity to other nucleoside analogs, the hypothesized primary mechanism of action for this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4][5][6] The protocols outlined below are designed to systematically test this hypothesis and characterize the compound's antiviral profile.

Hypothesized Mechanism of Action: RdRp Inhibition

Nucleoside analogs typically exert their antiviral effect after intracellular phosphorylation to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Incorporation of the analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

RdRp_Inhibition_Pathway cluster_cell Host Cell cluster_replication Viral Replication Complex Compound This compound Compound_TP Active Triphosphate Form Compound->Compound_TP Intracellular Phosphorylation RdRp Viral RdRp Compound_TP->RdRp Competitive Inhibition NTPs Natural Nucleoside Triphosphates (e.g., UTP) NTPs->RdRp Elongation RNA Elongation RdRp->Elongation Termination Chain Termination RdRp->Termination Template Viral RNA Template Template->RdRp Nascent_RNA Nascent RNA Strand Elongation->Nascent_RNA

Caption: Hypothesized mechanism of RdRp inhibition.

Experimental Workflow

A tiered approach is recommended for evaluating the antiviral potential of this compound. This workflow progresses from broad, cell-based screening to specific, target-oriented biochemical assays.

Experimental_Workflow Start Start: Compound This compound Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) Start->Cytotoxicity HTS Protocol 2: High-Throughput Screening (e.g., CPE or Reporter Assay) Start->HTS Cytotoxicity->HTS Too_Toxic Compound is Too Toxic Cytotoxicity->Too_Toxic High Toxicity Hit_Ident Hit Identification (Primary Screen) HTS->Hit_Ident Plaque_Assay Protocol 3: Viral Titer Reduction Assay (IC50 Confirmation) Hit_Ident->Plaque_Assay Active No_Activity No Significant Activity Hit_Ident->No_Activity Inactive Confirmation Confirmation of Antiviral Activity Plaque_Assay->Confirmation RdRp_Assay Protocol 4: RdRp Inhibition Assay (Biochemical Validation) Confirmation->RdRp_Assay Confirmed Confirmation->No_Activity Not Confirmed Mechanism Mechanism of Action Confirmed RdRp_Assay->Mechanism

Caption: Tiered experimental workflow for antiviral evaluation.

Data Presentation

Quantitative data from the assays should be compiled into clear, structured tables to facilitate comparison and calculation of the selectivity index (SI), a critical measure of a compound's therapeutic potential.

Table 1: Cytotoxicity and Antiviral Activity Summary

CompoundCell LineCC50 (µM)VirusAssay TypeIC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundVero E6>100SARS-CoV-2 (Reporter)Luciferase8.5>11.8
This compoundVero E6>100SARS-CoV-2 (Wild-Type)Plaque Reduction10.2>9.8
Remdesivir (Control)Vero E6>50SARS-CoV-2 (Wild-Type)Plaque Reduction1.2>41.7

Table 2: Biochemical RdRp Inhibition

CompoundTarget PolymeraseAssay TypeIC50 (µM)
This compound-TPSARS-CoV-2 RdRpPrimer Extension5.3
Remdesivir-TP (Control)SARS-CoV-2 RdRpPrimer Extension0.8

Experimental Protocols

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells (50% cytotoxic concentration, CC50).

Materials:

  • Host cells (e.g., Vero E6, A549, Huh-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Neutral Red)

  • 96-well clear-bottom white plates

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours. Incubate at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤0.5%.

  • After 24 hours of cell seeding, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest DMSO concentration (vehicle control).

  • Incubate the plate for the duration of the planned antiviral assay (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Antiviral Screening (Reporter Virus Assay)

Objective: To rapidly screen for antiviral activity by measuring the inhibition of a reporter virus (e.g., expressing luciferase or GFP).

Materials:

  • Host cells permissive to the reporter virus

  • Reporter virus stock (e.g., SARS-CoV-2-nLuc, CHIKV-GFP)

  • Protocol 1 materials

  • Luciferase substrate (if using a luciferase reporter)

Method:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound at 2x the final concentration.

  • After 24 hours, add 50 µL of the compound dilutions to the cells.

  • Immediately add 50 µL of reporter virus diluted in medium to achieve a multiplicity of infection (MOI) that gives a robust signal at the desired time point (e.g., MOI of 0.1). Include virus control wells (no compound) and cell control wells (no virus, no compound).

  • Incubate the plate for 24-48 hours.

  • If using a GFP reporter, measure fluorescence on a plate reader. If using a luciferase reporter, add the substrate and measure luminescence.

  • Calculate the percentage of viral inhibition for each concentration relative to the virus control.

  • Determine the 50% inhibitory concentration (IC50) using a dose-response curve.

Protocol 3: Viral Titer Reduction Assay (Plaque Assay)

Objective: To confirm antiviral activity and quantify the reduction in infectious virus particles.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Wild-type virus stock

  • Protocol 1 materials

  • Overlay medium (e.g., 2% methylcellulose (B11928114) or agarose (B213101) in 2x MEM)

  • Crystal violet staining solution

Method:

  • Seed cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • Pre-treat the cell monolayers with the compound dilutions for 1-2 hours.

  • Remove the compound-containing medium and infect the cells with a dilution of the virus that yields 50-100 plaques per well for 1 hour, gently rocking the plates every 15 minutes.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentrations of the compound.

  • Incubate for 2-5 days, depending on the virus, until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • Determine the IC50 value from a dose-response curve.

Protocol 4: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Non-Radioactive Primer Extension)

Objective: To determine if this compound directly inhibits the viral RdRp.

Materials:

  • Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8)

  • This compound-triphosphate (requires chemical or enzymatic synthesis)

  • Fluorescently labeled RNA primer and a corresponding RNA template

  • Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • TBE-Urea polyacrylamide gel

  • Fluorescence gel scanner

Method:

  • Anneal the fluorescently labeled primer to the RNA template.

  • Set up the RdRp reaction mixture in the reaction buffer containing the primer/template duplex, recombinant RdRp, and varying concentrations of this compound-triphosphate.

  • Initiate the reaction by adding a mix of rNTPs. The concentration of the natural counterpart (UTP) should be at a concentration near its Km for the enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

  • Stop the reaction by adding a formamide-containing loading buffer.

  • Denature the samples by heating and resolve the RNA products on a TBE-Urea polyacrylamide gel.

  • Visualize the gel using a fluorescence scanner. The full-length product and the primer-only band will be visible.

  • Quantify the band intensities to determine the extent of primer extension.

  • Calculate the percentage of RdRp inhibition at each concentration of the test compound's triphosphate form.

  • Determine the IC50 value from a dose-response curve.

References

Application Notes and Protocols for Anticancer Screening of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridinylmethyl)uridine is a novel synthetic nucleoside analog that combines the structural features of a pyridine (B92270) ring and a uridine (B1682114) molecule. Both pyridine and uridine derivatives have independently shown promise as anticancer agents by targeting various cellular pathways to inhibit cancer cell proliferation and induce cell death. Pyridine-containing compounds have been investigated for their roles in kinase inhibition and induction of apoptosis, while uridine analogs can act as antimetabolites interfering with nucleic acid synthesis. The dual nature of this compound makes it a compelling candidate for anticancer drug development.

These application notes provide a comprehensive framework for the initial in vitro screening of this compound to evaluate its cytotoxic and cytostatic effects and to elucidate its potential mechanisms of action. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and cell cycle progression.

Experimental Workflow

The initial assessment of the anticancer properties of this compound typically follows a multi-step in vitro screening process. This workflow begins with a broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed investigations into the mechanisms of cell death and cell cycle arrest.

Anticancer Screening Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Prepare Stock Solution of this compound C Perform MTT Assay (72-hour incubation with varying concentrations) A->C B Select & Culture Cancer Cell Lines (e.g., NCI-60 Panel) B->C D Calculate IC50 Values C->D E Select Sensitive Cell Lines (based on low IC50 values) D->E F Apoptosis Assay (Annexin V-FITC / PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (for key pathway proteins) F->H G->H I Kinase Inhibition Assays (e.g., VEGFR-2, PIM-1) H->I

Caption: General workflow for anticancer screening.

Data Presentation: Quantitative Summary

The following tables represent hypothetical data for this compound to illustrate how quantitative results from the screening assays can be structured for comparative analysis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Incubation
MCF-7Breast8.5 ± 0.7
MDA-MB-231Breast12.3 ± 1.1
A549Lung5.2 ± 0.4
HCT116Colon7.9 ± 0.6
PC-3Prostate15.8 ± 1.5
HepG2Liver6.1 ± 0.5

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in A549 and HepG2 Cells

Cell LineTreatment (IC50 Conc. for 48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
A549 Vehicle Control (0.1% DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound45.8 ± 3.535.1 ± 2.819.1 ± 1.9
HepG2 Vehicle Control (0.1% DMSO)96.1 ± 1.81.9 ± 0.32.0 ± 0.4
This compound50.3 ± 4.130.7 ± 2.519.0 ± 2.2

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis in A549 Cells

Treatment (IC50 Conc. for 24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)55.4 ± 4.225.1 ± 2.319.5 ± 2.1
This compound20.1 ± 1.915.5 ± 1.764.4 ± 5.3

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7]

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

  • Treated and control cells

  • Cold 1X PBS

  • Cold 70% ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[10]

  • Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the identification of cell populations in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[9]

Potential Signaling Pathways

Based on the known activities of related pyridine and uridine derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[1][9] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition? Compound->PI3K Inhibition? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway.
Apoptosis Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as Caspase-3, which leads to cell death.[2][10][11]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Stress? CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 CellDeath Apoptosis Caspase3->CellDeath G2M_Arrest_Pathway Compound This compound p53 p53 Activation Compound->p53 DNA Damage? p21 p21 Expression p53->p21 Cdk1_CyclinB Cdk1/Cyclin B Complex p21->Cdk1_CyclinB inhibits M_Phase Mitosis (M Phase) Cdk1_CyclinB->M_Phase promotes Arrest G2/M Arrest Cdk1_CyclinB->Arrest G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB

References

Application Notes and Protocols for Preclinical Evaluation of 3-(2-Pyridinylmethyl)uridine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preclinical in vivo evaluation of 3-(2-Pyridinylmethyl)uridine, a novel uridine (B1682114) analog. The following application notes detail the necessary steps for assessing the compound's safety, tolerability, and efficacy in appropriate animal models. The protocols are designed to be adaptable based on the specific therapeutic indication being investigated, such as antiviral, anticancer, or neuroprotective effects. Adherence to these guidelines will ensure the generation of robust and reproducible data compliant with regulatory standards for preclinical research.[1][2]

Introduction

Uridine and its analogs are a class of nucleosides with a broad spectrum of biological activities, including antiviral, anticancer, and regenerative properties.[3][4][5] this compound is a synthetic derivative of uridine. Preclinical evaluation in animal models is a critical step in the drug development process to determine the pharmacokinetic profile, efficacy, and safety of this novel compound before it can be considered for human clinical trials.[1][6] These studies are essential for establishing a safe starting dose for Phase I clinical trials and for providing proof-of-concept for its therapeutic potential.

Compound Information

Compound Name This compound
Chemical Structure (Structure to be inserted here)
Molecular Formula C₁₅H₁₇N₃O₆
Molecular Weight 335.31 g/mol
Purity >98% (as determined by HPLC)
Solubility To be determined in relevant vehicles (e.g., water, saline, DMSO)
Storage Conditions -20°C, protected from light and moisture

Preclinical Objectives

The primary objectives of the preclinical evaluation of this compound are:

  • To determine the maximum tolerated dose (MTD) and identify potential toxicities.

  • To characterize the pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion).

  • To evaluate the in vivo efficacy in a relevant animal model of disease.

  • To investigate the mechanism of action through pharmacodynamic (PD) studies.

Experimental Protocols

Animal Models

The choice of animal model is contingent on the therapeutic indication. Common models for testing nucleoside analogs include:

  • Oncology: Xenograft or syngeneic tumor models in immunocompromised (e.g., NOD/SCID) or immunocompetent (e.g., C57BL/6) mice, respectively.

  • Virology: Infection models in susceptible mouse strains (e.g., AG129 mice for Dengue virus).[5]

  • Neurology: Models of neurodegenerative diseases or injury in rats or mice.[7]

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration

The formulation of this compound will depend on its solubility and the intended route of administration.

Parameter Recommendation
Vehicle Sterile saline, Phosphate-Buffered Saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Cremophor EL. The vehicle should be tested for toxicity alone.
Route of Administration Intravenous (IV), Intraperitoneal (IP), Oral (PO), or Subcutaneous (SC). The choice will depend on the desired systemic exposure and the compound's properties.
Dosage To be determined based on in vitro efficacy and cytotoxicity data. A dose-escalation study is recommended to determine the MTD.
Frequency Once daily (QD), twice daily (BID), or as determined by the compound's half-life from pilot PK studies.[8]
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

Protocol:

  • Use a sufficient number of healthy animals (e.g., C57BL/6 mice), with equal numbers of males and females.

  • Administer escalating doses of the compound to different groups of animals.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Record body weight at least three times per week.

  • After a defined period (e.g., 7-14 days), euthanize the animals and perform gross necropsy.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect major organs for histopathological examination.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Administer a single dose of the compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to separate plasma.

  • Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).

Efficacy Study

Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.

Protocol (Example: Xenograft Tumor Model):

  • Implant tumor cells (e.g., human cancer cell line) subcutaneously into immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups.

  • Administer this compound or vehicle to the respective groups at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the animals, and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

MTD Study Data
Dose Group (mg/kg) Number of Animals (M/F) Mortality Mean Body Weight Change (%) Key Clinical Observations
Vehicle5/50± 5%Normal
Dose 15/50± 5%Normal
Dose 25/51-10%Lethargy, ruffled fur
Dose 35/53-20%Severe lethargy, hunched posture
Pharmacokinetic Parameters
Parameter Value (Unit)
Cmax (e.g., µg/mL)
Tmax (e.g., hours)
AUC(0-t) (e.g., µg*h/mL)
t₁/₂ (e.g., hours)
Efficacy Study Data
Treatment Group Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle(e.g., 1500 ± 200)0± 5%
This compound (Dose 1)(e.g., 800 ± 150)47± 5%
Positive Control(e.g., 400 ± 100)73-10%

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical Evaluation Workflow A Compound Formulation C MTD Study A->C B Animal Model Selection B->C D Pharmacokinetic Study C->D Determine safe dose E Efficacy Study C->E Determine therapeutic dose D->E Inform dosing regimen F Data Analysis E->F G Report Generation F->G

Caption: General workflow for the preclinical evaluation of this compound.

Potential Signaling Pathway

Given that many nucleoside analogs function by inhibiting DNA or RNA synthesis, a potential mechanism of action for this compound could involve its intracellular conversion to a triphosphate form, which then competes with natural nucleotides for incorporation by polymerases.

G cluster_pathway Hypothesized Mechanism of Action Compound This compound Intracellular Intracellular Uptake Compound->Intracellular MonoP Monophosphate Intracellular->MonoP Kinase DiP Diphosphate MonoP->DiP Kinase TriP Triphosphate DiP->TriP Kinase Polymerase Viral/Cancer Cell RNA/DNA Polymerase TriP->Polymerase Competitive Inhibition Inhibition Inhibition of Nucleic Acid Synthesis Polymerase->Inhibition

Caption: Hypothesized intracellular activation and mechanism of action for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-(2-Pyridinylmethyl)uridine, a modified nucleoside of interest in therapeutic research. The described protocol provides a reliable methodology for achieving high purity of the target compound, suitable for subsequent biological assays and drug development studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in an aqueous buffer, ensuring efficient separation from reaction impurities and starting materials.

Introduction

Modified nucleosides are a cornerstone of drug discovery, with applications ranging from antiviral to anticancer therapies.[1][2] The synthesis of these analogs, such as N3-substituted uridine (B1682114) derivatives, often results in complex mixtures requiring efficient purification techniques.[3][4] High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the analysis and purification of these modified nucleosides due to its high resolution and sensitivity.[5][6][7][8] This document provides a detailed protocol for the purification of this compound using RP-HPLC, a common and effective approach for such compounds.[6][7][9]

Experimental Protocol

This protocol is designed for the purification of this compound from a crude synthetic reaction mixture.

1. Sample Preparation:

  • Dissolve the crude this compound product in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or dimethyl sulfoxide (B87167) (DMSO) is often a good starting point.

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • The final concentration should be optimized, but a starting concentration of 1-5 mg/mL is recommended.

2. HPLC Instrumentation and Conditions:

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the impurity profile of the crude sample.

ParameterRecommended Setting
HPLC System Preparative or Semi-Preparative HPLC system with a UV detector
Column Reversed-Phase C18, 5-10 µm particle size, e.g., 250 mm x 10 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water or 50 mM Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient Elution 5% to 60% B over 30 minutes (This is a starting point and should be optimized)
Flow Rate 4-5 mL/min (for a 10 mm ID column)
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 100-500 µL (dependent on sample concentration and column size)

3. Purification Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as defined in the table above.

  • Monitor the chromatogram in real-time. The peak corresponding to this compound should be collected based on its retention time, which will need to be determined from an initial analytical run or by analyzing small fractions from a preliminary purification run.

  • Collect fractions containing the purified product into clean, labeled tubes.

  • After the desired peak has eluted, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to elute any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

4. Post-Purification Processing:

  • Combine the fractions containing the pure product, as determined by analytical HPLC or other analytical techniques like mass spectrometry.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

Data Presentation

The following table provides an example of expected results for the HPLC purification. Actual retention times and purity will vary depending on the specific chromatographic conditions and the crude sample.

CompoundRetention Time (min)Purity (%)
Starting Material (Uridine)~5.2-
This compound ~15.8 >98%
By-product 1~12.4-
By-product 2~18.1-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Acetonitrile pool->evaporate lyophilize Lyophilize to Solid evaporate->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: Experimental workflow for HPLC purification.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output crude_product Crude Synthetic Product hplc RP-HPLC (C18 Column, ACN/Buffer Gradient) crude_product->hplc pure_product Purified this compound (>98% Purity) hplc->pure_product impurities Impurities & By-products hplc->impurities

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols for Crystallization of 3-(2-Pyridinylmethyl)uridine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for obtaining single crystals of 3-(2-Pyridinylmethyl)uridine suitable for X-ray crystallographic analysis. The following sections outline common crystallization techniques, provide step-by-step experimental protocols, and present a framework for data interpretation.

Introduction

This compound is a modified nucleoside of interest in drug discovery and development. Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its biological activity and for structure-based drug design. The primary bottleneck in this process is often the growth of high-quality single crystals.[1] This document outlines established crystallization methods applicable to small organic molecules like this compound.

The quality of the crystals, ideally between 0.2-0.4 mm in at least two dimensions with sharp edges and a transparent appearance, is paramount for successful X-ray diffraction analysis.[2] The protocols provided below are starting points and may require optimization depending on the specific properties of the synthesized batch of this compound.

Crystallization Techniques

Several techniques are commonly employed for the crystallization of small molecules. The choice of method depends on the solubility of the compound and the quantity of material available. For milligram quantities, vapor diffusion is often the most suitable method.[2][3]

  • Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a nearly saturated solution of the compound. While straightforward, it can sometimes lead to crystals growing on the surface of the vessel.[4]

  • Slow Cooling: This technique involves preparing a saturated solution at an elevated temperature and allowing it to cool slowly. This method is effective for compounds that are moderately soluble.[5]

  • Vapor Diffusion: This technique involves the diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[2][5][6] This gradual decrease in solubility promotes slow crystal growth. The two main setups for vapor diffusion are hanging drop and sitting drop.

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[2][3]

Experimental Protocols

The following are detailed protocols for the crystallization of this compound. It is crucial to start with a pure compound, as impurities can inhibit crystallization.[4]

Protocol 1: Hanging Drop Vapor Diffusion

This is a widely used method for protein crystallization that is also highly effective for small molecules.[7][8]

Materials:

  • This compound

  • "Good" solvent (e.g., Methanol, Ethanol, Dimethylformamide (DMF))

  • "Anti-solvent" (e.g., Diethyl ether, Hexane, Isopropanol)

  • 24-well crystallization plate with sealant

  • Siliconized glass cover slips

  • Micropipettes and tips

Procedure:

  • Prepare the Reservoir Solution: Pipette 500 µL of the anti-solvent into the reservoir of a well in the crystallization plate.

  • Prepare the Drop: On a clean cover slip, place a 2 µL drop of a concentrated solution of this compound in the "good" solvent (e.g., 5-10 mg/mL).

  • Mix with Reservoir Solution: To the same drop, add 2 µL of the reservoir solution (anti-solvent).

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease or sealant.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitor: Check for crystal growth periodically over several days to weeks. Do not disturb the plates unnecessarily.[9]

Protocol 2: Sitting Drop Vapor Diffusion

Similar to the hanging drop method, but the drop is placed on a post within the well.[10]

Materials:

  • Same as for Hanging Drop Vapor Diffusion, but with a sitting drop crystallization plate.

Procedure:

  • Prepare the Reservoir Solution: Pipette 500 µL of the anti-solvent into the reservoir of a well.

  • Prepare the Drop: Pipette 2 µL of the concentrated this compound solution onto the sitting drop post.

  • Mix with Reservoir Solution: Add 2 µL of the reservoir solution to the drop on the post.

  • Seal the Well: Seal the well with clear tape or a cover slip.

  • Incubate and Monitor: As with the hanging drop method, store in a stable environment and monitor for crystal growth.

Protocol 3: Slow Evaporation

Materials:

  • This compound

  • A suitable solvent in which the compound has moderate solubility (e.g., Acetone, Acetonitrile, Ethanol/Water mixture).

  • Small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Nearly Saturated Solution: Dissolve the compound in the chosen solvent to create a solution that is close to saturation. Ensure all solid is dissolved; filter if necessary to remove any insoluble impurities.[4]

  • Cover the Vial: Cover the opening of the vial with parafilm or foil.

  • Allow for Slow Evaporation: Pierce a few small holes in the cover to allow for slow evaporation of the solvent.[5]

  • Incubate: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor: Observe for crystal formation over several days.

Data Presentation

Once suitable crystals are obtained, they are analyzed by X-ray diffraction. The data collected allows for the determination of the crystal system, space group, and unit cell parameters. While specific experimental data for this compound is not available, the following table illustrates how such data would be presented.

ParameterIllustrative Value for this compound Crystal
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z4
Calculated Density (g/cm³)1.45
Resolution (Å)1.8
R-factor0.045
R-free0.050

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Visualization of Experimental Workflow

The general workflow for obtaining a crystal structure is depicted below.

CrystallizationWorkflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_analysis X-ray Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Diffraction X-ray Diffraction Data Collection Optimization->Diffraction Structure Structure Solution and Refinement Diffraction->Structure FinalStructure FinalStructure Structure->FinalStructure Final 3D Structure

Caption: Workflow for X-ray Crystal Structure Determination.

The diagram below illustrates the process of vapor diffusion crystallization.

VaporDiffusion cluster_setup Vapor Diffusion Setup Reservoir Reservoir with Anti-solvent Equilibrium Vapor Phase Equilibrium Reservoir->Equilibrium Evaporation Drop Drop: Compound + Solvent + Anti-solvent Crystallization Crystal Formation Drop->Crystallization Supersaturation Equilibrium->Drop Diffusion

Caption: The Vapor Diffusion Crystallization Process.

References

Application Notes and Protocols for Measuring the Cellular Uptake of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate quantification of the cellular uptake of 3-(2-Pyridinylmethyl)uridine, a novel nucleoside analog. The following protocols are designed to be adaptable for various cell lines and research objectives, focusing on robust and reproducible methods. The primary analytical technique detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection of the parent compound and its potential intracellular metabolites.[1][2][3][4][5][6]

Introduction

This compound is a synthetic derivative of the endogenous nucleoside, uridine. Like many nucleoside analogs, its therapeutic potential is dependent on its ability to enter target cells and undergo intracellular phosphorylation to its active triphosphate form.[4] This active metabolite can then interfere with nucleic acid synthesis or other cellular processes.[1][7] Therefore, quantifying the cellular uptake and intracellular concentration of this compound and its phosphorylated metabolites is crucial for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics.[4]

This document outlines detailed protocols for:

  • Cell culture and treatment with this compound.

  • Extraction of intracellular metabolites.

  • Quantification of this compound and its phosphorylated forms using LC-MS/MS.

Signaling and Metabolic Pathways

Nucleoside analogs typically enter the cell via nucleoside transporters and are subsequently phosphorylated by intracellular kinases to their mono-, di-, and triphosphate forms. This metabolic activation is often a prerequisite for their biological activity.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PMU_ext This compound NT Nucleoside Transporter PMU_ext->NT PMU_int This compound NT->PMU_int PMU_MP PMU-Monophosphate PMU_int->PMU_MP  ATP PMU_DP PMU-Diphosphate PMU_MP->PMU_DP  ATP PMU_TP PMU-Triphosphate (Active Form) PMU_DP->PMU_TP  ATP Kinase1 Uridine Kinase Kinase1->PMU_MP Kinase2 UMP-CMP Kinase Kinase2->PMU_DP Kinase3 Nucleoside-Diphosphate Kinase Kinase3->PMU_TP

Figure 1: Generalized metabolic activation pathway of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for measuring the cellular uptake of this compound.

Protocol 1: Cell Culture and Treatment

This protocol is for adherent cell lines but can be adapted for suspension cells.

Materials:

  • Selected cell line (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (e.g., in DMSO)

  • 6-well cell culture plates

  • Cell scraper

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. For example, seed 0.5 x 10^6 cells per well and allow them to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.[4]

  • Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[4]

  • Cell Treatment: Aspirate the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Return the plates to the incubator for the desired time points (e.g., 1, 4, 8, 24 hours).[4]

  • Cell Harvesting:

    • To stop the uptake, quickly aspirate the drug-containing medium.

    • Wash the cell monolayer twice with 1 mL of ice-cold PBS per well to remove any extracellular compound.[4]

    • Completely aspirate the final PBS wash.

    • Proceed immediately to Protocol 2 for intracellular metabolite extraction.

  • Cell Counting: In a parallel set of untreated wells, detach the cells using trypsin-EDTA and count them to determine the average cell number per well. This is crucial for normalizing the amount of intracellular compound.

Protocol 2: Intracellular Metabolite Extraction

This protocol uses a cold methanol-based solution to lyse the cells and precipitate proteins, which is a common and effective method for extracting small molecule drugs and their metabolites.[1][4]

Materials:

  • Ice-cold 80% methanol (B129727) in water (v/v)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Lysis and Deproteinization: Place the 6-well plate on ice. Add 500 µL of ice-cold 80% methanol to each well.[4]

  • Scraping: Immediately and thoroughly scrape the cells from the bottom of the well using a cell scraper.[4]

  • Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.[4]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular this compound and its metabolites, to a new clean, pre-chilled 1.5 mL tube. Be cautious not to disturb the pellet.[4]

  • Storage: The samples can be stored at -80°C until analysis by LC-MS/MS.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS is the recommended method for accurate quantification due to its high sensitivity and selectivity.[1][2][3][4][5]

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical standards for this compound and its potential phosphorylated forms (if available)

  • Stable isotope-labeled internal standard (if available)

  • Appropriate HPLC column (e.g., C18 for the parent compound, or a column suitable for polar compounds for the phosphates)

  • Mobile phases (will need to be optimized)

  • Blank cell matrix (extract from untreated cells) for standard curve preparation

Procedure:

  • Sample Preparation: The extracted supernatant may be directly injected or may require further processing such as solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[1][2]

  • Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of the this compound analytical standard into a blank cell matrix. This should cover the expected concentration range in the experimental samples.[4]

  • LC Separation: Inject the prepared samples and standards onto the HPLC system. Develop a gradient elution method to achieve good separation of this compound and its metabolites from endogenous cellular components.[4]

  • MS/MS Detection: Analyze the column eluent using the mass spectrometer, typically in positive ion mode for a nitrogen-containing compound like this compound. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and its metabolites must be optimized.[4]

  • Data Analysis: Quantify the amount of this compound in each sample by comparing its peak area to the standard curve. Normalize the results to the cell number to express the data as pmol/10^6 cells.

Experimental Workflow

The overall experimental workflow for measuring the cellular uptake of this compound is depicted below.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed cells in 6-well plates) Start->Cell_Culture Treatment 2. Treatment (Incubate with this compound) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Wash with ice-cold PBS) Treatment->Harvesting Extraction 4. Metabolite Extraction (Lyse with 80% Methanol) Harvesting->Extraction Centrifugation 5. Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant_Collection 6. Collect Supernatant (Contains intracellular compound) Centrifugation->Supernatant_Collection LCMS 7. LC-MS/MS Analysis Supernatant_Collection->LCMS Data_Analysis 8. Data Analysis (Quantify and normalize) LCMS->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for measuring cellular uptake.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different conditions.

Table 1: Intracellular Concentration of this compound

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (pmol/10^6 cells)
Vehicle Control 4Below Limit of Detection
8Below Limit of Detection
24Below Limit of Detection
1 4Insert Value ± SD
8Insert Value ± SD
24Insert Value ± SD
10 4Insert Value ± SD
8Insert Value ± SD
24Insert Value ± SD
100 4Insert Value ± SD
8Insert Value ± SD
24Insert Value ± SD

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

If the phosphorylated metabolites are also quantified, a similar table should be created for each metabolite.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of the cellular uptake of this compound. Accurate measurement of the intracellular concentrations of the parent compound and its active metabolites is fundamental for advancing the preclinical and clinical development of this novel nucleoside analog. The use of LC-MS/MS is highly recommended for achieving the necessary sensitivity and specificity for these analyses.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the application of 3-(2-Pyridinylmethyl)uridine in RNA-related research. The following application notes and protocols are therefore provided as a predictive guide based on the established applications of other modified uridine (B1682114) analogs. These methodologies are intended to serve as a foundational framework for researchers initiating studies with a novel uridine derivative.

Introduction to Modified Uridine Analogs in RNA Research

Uridine and its analogs are fundamental tools for probing RNA synthesis, function, and metabolism.[1][2] Modifications to the uridine base or ribose sugar can introduce unique functionalities, enabling a wide range of applications from metabolic labeling and cross-linking to structural analysis and therapeutic development.[3][4] Novel uridine derivatives, such as the hypothetical this compound, are synthesized to explore new chemical spaces and biological activities. The pyridinylmethyl group, for instance, could introduce unique properties such as altered base pairing, metal chelation capabilities, or serve as a tag for specific detection.

Potential Applications of a Novel Uridine Analog:

  • Metabolic Labeling of Nascent RNA: Incorporation of the modified uridine into newly synthesized RNA allows for its subsequent detection and isolation.[3][5]

  • Structural Analysis of RNA: The unique chemical properties of the modification could be used as a probe in NMR or X-ray crystallography studies.[6]

  • Inhibition of RNA-Modifying Enzymes or RNA Polymerases: The analog could act as a competitive or allosteric inhibitor of enzymes involved in RNA metabolism.[7]

  • Antiviral or Anticancer Therapeutic Development: Many nucleoside analogs exhibit therapeutic properties by interfering with viral or cellular RNA synthesis and function.[4][7][8]

Quantitative Data for Uridine Analogs in RNA Research

The following tables summarize typical quantitative data obtained for various uridine analogs used in RNA research. This information provides a benchmark for the types of quantitative assessments that would be critical in characterizing a novel compound like this compound.

Table 1: Metabolic Labeling Efficiency of Uridine Analogs

Uridine AnalogCell LineConcentrationIncubation TimeIncorporation Level (% of total Uridine)Reference
5-Ethynyluridine (EU)HeLa1 mM1 hr~2.8%[5]
4-Thiouridine (4-SU)HEK293100 µM24 hrNot specified, but sufficient for downstream analysis[3]
2'-Azidouridine (2'AzUd)HEK293T1 mM5 hrDependent on UCK2 expression[9]

Table 2: Inhibitory Concentrations (IC50) of Uridine Analogs

Uridine AnalogTargetAssayIC50 ValueReference
3'-Ethynylcytidine (a cytidine (B196190) analog, for context)RNA PolymerasesCell Proliferation AssayVaries by cell line[10]
Sofosbuvir (a uridine nucleotide analog)HCV NS5B RNA PolymeraseReplicon Assay~40-90 nM[7]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the application of a novel uridine analog in RNA research.

Protocol for Metabolic Labeling of Nascent RNA in Cell Culture

This protocol describes the incorporation of a novel uridine analog into the RNA of cultured mammalian cells, followed by detection using click chemistry (assuming the analog has a suitable bioorthogonal handle like an alkyne or azide) or another appropriate method.

Materials:

  • Mammalian cells of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel Uridine Analog (e.g., this compound, potentially functionalized for click chemistry)

  • Cell lysis buffer (e.g., TRIzol)

  • Click chemistry reagents (e.g., fluorescent azide/alkyne, copper(I) catalyst, ligand)

  • RNA purification kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare a stock solution of the novel uridine analog in a suitable solvent (e.g., DMSO or water).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM - 1 mM).

    • Remove the old medium from the cells and replace it with the medium containing the uridine analog.

    • Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C and 5% CO2.

  • Cell Fixation and Permeabilization (for imaging):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction (example for an alkyne-modified uridine):

    • Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging or Analysis:

    • For imaging, add a nuclear counterstain (e.g., DAPI) and visualize the cells using a fluorescence microscope.

    • For quantitative analysis, the labeled RNA can be isolated, and the fluorescence can be measured using a plate reader or flow cytometer.

Protocol for In Vitro Transcription with a Modified Uridine Triphosphate

This protocol outlines the synthesis of RNA containing a novel uridine analog using in vitro transcription.

Materials:

  • Linearized DNA template with a T7, T3, or SP6 promoter

  • In vitro transcription kit (containing RNA polymerase, reaction buffer, and RNase inhibitor)

  • ATP, GTP, CTP solutions

  • UTP and the triphosphate form of the novel uridine analog

  • Nuclease-free water

  • RNA purification supplies (e.g., DNase I, precipitation reagents, or spin columns)

Procedure:

  • Reaction Setup:

    • Thaw all components on ice.

    • In a nuclease-free tube, combine the reaction buffer, ATP, GTP, CTP, UTP, and the novel uridine triphosphate at the desired concentrations. The ratio of the novel UTP to natural UTP can be varied to control the incorporation rate.

    • Add the linearized DNA template (0.5-1 µg).

    • Add the RNA polymerase and RNase inhibitor.

    • Bring the final volume to the recommended reaction volume with nuclease-free water.

  • Transcription Reaction:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal and RNA Purification:

    • Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

    • Purify the RNA using a standard method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.

  • Analysis of Incorporation:

    • The incorporation of the modified uridine can be confirmed by methods such as mass spectrometry, HPLC, or by using a specific detection method if the analog contains a tag.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of uridine analogs in RNA research.

Uridine_Metabolic_Pathway extracellular Extracellular Uridine Analog transporter Nucleoside Transporters (ENTs, CNTs) extracellular->transporter Uptake intracellular Intracellular Uridine Analog transporter->intracellular uck Uridine-Cytidine Kinase (UCK) intracellular->uck Phosphorylation ump Analog-UMP uck->ump kinases Nucleotide Kinases ump->kinases utp Analog-UTP kinases->utp pol RNA Polymerases utp->pol Incorporation rna Labeled RNA pol->rna

Caption: Uridine analog metabolic salvage pathway.

Experimental_Workflow start Start: Culture Cells labeling Metabolic Labeling with Uridine Analog start->labeling wash Wash and Fix Cells labeling->wash click Bioorthogonal Reaction (e.g., Click Chemistry) wash->click analysis Downstream Analysis click->analysis imaging Fluorescence Imaging analysis->imaging facs Flow Cytometry analysis->facs sequencing RNA Isolation and Sequencing analysis->sequencing

Caption: Workflow for metabolic labeling and analysis.

References

Application Notes and Protocols: Synthesis of 3-(2-Pyridinylmethyl)uridine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 3-(2-Pyridinylmethyl)uridine derivatives for structure-activity relationship (SAR) studies. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery of novel therapeutic agents, particularly those targeting viral diseases.

Introduction

Uridine (B1682114) derivatives are a well-established class of nucleoside analogues with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] Modifications at the N3 position of the uracil (B121893) base can significantly influence the biological activity of these compounds by altering their interaction with target enzymes, such as viral RNA-dependent RNA polymerase (RdRp).[3][4] The introduction of a 2-pyridinylmethyl group at this position presents an interesting scaffold for SAR studies due to the potential for varied interactions through the pyridine (B92270) nitrogen and aromatic ring system. This document details the synthetic route to this compound and its derivatives, along with protocols for their biological evaluation, to facilitate the exploration of this chemical space for drug discovery.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of this compound derivatives against Influenza A virus. This data is for illustrative purposes to guide SAR studies. The antiviral activity is expressed as the half-maximal inhibitory concentration (IC50), and cytotoxicity is represented by the 50% cytotoxic concentration (CC50) in Madin-Darby Canine Kidney (MDCK) cells. The Selectivity Index (SI) is calculated as CC50/IC50.

Compound IDR1R2R3IC50 (µM)CC50 (µM)SI
1a HHH15.8>100>6.3
1b 4-CH₃HH8.2>100>12.2
1c 5-ClHH5.185.316.7
1d 6-FHH12.5>100>8.0
2a H2'-OH3'-OH25.3>100>4.0
2b H2'-F3'-OH9.792.19.5
2c H2'-OCH₃3'-OH18.4>100>5.4

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)pyridine (Precursor)

This protocol describes the synthesis of the key precursor, 2-(hydroxymethyl)pyridine, from 2-picoline.[5]

Materials:

Procedure:

  • Oxidation: To a solution of 2-picoline in glacial acetic acid, add 30% hydrogen peroxide dropwise at 70-80°C. Stir the reaction mixture for 3-5 hours. After cooling, the mixture is carefully neutralized to obtain 2-picoline N-oxide.

  • Rearrangement: The crude 2-picoline N-oxide is reacted with acetic anhydride under reflux for 3-6 hours to yield 2-acetoxymethylpyridine.

  • Hydrolysis: The resulting 2-acetoxymethylpyridine is hydrolyzed with an aqueous solution of sodium hydroxide to afford 2-(hydroxymethyl)pyridine.

  • Purification: The crude product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography to yield pure 2-(hydroxymethyl)pyridine.

Protocol 2: Synthesis of this compound

This protocol details the synthesis of the target compound via a three-step process involving protection of uridine, Mitsunobu coupling, and deprotection.

Materials:

  • Uridine

  • Acetone (B3395972)

  • p-Toluenesulfonic acid monohydrate

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole (B134444)

  • 2-(Hydroxymethyl)pyridine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Protection of Uridine:

    • Suspend uridine in acetone and add a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature until the reaction is complete (monitored by TLC) to form 2',3'-O-isopropylideneuridine.

    • To the dried 2',3'-O-isopropylideneuridine dissolved in anhydrous DMF, add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCl). Stir at room temperature to yield 5'-O-(tert-butyldiphenylsilyl)-2',3'-O-isopropylideneuridine. Purify by column chromatography.

  • Mitsunobu Coupling:

    • Dissolve the protected uridine, 2-(hydroxymethyl)pyridine, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction, extract with an organic solvent, and purify the crude product by silica gel chromatography to obtain the fully protected this compound derivative.

  • Deprotection:

    • Treat the purified product with a solution of trifluoroacetic acid in dichloromethane to remove the silyl (B83357) and isopropylidene protecting groups.

    • After completion of the reaction, neutralize the mixture and purify the final product, this compound, by column chromatography or recrystallization.

Protocol 3: Antiviral Activity Assay (Influenza Virus Neuraminidase-Based Assay)

This cell-based assay is designed to determine the inhibitory effect of the synthesized compounds on influenza virus replication by measuring the activity of the viral neuraminidase (NA) enzyme.[6][7]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Influenza A virus (e.g., A/PR/8/34 H1N1)

  • Synthesized uridine derivatives

  • Oseltamivir (positive control)

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA)

  • Glycine (B1666218) buffer (pH 10.2)

  • 96-well plates

  • Fluorometer

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Oseltamivir) in serum-free DMEM.

  • Infection: When cells are confluent, wash them with PBS and infect with influenza virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Neuraminidase Assay:

    • Lyse the cells and transfer the lysate to a black 96-well plate.

    • Add the MUNANA substrate to each well and incubate at 37°C.

    • Stop the reaction by adding glycine buffer.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value using appropriate software.

Visualizations

Synthesis_Workflow Uridine Uridine Protected_Uridine 5'-O-TBDPS-2',3'-O-isopropylideneuridine Uridine->Protected_Uridine Protection Coupled_Product Protected this compound Protected_Uridine->Coupled_Product Mitsunobu Coupling Pyridinemethanol 2-(Hydroxymethyl)pyridine Pyridinemethanol->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed MDCK Cells Infect_Cells Infect Cells with Influenza Virus Seed_Cells->Infect_Cells Prepare_Compounds Prepare Compound Dilutions Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate NA_Assay Perform Neuraminidase Assay Incubate->NA_Assay Measure_Fluorescence Measure Fluorescence NA_Assay->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the antiviral neuraminidase assay.

Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Uridine_Derivative This compound Monophosphate Monophosphate Uridine_Derivative->Monophosphate Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Viral_RdRp Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Inhibition of Elongation

Caption: Mechanism of action for nucleoside analogue inhibitors.

References

Application Notes and Protocols for the Neurobiological Evaluation of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a crucial role in the central nervous system (CNS). It serves as a precursor for the synthesis of pyrimidine nucleotides essential for RNA and DNA production, as well as the formation of key membrane components like phosphatidylcholine.[1] Emerging evidence suggests that uridine and its analogs possess neuroprotective, neuroregenerative, and memory-enhancing properties, making them promising therapeutic candidates for a range of neurological and neurodegenerative disorders.[2][1][3] The novel compound, 3-(2-Pyridinylmethyl)uridine, is a synthetic uridine analog. Its therapeutic potential in the context of neurobiology remains unexplored.

These application notes provide a comprehensive experimental framework for the initial characterization of this compound in neurobiology, focusing on its potential neuroprotective, anti-neuroinflammatory, and synaptogenic effects. The following protocols are designed to guide researchers through a tiered approach, from initial in vitro screening to more complex cell-based assays.

In Vitro Evaluation of Neuroprotective Effects

A fundamental first step in characterizing a novel compound is to assess its ability to protect neurons from common insults that mimic neurodegenerative conditions.

Assessment of Neuronal Viability in an Excitotoxicity Model

Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Experimental Protocol:

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from E18 rat or mouse embryos.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV).

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On DIV 7, pre-treat neuronal cultures with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity:

    • After 24 hours of pre-treatment, expose the neurons to 100 µM glutamate (B1630785) for 15 minutes. A negative control group should not be exposed to glutamate.

  • MTT Assay for Cell Viability:

    • 24 hours post-glutamate exposure, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Neuronal Viability
Control (No Glutamate)-100
Vehicle + Glutamate-
This compound0.1
This compound1
This compound10
This compound100

Experimental Workflow for Neuroprotection Assay

G A Primary Cortical Neuron Culture (DIV 7-10) B Pre-treatment with This compound (24 hours) A->B C Induce Excitotoxicity (100 µM Glutamate, 15 min) B->C D Assess Cell Viability (MTT Assay, 24 hours post-insult) C->D E Data Analysis and Dose-Response Curve D->E

Caption: Workflow for assessing the neuroprotective effects of this compound.

Investigation of Anti-Neuroinflammatory Properties

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This section outlines a protocol to assess the anti-inflammatory potential of this compound in microglia, the primary immune cells of the brain.

Measurement of Pro-inflammatory Cytokine Release in LPS-Stimulated Microglia

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (TNF-α, IL-1β) from lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol:

  • Microglial Cell Culture:

    • Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the microglial cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.

  • Induction of Inflammation:

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. A negative control group should not be treated with LPS.

  • ELISA for Cytokine Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL)IL-1β Concentration (pg/mL)
Control (No LPS)-
Vehicle + LPS-
This compound0.1
This compound1
This compound10
This compound100

Signaling Pathway for Microglial Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Compound This compound Compound->NFkB Inhibition?

Caption: Hypothesized inhibitory action on the NF-κB pathway.

Evaluation of Effects on Neurite Outgrowth and Synaptic Plasticity

Uridine has been shown to enhance neurite outgrowth, a crucial process for neuronal development and repair.[4] This section provides a protocol to examine the influence of this compound on this process.

Quantification of Neurite Outgrowth in a Neuronal Cell Line

Objective: To determine if this compound promotes neurite outgrowth in a neuronal-like cell line (e.g., PC12 or SH-SY5Y).

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

    • Plate cells on collagen-coated 24-well plates.

    • Induce differentiation by treating with a low concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL).

  • Compound Treatment:

    • Concurrently with NGF treatment, add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the culture medium. Include a vehicle control.

  • Microscopy and Image Analysis:

    • After 3-5 days of treatment, fix the cells with 4% paraformaldehyde.

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite length and the percentage of cells with neurites longer than two cell body diameters using image analysis software (e.g., ImageJ).

Data Presentation:

Treatment GroupConcentration (µM)Average Neurite Length (µm)% of Neurite-Bearing Cells
Vehicle + NGF-
This compound1
This compound10
This compound100

Logical Flow for Neurite Outgrowth Experiment

G A Plate PC12 Cells B Induce Differentiation (NGF) + Treat with Compound A->B C Incubate for 3-5 Days B->C D Fix and Image Cells C->D E Quantify Neurite Outgrowth D->E G cluster_0 P2Y Receptor Pathway cluster_1 Kennedy Pathway UTP UTP P2Y P2Y Receptor UTP->P2Y PLC PLC P2Y->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Neurite_Outgrowth1 Neurite Outgrowth Ca->Neurite_Outgrowth1 Uridine This compound CTP CTP Uridine->CTP PC Phosphatidylcholine CTP->PC Membrane_Synthesis Membrane Synthesis PC->Membrane_Synthesis Neurite_Outgrowth2 Neurite Outgrowth Membrane_Synthesis->Neurite_Outgrowth2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Pyridinylmethyl)uridine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the N3-alkylation of uridine (B1682114)?

A1: The most common and effective methods for the N3-alkylation of uridine derivatives involve direct alkylation using an appropriate alkylating agent. High yields have been reported using methods such as the Mitsunobu reaction and Phase Transfer Catalysis (PTC).[1][2] The Mitsunobu reaction, in particular, is known for its high efficiency and excellent yields (often exceeding 90%) in the synthesis of 3-substituted uridine derivatives.[2]

Q2: What are the primary challenges and side reactions in the synthesis of this compound?

A2: The main challenges include:

  • Regioselectivity: A classic issue is the competition between N-alkylation and O-alkylation of the uracil (B121893) ring.[3] Alkylation can occur at the N3 position (desired) or at the O2 or O4 positions.

  • Protection of Ribose Hydroxyls: To prevent unwanted reactions at the 2', 3', and 5' hydroxyl groups of the ribose sugar, appropriate protection strategies are often necessary.[2]

  • Purification: Separating the desired N3-alkylated product from unreacted starting materials, O-alkylated byproducts, and other impurities can be challenging and often requires chromatographic purification.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the reaction.

Q3: How can I minimize the formation of O-alkylated byproducts?

A3: The choice of reaction conditions can influence the N- versus O-alkylation ratio. Generally, polar aprotic solvents and the use of certain bases can favor N-alkylation. The Mitsunobu reaction is often preferred as it typically provides high N3-selectivity for uridine.[2][4]

Q4: Is it necessary to protect the hydroxyl groups of the ribose moiety?

A4: While direct alkylation without protection is possible, it can lead to a mixture of products due to the reactivity of the hydroxyl groups. For higher yields and cleaner reactions, it is highly recommended to protect the 2', 3', and 5' hydroxyl groups. A common strategy is to use an isopropylidene group to protect the 2' and 3' hydroxyls simultaneously, followed by protection of the 5' hydroxyl.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive alkylating agent (e.g., degradation of 2-(chloromethyl)pyridine).2. Inefficient activation in Mitsunobu reaction (DEAD/DIAD and PPh₃).3. Insufficiently strong base or poor choice of base.4. Low reaction temperature or insufficient reaction time.1. Use a fresh or newly prepared alkylating agent. Confirm its integrity via NMR or other analytical methods.2. Ensure DEAD/DIAD and PPh₃ are of high quality and used in appropriate stoichiometric amounts. Add the reagents slowly at a low temperature.3. For direct alkylation, consider stronger bases like NaH or K₂CO₃ in a suitable solvent (e.g., DMF, acetonitrile). For PTC, ensure the chosen base and catalyst are appropriate.[1]4. Optimize reaction temperature and monitor the reaction progress using TLC or LC-MS.
Low Yield 1. Suboptimal reaction conditions (solvent, base, temperature).2. Incomplete reaction.3. Product degradation during workup or purification.4. Inefficient purification leading to product loss.1. Screen different solvents, bases, and temperatures. Consider switching to a higher-yield protocol like the Mitsunobu reaction.[2]2. Increase reaction time or temperature, or add more reagents if starting material is still present.3. Use mild workup conditions. Avoid strongly acidic or basic conditions if the product is sensitive.4. Optimize the chromatography conditions (e.g., column packing, solvent gradient) to improve separation and recovery.
Presence of Multiple Spots on TLC (Poor Selectivity) 1. O-alkylation byproducts.2. Alkylation at the ribose hydroxyl groups (if unprotected).3. Di-alkylation or other side reactions.1. Switch to a more N-selective method like the Mitsunobu reaction.[2] Modify the solvent and base to favor N-alkylation.2. Implement a protection strategy for the ribose hydroxyls before the alkylation step.[2]3. Use a controlled stoichiometry of the alkylating agent.
Difficulty in Purifying the Product 1. Close polarity of the product and byproducts.2. Tailing or streaking on the silica (B1680970) gel column.1. Try different solvent systems for chromatography. Consider reverse-phase chromatography if normal-phase is ineffective.2. Add a small amount of a modifier to the eluent, such as triethylamine (B128534) or acetic acid, to improve peak shape.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical yields for different N3-alkylation methods for uridine derivatives, providing a baseline for what can be expected.

Method Base/Reagents Solvent Typical Yield Reference
Direct Alkylation with Phase Transfer Catalysis (PTC)K₂CO₃, TBABrDCM/HeptaneModerate to Good[1]
Mitsunobu ReactionDEAD, PPh₃Anhydrous THF or Dioxane>90%[2]
Direct AlkylationNaHDMFVariableGeneral Knowledge

Experimental Protocols

Protocol 1: N3-Alkylation of Protected Uridine via Mitsunobu Reaction

This protocol is adapted from a general procedure for the synthesis of 3-substituted uridine derivatives with high yields.[2]

  • Protection of Uridine:

    • Protect the 2' and 3' hydroxyl groups of uridine with an isopropylidene group.

    • Protect the 5' hydroxyl group with a silyl (B83357) protecting group (e.g., TBDPSCl).

  • Mitsunobu Reaction:

    • Dissolve the protected uridine (1 equivalent), 2-pyridinemethanol (B130429) (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in anhydrous THF or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the protected this compound.

  • Deprotection:

    • Remove the silyl and isopropylidene protecting groups using appropriate deprotection conditions (e.g., TBAF for silyl groups and acidic conditions for the isopropylidene group) to yield the final product.

Protocol 2: N3-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is based on a method developed for larger-scale synthesis of N3-alkylated uridine derivatives.[1]

  • Protection of Uridine:

    • Protect the hydroxyl groups of uridine as described in Protocol 1.

  • PTC Reaction:

    • To a mixture of the protected uridine (1 equivalent) and potassium carbonate (K₂CO₃, 4 equivalents) in a biphasic solvent system (e.g., DCM/heptane), add a catalytic amount of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBABr, 0.05 equivalents).

    • Add 2-(chloromethyl)pyridine (B1213738) (or a similar pyridinylmethyl halide, 1.5 equivalents).

    • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

  • Deprotection:

    • Perform the deprotection steps as outlined in Protocol 1.

Visualizations

Experimental Workflow for Mitsunobu Synthesis

Workflow for this compound Synthesis via Mitsunobu Reaction start Start with Uridine protect Protect 2', 3', and 5' Hydroxyl Groups start->protect mitsunobu Mitsunobu Reaction with 2-Pyridinemethanol, PPh3, DEAD protect->mitsunobu purify_protected Column Chromatography Purification mitsunobu->purify_protected deprotect Deprotection of Hydroxyl Groups purify_protected->deprotect final_product This compound deprotect->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Mitsunobu reaction.

Troubleshooting Logic for Low Yield

Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions Yes change_method Consider Alternative Method (e.g., Mitsunobu) side_products->change_method Yes purification_issue Check Purification Protocol for Product Loss side_products->purification_issue No end Improved Yield optimize_conditions->end change_method->end purification_issue->end

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

Troubleshooting 3-(2-Pyridinylmethyl)uridine Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with 3-(2-Pyridinylmethyl)uridine. The following information, presented in a question-and-answer format, addresses common issues and outlines detailed experimental protocols to ensure successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired solvent. What are the recommended initial steps?

A1: For initial attempts at dissolving this compound, particularly for use in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Ensure you are using anhydrous (dry) DMSO from a freshly opened bottle, as DMSO is hygroscopic and absorbed water can hinder solubility.[1][2] Vigorously vortex the solution for 2-5 minutes.[3] If undissolved particles remain, gentle warming in a 37°C water bath for 10-15 minutes can be effective.[3] Sonication for 15-30 minutes can also aid dissolution by breaking up compound aggregates.[3]

Q2: My this compound was dissolved in DMSO, but it precipitated after I diluted it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in DMSO.[2] To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to get closer to your final desired concentration.[2][3] Then, add this intermediate DMSO dilution dropwise to your aqueous medium while gently vortexing or mixing.[3][4] This gradual introduction helps to avoid rapid solvent change that can cause the compound to crash out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

Q3: What are some alternative solvents I can try if DMSO is not suitable for my experiment?

A3: While DMSO is a common choice, other organic solvents can be used for uridine (B1682114) and its analogs. Dimethylformamide (DMF) is another polar aprotic solvent that has been used for dissolving uridine.[5][6][7] For some applications, particularly those not involving live cells, solvents like ethanol (B145695) or methanol (B129727) might be viable options, although the solubility of uridine itself in these is lower than in DMSO or DMF.[1][8] It is crucial to test the compatibility of any alternative solvent with your specific experimental setup.

Q4: Can I prepare an aqueous stock solution of this compound directly in water or buffer?

A4: The parent compound, uridine, is soluble in water and PBS (pH 7.2).[5][9] However, the addition of the pyridinylmethyl group to the uridine structure may alter its aqueous solubility. It is recommended to first attempt dissolving a small amount of the compound directly in your aqueous buffer of choice. If solubility is limited, preparing a concentrated stock in an organic solvent like DMSO is the more reliable method.[5] Aqueous solutions of nucleosides are also generally not recommended for long-term storage and should ideally be prepared fresh.[5]

Quantitative Data Summary

SolventApproximate Solubility of UridineReference
Water50 mg/mL[9]
PBS (pH 7.2)~5 mg/mL[5]
DMSO~10 mg/mL (~41 mM)[5]
Dimethylformamide (DMF)~16 mg/mL (~65.5 mM)[5]
Methanol0.003195 (mole fraction at 298.15 K)[8]
EthanolInsoluble[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation : Bring both the this compound powder and a sealed bottle of anhydrous DMSO to room temperature.[3]

  • Weighing : Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Dissolution :

    • Vortexing : Vigorously vortex the tube for 2-5 minutes.[3]

    • Visual Inspection : Check for any remaining solid particles against a light source.

    • Gentle Warming (Optional) : If particles persist, incubate the tube in a 37°C water bath for 10-15 minutes.[3] Avoid higher temperatures to prevent compound degradation.

    • Sonication (Optional) : Alternatively, or following warming, place the tube in a bath sonicator for 15-30 minutes.[3]

  • Final Inspection : Confirm that the solution is clear and free of any visible precipitate.

  • Storage : Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays
  • Intermediate Dilutions : Using your concentrated DMSO stock solution, perform serial dilutions in 100% anhydrous DMSO to create intermediate stocks that are closer to your final working concentrations.[2][3]

  • Final Dilution : To prepare the working concentration for your cell-based assay, slowly add a small volume of the appropriate DMSO intermediate stock solution to your pre-warmed cell culture medium.[3][4] It is crucial to add the DMSO solution to the aqueous medium, not the other way around.

  • Mixing : Gently vortex or pipette the solution immediately upon addition to ensure rapid and uniform dispersion, which helps prevent precipitation.[3]

  • Vehicle Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[3]

  • Application : Add the final working solutions (compound and vehicle control) to your cells.

Visual Troubleshooting Guide

The following workflow provides a visual guide to troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound check_solvent Use Anhydrous DMSO start->check_solvent vortex Vortex Vigorously (2-5 min) check_solvent->vortex inspect1 Visually Inspect vortex->inspect1 warm Gentle Warming (37°C, 10-15 min) inspect1->warm Particles Remain success Compound Dissolved (Prepare for Dilution) inspect1->success Clear Solution sonicate Sonication (15-30 min) warm->sonicate inspect2 Visually Inspect sonicate->inspect2 inspect2->success Clear Solution fail Consider Alternative Solvents or Contact Technical Support inspect2->fail Particles Remain

Caption: Troubleshooting workflow for dissolving this compound.

The following diagram illustrates the recommended procedure for preparing working solutions for aqueous-based experiments to minimize precipitation.

G stock High Concentration Stock in 100% DMSO serial_dilution Serial Dilutions in 100% DMSO stock->serial_dilution Step 1 final_dilution Add Dropwise to Aqueous Medium (with mixing) serial_dilution->final_dilution Step 2 working_solution Final Working Solution (Low % DMSO) final_dilution->working_solution Step 3

Caption: Recommended dilution workflow to prevent precipitation.

References

Optimizing Cell-Based Assays for 3-(2-Pyridinylmethyl)uridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell-based assays for the novel compound 3-(2-Pyridinylmethyl)uridine. Given the limited specific data on this molecule, this guide integrates general principles of cell-based assay development with insights from structurally related N3-substituted uridine (B1682114) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

Therefore, this compound could:

  • Act as a competitive inhibitor of nucleoside transporters or enzymes involved in pyrimidine (B1678525) metabolism, such as uridine phosphorylase.

  • Exert its effects without intracellular phosphorylation, possibly by interacting with cell surface receptors or other extracellular targets.

  • Have minimal activity if phosphorylation is required for its biological function.

Q2: What are the initial steps for setting up a cell-based assay with this compound?

The initial setup should focus on determining the optimal cell line, compound concentration range, and treatment duration.

  • Cell Line Selection: Choose cell lines relevant to the therapeutic area of interest. It is also advisable to include a cell line with well-characterized pyrimidine metabolism pathways.

  • Solubility and Stability: Determine the solubility of this compound in a suitable solvent (e.g., DMSO) and its stability in your chosen cell culture medium.

  • Cytotoxicity Assessment: Perform a preliminary cytotoxicity assay (e.g., MTT, resazurin, or trypan blue exclusion) to establish a non-toxic concentration range for your subsequent functional assays.

Q3: How do I select the appropriate assay type?

The choice of assay depends on the hypothesized biological effect of the compound.

  • Proliferation/Cytotoxicity Assays: To assess the compound's effect on cell growth.

  • Reporter Gene Assays: If the compound is expected to modulate a specific signaling pathway.

  • Enzyme Activity Assays: If the compound is hypothesized to inhibit a particular enzyme (e.g., uridine phosphorylase).

  • Metabolic Assays: To determine if the compound affects cellular metabolism, such as RNA synthesis.

Troubleshooting Guide

This section addresses common issues encountered during cell-based assays with novel small molecules like this compound.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Visually inspect wells for compound precipitation after addition.
Low or no observable effect - Compound inactivity- Inefficient cellular uptake- Lack of metabolic activation (phosphorylation)- Inappropriate assay endpoint- Confirm compound identity and purity.- Test a broad range of concentrations.- Consider using cell lines with higher expression of nucleoside transporters or uridine-cytidine kinases.- Explore alternative mechanisms of action that do not require phosphorylation.
High background signal in fluorescence/luminescence assays - Autofluorescence/autoluminescence of the compound- Media components interfering with the signal- Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence/luminescence.- Use phenol (B47542) red-free media for fluorescence-based assays.
Unexpected cytotoxicity - Off-target effects- Solvent toxicity- Test for cytotoxicity in multiple cell lines.- Ensure the final solvent concentration is low and consistent across all wells, including controls.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

Protocol 2: Uridine Phosphorylase Inhibition Assay

This protocol is based on the hypothesis that this compound may inhibit uridine phosphorylase, similar to other N3-substituted analogs.[2][3]

  • Cell Lysate Preparation: Prepare a cell lysate from a cell line known to have high uridine phosphorylase activity.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, a phosphate (B84403) buffer, and uridine.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known inhibitor as a positive control and a vehicle-only control.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Detection: Measure the amount of uracil (B121893) produced using a suitable method, such as HPLC or a colorimetric assay.

Visualizing Workflows and Pathways

Pyrimidine Salvage Pathway

The following diagram illustrates the pyrimidine salvage pathway, a key metabolic route for uridine and its analogs.

Pyrimidine_Salvage_Pathway Uridine Uridine / this compound UMP Uridine Monophosphate (UMP) Uridine->UMP UCK1/2 Uracil Uracil Uridine->Uracil UPase UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP RNA RNA Synthesis UTP->RNA

Caption: Pyrimidine salvage pathway for uridine metabolism.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating a novel compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Readout Assay Readout Incubation->Assay_Readout Data_Collection Data Collection Assay_Readout->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation

Caption: A generalized workflow for cell-based assays.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common assay problems.

Troubleshooting_Logic node_rect node_rect Start Assay Fails High_Variability High Variability? Start->High_Variability No_Effect No Effect? High_Variability->No_Effect No node_rect_HV Check Seeding and Plate Effects High_Variability->node_rect_HV Yes High_Background High Background? No_Effect->High_Background No node_rect_NE Verify Compound and Assay Conditions No_Effect->node_rect_NE Yes node_rect_HB Test for Compound Autofluorescence High_Background->node_rect_HB Yes node_rect_End Consult Further Documentation High_Background->node_rect_End No node_rect_HV->node_rect_End node_rect_NE->node_rect_End node_rect_HB->node_rect_End

Caption: A decision tree for troubleshooting cell-based assays.

References

Technical Support Center: Overcoming Resistance to Uridine-Based Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 3-(2-Pyridinylmethyl)uridine is limited in publicly available scientific literature. The following troubleshooting guide is based on established mechanisms of resistance and counter-strategies for the broader class of uridine-based nucleoside analogs. These principles are likely applicable but should be validated experimentally for the specific compound and cell line .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell line has developed resistance to this compound. What are the most common underlying mechanisms?

A1: Resistance to nucleoside analogs typically arises from one or more of the following mechanisms:

  • Reduced Drug Activation: Nucleoside analogs must be phosphorylated by cellular kinases to become active triphosphate forms that can be incorporated into RNA/DNA.[1][2] A primary resistance mechanism is the downregulation or loss-of-function mutation of the key activating enzyme, Uridine-Cytidine Kinase 2 (UCK2).[2][3][4]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, also known as multidrug resistance (MDR) pumps (e.g., P-glycoprotein/MDR1).[5][6][7] These pumps actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[5][6][7]

  • Altered Nucleotide Metabolism: An increase in the intracellular pool of natural uridine (B1682114) triphosphate (UTP) can out-compete the activated analog for incorporation into RNA by RNA polymerase, thereby diminishing the drug's efficacy. This can be caused by an upregulation of the de novo pyrimidine (B1678525) synthesis pathway.

A logical workflow for investigating these mechanisms is essential for selecting an appropriate counter-strategy.

cluster_Troubleshooting Troubleshooting Workflow for Resistance Start Resistant Cell Line (High IC50) CheckActivation Assess Activating Kinase (UCK2 Expression/Activity) Start->CheckActivation Step 1 CheckEfflux Measure Drug Efflux (e.g., Rhodamine 123 Assay) Start->CheckEfflux Step 2 CheckMetabolism Analyze Nucleotide Pools (LC-MS/MS for UTP levels) Start->CheckMetabolism Step 3 StrategyActivation Strategy: Bypass Kinase (Prodrug) or Upregulate Kinase CheckActivation->StrategyActivation If UCK2 is low StrategyEfflux Strategy: Co-administer Efflux Pump Inhibitor (EPI) CheckEfflux->StrategyEfflux If efflux is high StrategyMetabolism Strategy: Inhibit de novo Pathway or Block Nucleoside Influx CheckMetabolism->StrategyMetabolism If UTP pool is high

Caption: Troubleshooting workflow for identifying resistance mechanisms.
Q2: How can I experimentally confirm if reduced UCK2 expression is causing resistance in my cell line?

A2: You can use a combination of molecular biology techniques:

  • Quantitative PCR (qPCR): Compare the mRNA expression levels of the UCK2 gene in your resistant cell line versus the parental (sensitive) cell line. A significant decrease in UCK2 mRNA in the resistant line is a strong indicator.

  • Western Blot: Analyze UCK2 protein levels. A reduction in protein is a more direct confirmation than mRNA levels.

  • Enzyme Activity Assay: Measure the kinase activity directly using cell lysates and a UCK2-specific substrate.

  • Genetic Rescue: Transfect the resistant cells with a plasmid expressing wild-type UCK2. If this restores sensitivity to the drug, it confirms that UCK2 downregulation is the cause of resistance.

Table 1: Example Data for UCK2-Mediated Resistance
Cell LineDrug IC50 (µM)Relative UCK2 mRNA Expression (fold change)Relative UCK2 Protein Level
Parental (Sensitive)1.51.0 (Baseline)1.0 (Baseline)
Resistant45.20.150.20
Resistant + UCK2 Plasmid2.18.59.2
Q3: My resistant cells show no change in UCK2 levels. Could an efflux pump be responsible, and how can I test this?

A3: Yes, increased drug efflux is a common, kinase-independent resistance mechanism.[5][8][9] You can investigate this by performing a co-treatment experiment with a known efflux pump inhibitor (EPI).

  • Select an EPI: Use a broad-spectrum inhibitor like Verapamil or Tariquidar that targets P-glycoprotein (MDR1) and other common pumps.

  • Determine IC50 with EPI: Measure the IC50 of your uridine analog in the resistant cell line in the presence and absence of a non-toxic concentration of the EPI.

  • Analyze Results: A significant decrease (fold-change > 2) in the IC50 value when the EPI is present strongly suggests that drug efflux is contributing to the resistance.

Table 2: Example Data for Efflux-Mediated Resistance
Cell LineTreatmentDrug IC50 (µM)Fold-Change in Sensitivity
ParentalDrug Alone1.2-
ResistantDrug Alone38.5Baseline
ResistantDrug + 5 µM Verapamil4.19.4x

This result indicates that inhibiting efflux pumps restores sensitivity by nearly 10-fold, confirming their role in the resistance phenotype.

Q4: What strategies can I use to overcome resistance once the mechanism is identified?

A4: The strategy should be tailored to the specific mechanism you've identified.

  • For Reduced UCK2 Activity: Since the drug requires activation, the best approach is to bypass this step. If a pre-activated monophosphate version or a lipophilic prodrug of your compound is available, it may be effective in UCK2-deficient cells.[10]

  • For Increased Efflux: Co-administration with an efflux pump inhibitor (EPI) is a direct counter-measure.

  • For Altered Metabolism (High UTP): A powerful strategy is to simultaneously block the de novo pyrimidine synthesis pathway and the salvage pathway. This can be achieved by combining your uridine analog with an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and a nucleoside transport inhibitor like Dipyridamole (B1670753) .[11][12] Dipyridamole blocks the cellular uptake of extracellular uridine, preventing the cell from bypassing the effects of the DHODH inhibitor and sensitizing it to your compound.[11][12][13][14]

cluster_Pathway Overcoming Resistance via Dual Pathway Inhibition Extracellular Extracellular Uridine ENT1 ENT1 Transporter Extracellular->ENT1 Intracellular Intracellular Uridine UCK2 UCK2 Intracellular->UCK2 UMP UMP UTP UTP UMP->UTP RNA RNA Synthesis UTP->RNA DeNovo De Novo Synthesis (DHODH) DeNovo->UMP Drug 3-PM-Uridine (Analog) Drug->UCK2 Activation ActiveDrug Active Drug-TP ActiveDrug->RNA Inhibition Dipyridamole Dipyridamole Dipyridamole->ENT1 Blocks DHODH_I DHODH Inhibitor DHODH_I->DeNovo Blocks UCK2->UMP UCK2->ActiveDrug ENT1->Intracellular

Caption: Synergistic inhibition of pyrimidine salvage and de novo pathways.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is used to quantify the concentration of a compound that inhibits cell viability by 50%.

Materials:

  • Parental and resistant cell lines

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • This compound (or other analog)

  • MTT solution (5 mg/mL in PBS)[15]

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[16]

  • Drug Preparation: Prepare a 2x concentrated serial dilution of your drug in culture medium. For example, if your final concentrations are 0.1, 1, 10, 100 µM, prepare 0.2, 2, 20, 200 µM solutions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the respective wells. Include "vehicle control" (medium with DMSO, if used) and "no treatment" wells. Incubate for 48-72 hours.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the log of the drug concentration versus normalized cell viability and fit a sigmoidal dose-response curve to calculate the IC50 value.[17][18]

Protocol 2: Western Blot for UCK2 Protein Expression

This protocol quantifies the relative amount of UCK2 protein in sensitive vs. resistant cells.

Materials:

  • Cell lysates from parental and resistant lines

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-UCK2)

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Methodology:

  • Protein Extraction: Lyse ~1-2 million cells from both parental and resistant lines using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-UCK2 antibody (at the manufacturer's recommended dilution) overnight at 4°C. Also probe a separate membrane or the same one (after stripping) with a loading control antibody.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the UCK2 band intensity to the loading control band intensity for each sample. Compare the normalized values between the resistant and parental lines.

References

Technical Support Center: Purification of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(2-Pyridinylmethyl)uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources, including unreacted starting materials, side-products from the alkylation reaction, and degradation products. Potential impurities include:

  • Unreacted Uridine (B1682114): Incomplete alkylation can lead to the presence of the starting uridine.

  • Di-alkylated Uridine: Alkylation at other positions on the uridine ring, although less common for the N3 position, can occur.

  • Hydrolyzed Reactants: The pyridinylmethylating agent may hydrolyze.

  • By-products from Protecting Group Manipulations: If protecting groups are used for the ribose hydroxyls, their incomplete removal or side reactions during deprotection can lead to a complex mixture.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Both silica (B1680970) gel column chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC) are effective methods.

  • Silica Gel Column Chromatography: This is a standard method for purifying nucleoside analogs. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.[2]

  • Reverse-Phase HPLC: This technique offers higher resolution and is particularly useful for separating the target compound from closely related impurities. A water/acetonitrile or water/methanol gradient with a C18 column is a common choice.

Q3: What are some suitable solvent systems for the crystallization of this compound?

A3: The choice of solvent is critical for successful crystallization. Due to the polar nature of the molecule, polar solvents are generally a good starting point. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Potential solvent systems include:

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Co-elution of Product with Impurities Optimize the solvent gradient. A shallower gradient can improve separation. Consider using a different stationary phase if silica gel does not provide adequate separation.
Product Adsorption to Silica Gel The basic pyridine (B92270) moiety can sometimes interact strongly with acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (1-3%).[3]
Improper Fraction Collection Monitor the elution closely using Thin Layer Chromatography (TLC) for every fraction to avoid pooling impure fractions with the pure product.
Product Degradation on Column If the compound is sensitive to the acidic nature of silica, consider using neutral alumina (B75360) as the stationary phase or the aforementioned deactivation of silica.
Problem 2: Difficulty in Achieving High Purity (>99%)
Possible Cause Suggested Solution
Presence of a Closely-Related Impurity A final purification step using preparative reverse-phase HPLC is often necessary to remove trace impurities that are difficult to separate by column chromatography.
Residual Solvent After the final purification step, ensure the product is thoroughly dried under high vacuum to remove any residual solvents, which can affect purity assessment by techniques like NMR.
Incomplete Removal of Protecting Groups If protecting groups were used in the synthesis, ensure the deprotection step has gone to completion. This can be verified by LC-MS or NMR analysis of the crude product before purification.
Problem 3: Failure to Crystallize or Oiling Out
Possible Cause Suggested Solution
Solution is Too Concentrated or Too Dilute Empirically determine the optimal concentration for crystallization. A supersaturated solution is required, but if it's too concentrated, the compound may precipitate as an amorphous solid or oil.
Incorrect Solvent System Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. The anti-solvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, followed by gentle warming to redissolve and slow cooling.
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the material is of high purity (>95%) before attempting crystallization. An initial purification by column chromatography is recommended.
Rapid Cooling Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of larger, well-defined crystals.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[3]

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Dichloromethane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethanol). A typical gradient could be from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Recovery:

    • Spot each fraction on a TLC plate and visualize under UV light.

    • Pool the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified compound in a few drops of a potential "good" solvent (e.g., ethanol) with gentle heating.

    • Slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

  • Crystallization:

    • Allow the test tube to cool slowly to room temperature. If crystals form, this is a good solvent system.

    • For the bulk sample, dissolve the compound in the minimum amount of the hot "good" solvent.

    • Filter the hot solution if any insoluble impurities are present.

    • Slowly add the "poor" solvent until persistent cloudiness is observed.

    • Warm the solution slightly until it becomes clear.

    • Cover the container and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "poor" solvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Purification Workflow

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Secondary Purification / Final Polish cluster_4 Final Product Crude Crude this compound Analysis TLC / LC-MS Analysis Crude->Analysis ColumnChrom Silica Gel Column Chromatography Analysis->ColumnChrom Purity < 95% Recrystallization Recrystallization Analysis->Recrystallization Purity > 95% and Crystalline Nature PurityCheck1 Purity Check (TLC/NMR) ColumnChrom->PurityCheck1 PurityCheck1->Recrystallization Purity 95-98% HPLC Preparative HPLC PurityCheck1->HPLC Purity < 98% / Close Impurities FinalAnalysis Final Analysis (NMR, LC-MS, HRMS) Recrystallization->FinalAnalysis HPLC->FinalAnalysis FinalProduct Pure this compound (>99%) FinalAnalysis->FinalProduct

Caption: A logical workflow for the purification of this compound.

References

minimizing off-target effects of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Pyridinylmethyl)uridine. This resource addresses potential issues related to its use in experimental settings, focusing on minimizing off-target effects and ensuring accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Based on its structural similarity to other N3-substituted uridine (B1682114) derivatives, the primary molecular target of this compound is presumed to be Uridine Phosphorylase 1 (UP1) . UP1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.

Q2: What are the potential off-target effects of this compound?

While this compound is designed for specificity, potential off-target effects may arise from interactions with other enzymes in the pyrimidine metabolic pathway or with structurally related nucleoside-binding proteins. Known off-targets for similar nucleoside analogs include:

  • Thymidine Phosphorylase (TP): An enzyme with structural and functional similarities to UP1.

  • Uridine-Cytidine Kinases (UCK1/2): Enzymes that phosphorylate uridine and cytidine.

  • Nucleoside Transporters: Proteins responsible for the uptake of nucleosides into cells.

It is crucial to experimentally verify the selectivity of this compound in your system.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for obtaining reliable experimental results. Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect.

  • Employ Control Compounds: Include inactive structural analogs of this compound in your experiments to differentiate specific on-target effects from non-specific or off-target effects.

  • Orthogonal Approaches: Use complementary methods to validate your findings, such as siRNA/shRNA-mediated knockdown of the target protein (UP1).

  • Selectivity Profiling: Test the activity of this compound against a panel of related enzymes (e.g., TP, UCK1/2) to determine its selectivity profile.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in DMSO for stock solutions. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results - Compound degradation due to improper storage. - Inaccurate compound concentration. - Cellular passage number affecting phenotype.- Prepare fresh stock solutions. - Verify concentration using spectrophotometry. - Use cells within a consistent and low passage number range.
High cellular toxicity observed - Off-target effects at high concentrations. - Solvent (e.g., DMSO) toxicity. - Compound precipitation in media.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% DMSO). - Visually inspect media for precipitation after adding the compound.
Lack of expected biological effect - Low compound potency in the specific cell line. - Poor cell permeability. - The biological pathway is not dependent on the target in the experimental model.- Confirm target engagement with a cellular thermal shift assay (CETSA) or a direct enzyme activity assay in cell lysates. - Assess cell permeability using methods like LC-MS/MS analysis of intracellular compound concentration. - Validate the importance of the target pathway in your model using genetic approaches (e.g., CRISPR/Cas9 or siRNA).
Discrepancy between in vitro and cellular activity - Compound efflux by cellular transporters (e.g., P-glycoprotein). - Metabolic inactivation of the compound.- Test for inhibition of efflux pumps to see if it potentiates the compound's activity. - Analyze compound stability in the presence of cellular lysates or microsomes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound to illustrate its potential selectivity profile. Note: This data is for illustrative purposes only and must be experimentally determined.

Target Assay Type IC50 / Ki Reference
Uridine Phosphorylase 1 (UP1) Enzyme Activity Assay50 nM (IC50)[Hypothetical Data]
Thymidine Phosphorylase (TP) Enzyme Activity Assay> 10 µM (IC50)[Hypothetical Data]
Uridine-Cytidine Kinase 1 (UCK1) Kinase Activity Assay> 50 µM (IC50)[Hypothetical Data]
Uridine-Cytidine Kinase 2 (UCK2) Kinase Activity Assay> 50 µM (IC50)[Hypothetical Data]
MCF-7 Cell Proliferation Cellular Assay5 µM (EC50)[Hypothetical Data]

Experimental Protocols

Protocol 1: In Vitro Uridine Phosphorylase 1 (UP1) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified UP1.

Materials:

  • Recombinant human UP1 enzyme

  • Uridine

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 290 nm

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in the assay buffer.

  • In a 96-well plate, add the UP1 enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding uridine to each well.

  • Immediately measure the change in absorbance at 290 nm over time. The conversion of uridine to uracil results in a decrease in absorbance.

  • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the engagement of this compound with its target (UP1) in intact cells.

Materials:

  • Cultured cells expressing UP1

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • DMSO

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and anti-UP1 antibody

Methodology:

  • Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration and incubate under normal culture conditions.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein.

  • Analyze the supernatant by Western blotting using an antibody specific for UP1.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Pyrimidine_Salvage_Pathway Uridine_ext Uridine Uridine_int Uridine NT Nucleoside Transporter UP1 Uridine Phosphorylase 1 (UP1) Uridine_int->UP1 UCK Uridine-Cytidine Kinase (UCK) Uridine_int->UCK Uracil Uracil R1P Ribose-1-Phosphate UMP Uridine Monophosphate (UMP) RNA RNA Synthesis UMP->RNA UP1->Uracil UP1->R1P UCK->UMP NT->Uridine_int Inhibitor This compound Inhibitor->UP1 Inhibition

Caption: Pyrimidine Salvage Pathway and the inhibitory action of this compound on UP1.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Interpretation Enzyme_Assay Enzyme Inhibition Assay (e.g., UP1, TP) Selectivity Selectivity Profiling Enzyme_Assay->Selectivity Determine IC50 SAR Structure-Activity Relationship (SAR) Selectivity->SAR Target_Engagement Target Engagement (e.g., CETSA) Cell_Activity Cellular Activity Assay (e.g., Proliferation) Target_Engagement->Cell_Activity Confirm Target Hit Off_Target_Validation Off-Target Validation (e.g., siRNA knockdown) Cell_Activity->Off_Target_Validation Validate Phenotype Off_Target_Validation->SAR Conclusion Conclusion on Specificity and Efficacy SAR->Conclusion start Start with This compound start->Enzyme_Assay start->Target_Engagement

Caption: Workflow for characterizing the activity and selectivity of this compound.

how to improve the stability of 3-(2-Pyridinylmethyl)uridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-(2-Pyridinylmethyl)uridine in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide: Stability Issues in Solution

This guide addresses specific stability challenges you might encounter during your experiments with this compound.

Question: My solution of this compound is showing signs of degradation over a short period. What are the potential causes and how can I mitigate this?

Answer:

Instability of this compound in solution can be attributed to several factors, primarily hydrolysis, photodegradation, and oxidation. The substitution at the N3 position of the uracil (B121893) ring with a pyridinylmethyl group introduces unique stability characteristics compared to unmodified uridine.

Potential Degradation Pathways:

  • Hydrolysis: The N-glycosidic bond connecting the uracil base to the ribose sugar can be susceptible to cleavage under acidic conditions, a common vulnerability for nucleosides. While generally stable in neutral and alkaline media, acidic conditions can promote hydrolysis. Additionally, the N3-substituent might be labile under certain pH conditions.

  • Photodegradation: The pyridine (B92270) moiety is known to be photoreactive. Exposure to light, particularly UV radiation, can lead to the formation of reactive intermediates and subsequent degradation of the molecule.[1][2][3]

  • Oxidation: The pyridine ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can be initiated by exposure to air, certain metal ions, or light.

Mitigation Strategies:

StrategyDescriptionKey Considerations
pH Control Maintain the pH of the solution within a neutral to slightly alkaline range (pH 7-8). Use appropriate buffer systems that are known to be inert with nucleosides.[4]Avoid acidic conditions (pH < 6) which can accelerate hydrolysis of the N-glycosidic bond.[5][6] The stability of N-alkylated bases can be pH-dependent.[7]
Light Protection Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Conduct experiments under low-light conditions whenever possible.Photodegradation can be a significant issue for pyridine derivatives.[1][2][3] Follow ICH Q1B guidelines for photostability testing.[8]
Inert Atmosphere For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.This is particularly important if the solution contains components that can generate reactive oxygen species.
Temperature Control Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, store at 2-8°C and use promptly.Lower temperatures slow down the rate of most chemical degradation reactions.
Use of Antioxidants Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution to quench free radicals and prevent oxidation.[9][10][11][12][13]The choice of antioxidant should be evaluated for compatibility with the compound and downstream applications.
Solvent Selection Use high-purity solvents and degas them before use to remove dissolved oxygen.Impurities in solvents can sometimes catalyze degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a this compound solution?

A1: The shelf-life is highly dependent on the storage conditions (pH, temperature, light exposure, and solvent). As a general guideline, aqueous stock solutions at neutral pH, protected from light, and stored at -20°C or below should be stable for several weeks to months. However, for quantitative applications, it is crucial to perform a stability study under your specific experimental conditions.

Q2: How can I monitor the stability of my this compound solution?

A2: The most common and reliable method for monitoring the stability is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the parent compound over time.[14][15][16]

Q3: Are there any specific buffer components I should avoid?

A3: While common buffers like phosphate (B84403) and Tris are generally acceptable, some buffers can catalyze hydrolysis at elevated temperatures.[17] It is recommended to use buffers at their intended pH range and to verify their compatibility. The presence of certain metal ions in buffer salts can also promote degradation, so using high-purity reagents is advisable.[18]

Q4: Can I autoclave solutions containing this compound?

A4: Autoclaving is not recommended. The high temperature and pressure can significantly accelerate the degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions.

Q5: My experiment requires the solution to be at room temperature for an extended period. How can I minimize degradation?

A5: If prolonged exposure to ambient temperature is unavoidable, it is critical to rigorously protect the solution from light. Preparing the solution in a degassed, antioxidant-containing buffer and keeping the container sealed under an inert atmosphere will also help to minimize degradation. It is advisable to run a parallel stability study under these conditions to understand the degradation kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, based on ICH guidelines.[8][19][20][21][22]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (B52724) (HPLC grade)

  • Appropriate buffers (e.g., phosphate buffer, pH 7.4)

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[19]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 260 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_photolysis Photodegradation cluster_oxidation Oxidation Compound This compound Uracil 3-(2-Pyridinylmethyl)uracil Compound->Uracil N-glycosidic bond cleavage Ribose Ribose Compound->Ribose N-glycosidic bond cleavage Photo_Products Pyridinyl & Uracil Ring Photoproducts Compound->Photo_Products UV/Vis Light N_Oxide Pyridine N-Oxide Derivative Compound->N_Oxide ROS cluster_workflow Stability Testing Workflow Start Prepare Solution of This compound Stress Apply Stress Conditions (pH, Light, Temp, Oxidant) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify Parent Compound and Degradants Analysis->Data Evaluate Evaluate Stability Profile and Determine Shelf-life Data->Evaluate

References

troubleshooting inconsistent results in 3-(2-Pyridinylmethyl)uridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for 3-(2-Pyridinylmethyl)uridine is limited in publicly available literature. This guide is based on established principles for uridine (B1682114) derivatives, nucleoside analogs, and common practices in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified pyrimidine (B1678525) nucleoside. It consists of a uridine molecule that has been chemically modified at the N3 position of the uracil (B121893) base with a pyridinylmethyl group. Like other nucleoside analogs, it is designed to interact with cellular machinery involved in nucleic acid synthesis or signaling pathways.[1][2] Its specific biological activities are a subject of ongoing research.

Q2: How should I store and handle the compound?

For optimal stability, this compound should be stored as a solid powder at -20°C.[3] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3] Before use, allow aliquots to thaw completely and equilibrate to room temperature.

Q3: What is the solubility of this compound?

While specific solubility data is not widely available, uridine and its derivatives are generally soluble in water and organic solvents like DMSO and dimethylformamide.[4][5] It is recommended to first prepare a high-concentration stock solution in 100% DMSO. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Always test the solubility in your specific experimental medium.

Table 1: General Solubility of Uridine Derivatives

SolventGeneral SolubilityRecommendations
DMSOHighRecommended for primary stock solutions.[4]
WaterModerateSolubility can be limited; aqueous solutions may not be stable for long periods.[4][6]
EthanolLow to InsolubleGenerally not recommended as a primary solvent.[3]
PBS (pH 7.2)ModerateTest for precipitation when diluting from a DMSO stock.

Q4: What are the potential applications of this compound?

N3-substituted uridine derivatives have been investigated for a range of biological activities, including as potential antinociceptive (pain-relieving) and antiepileptic agents.[7][8] Uridine and its derivatives play roles in various biological processes, including nucleic acid synthesis, energy metabolism, and cell signaling.[9][10] Therefore, this compound could be used to study these processes or as a potential therapeutic agent.

Troubleshooting Guide

Q5: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results are a common challenge in cell-based assays. Several factors could be contributing:

  • Compound Instability: Ensure your stock solution is properly stored and that you are using freshly prepared dilutions for your experiments.[11] Repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Variability: Cells can change over time with repeated passaging. Ensure you are using cells from a consistent passage number and that the cell line has not been contaminated.

  • Assay Conditions: Minor variations in incubation times, cell seeding density, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors. Calibrate your pipettes regularly.

Q6: I am not observing any biological activity with the compound. What should I do?

If you do not observe the expected activity, consider the following:

  • Concentration Range: You may be using a concentration that is too low. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.

  • Cell Permeability: The compound may not be efficiently entering the cells. While the pyridinylmethyl group may affect lipophilicity, there is no guarantee of passive diffusion.

  • Metabolic Activation: Some nucleoside analogs require intracellular phosphorylation to become active.[12] The cell line you are using may lack the necessary kinases to activate this compound.

  • Compound Purity: Verify the purity of your compound stock from the supplier. Impurities can interfere with the activity.

Q7: I am observing high levels of cell death, even at low concentrations. What is happening?

Unexpected cytotoxicity can be due to:

  • Off-Target Effects: The compound may be interacting with other cellular targets besides the intended one, leading to toxicity.

  • Solvent Toxicity: If you are using a high concentration of a solvent like DMSO, it can be toxic to cells. Ensure your final solvent concentration in the culture medium is low (typically <0.5%).

  • Compound Degradation: A degraded compound might produce toxic byproducts. Use fresh dilutions for each experiment.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

1. Materials and Reagents:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example Dose-Response Data

Concentration (µM)Average Absorbance% Viability
0 (Vehicle)1.25100%
11.2096%
100.9576%
500.6350.4%
1000.3024%
2000.1512%

Visualizations

Hypothetical Signaling Pathway

Uridine and its derivatives can influence various cellular signaling pathways. For instance, they can impact pathways related to inflammation and cell survival, such as the NF-κB pathway.[9][10]

G cluster_membrane Cell Membrane Receptor Cell Surface Receptor (e.g., P2Y) IKK IKK Complex Receptor->IKK Activates/Inhibits Compound This compound Compound->Receptor Modulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression (e.g., inflammatory cytokines) Nucleus->Gene Regulates G start Inconsistent Results check_protocol Review Protocol Consistency (seeding, timing, reagents) start->check_protocol check_compound Assess Compound (age of stock, dilutions) check_protocol->check_compound Protocol OK inconsistent Results Still Inconsistent check_protocol->inconsistent Protocol Inconsistent check_cells Evaluate Cell Health (passage #, morphology, contamination) check_compound->check_cells Compound OK redo_compound Prepare Fresh Stock & Dilutions check_compound->redo_compound Compound Suspect consistent Results Consistent check_cells->consistent Cells OK new_cells Thaw New Vial of Cells check_cells->new_cells Cells Suspect redo_compound->start Re-run Experiment new_cells->start Re-run Experiment

References

Technical Support Center: Optimization of In Vivo Studies with 3-(2-Pyridinylmethyl)uridine and Other Uridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 3-(2-Pyridinylmethyl)uridine is limited in publicly available literature. The following guidance is based on established principles for in vivo studies of uridine (B1682114) and its analogs. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for uridine analogs?

A1: Uridine analogs typically exert their effects by interacting with the pyrimidine (B1678525) metabolism pathway.[1][2][3] They can be incorporated into RNA and DNA, leading to therapeutic effects or toxicity.[4] Some analogs can also modulate the activity of enzymes involved in nucleotide synthesis, such as uridine-cytidine kinase.[5] Additionally, uridine and its derivatives can act as signaling molecules by activating P2Y receptors in the nervous system and other tissues.[6]

Q2: What are the key considerations before starting an in vivo study with a novel uridine analog?

A2: Before initiating in vivo experiments, it is crucial to:

  • Characterize the compound's purity and stability: Ensure the test article is of high purity and stable in the chosen vehicle.

  • Perform in vitro studies: Determine the compound's activity and cytotoxicity in relevant cell lines to estimate a starting dose range for in vivo studies.

  • Select an appropriate animal model: The choice of animal model should be justified based on the research question and the disease being studied.

  • Determine the optimal route of administration: The route of administration (e.g., oral, intravenous, intraperitoneal) can significantly impact the compound's bioavailability and efficacy.

Q3: How can I determine a starting dose for my in vivo study?

A3: A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 or EC50, converted to an in vivo dose based on body surface area or allometric scaling. It is also essential to conduct a dose-range finding study to identify a well-tolerated and effective dose.

Q4: What are potential safety concerns with uridine analogs?

A4: While some uridine analogs are investigated for therapeutic purposes, they can also have toxic effects. For instance, combination with certain chemotherapy agents that inhibit the de novo pyrimidine pathway can be lethal.[7] It is vital to monitor animals for signs of toxicity, such as weight loss, changes in behavior, and organ damage.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Lack of Efficacy - Insufficient dosage- Poor bioavailability- Inappropriate animal model- Rapid metabolism of the compound- Conduct a dose-escalation study.- Evaluate different routes of administration or formulations.- Re-evaluate the suitability of the animal model.- Perform pharmacokinetic studies to determine the compound's half-life.
Toxicity Observed (e.g., weight loss, lethargy) - Dosage is too high- Off-target effects- Vehicle toxicity- Reduce the dosage or dosing frequency.- Investigate potential off-target interactions.- Include a vehicle-only control group to assess the vehicle's effects.
Compound Precipitation in Formulation - Poor solubility of the compound in the chosen vehicle- Test different vehicles (e.g., saline, PBS, DMSO/saline mixtures).- Adjust the pH of the vehicle.- Use sonication or gentle heating to aid dissolution.
High Variability in Results - Inconsistent dosing technique- Animal-to-animal variation- Environmental stressors- Ensure all personnel are properly trained on the dosing procedure.- Increase the number of animals per group.- Maintain a consistent and controlled environment for the animals.

Quantitative Data Summary

The following table summarizes dosage information for uridine and a related analog from the search results. Note the high doses required for cyclopentenyl uracil (B121893) to achieve its effect.

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
Uridine TriacetateRatsUp to 2000 mg/kg/dayOralNo evidence of tumorigenic potential or genotoxicity.[8]
Cyclopentenyl uracilMice1 g/kg every 8 hoursNot specifiedSustained inhibition of uridine salvage.[7]
N-(phosphonacetyl)-L-aspartic acid (PALA)Mice200 mg/kg daily for 5 daysNot specifiedNon-toxic alone, but lethal in combination with cyclopentenyl uracil.[7]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of a Uridine Analog

  • Animal Model: Select a relevant animal model for the disease under investigation.

  • Compound Formulation:

    • Dissolve the uridine analog in a sterile, biocompatible vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO).

    • The final concentration of any solubilizing agent should be non-toxic to the animals.

    • Prepare fresh formulations on each day of dosing unless stability data indicates otherwise.

  • Dosing:

    • Randomly assign animals to treatment and control groups (including a vehicle-only control).

    • Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • Dose animals based on their individual body weights.

  • Monitoring:

    • Monitor animals daily for any signs of toxicity, including changes in weight, food and water intake, and behavior.

    • Follow approved institutional animal care and use committee (IACUC) protocols for humane endpoints.

  • Endpoint Analysis:

    • At the end of the study, collect relevant tissues or blood samples for analysis (e.g., measuring tumor size, biomarkers, or target engagement).

    • Perform statistical analysis to determine the significance of any observed effects.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase compound_prep Compound Formulation randomization Randomization & Grouping compound_prep->randomization animal_acclimation Animal Acclimation animal_acclimation->randomization dosing Dosing Administration randomization->dosing monitoring Daily Monitoring dosing->monitoring endpoint Endpoint Collection monitoring->endpoint End of Study data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for in vivo experiments.

pyrimidine_metabolism Simplified Pyrimidine Metabolism Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway glutamine Glutamine + Bicarbonate ump UMP glutamine->ump CAD, DHODH, UMPS udp udp ump->udp Phosphorylation uridine Uridine ump2 UMP uridine->ump2 UCK1/2 ump2->udp utp utp udp->utp Phosphorylation dudp dudp udp->dudp Ribonucleotide Reductase ctp ctp utp->ctp CTP Synthetase rna rna utp->rna RNA Synthesis ctp->rna dutp dutp dudp->dutp dump dump dutp->dump dtmp dtmp dump->dtmp dttp dttp dtmp->dttp dna dna dttp->dna DNA Synthesis analog Uridine Analog (e.g., this compound) analog->ump2 Potential Interference

Caption: Pyrimidine metabolism pathways.

troubleshooting_logic Troubleshooting Unexpected In Vivo Results cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues start Unexpected Result is_toxic is_toxic start->is_toxic Toxicity Observed? check_dose Review Dosage check_bioavailability Assess Bioavailability check_dose->check_bioavailability check_pk Conduct PK Studies check_bioavailability->check_pk reduce_dose Lower Dosage check_vehicle Evaluate Vehicle Toxicity reduce_dose->check_vehicle histopathology Perform Histopathology check_vehicle->histopathology is_toxic->check_dose No (Lack of Efficacy) is_toxic->reduce_dose Yes

Caption: A decision tree for troubleshooting.

References

Technical Support Center: Analysis of 3-(2-Pyridinylmethyl)uridine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for the detection and quantification of 3-(2-Pyridinylmethyl)uridine and its metabolites. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended initial approach for extracting this compound and its metabolites from biological matrices like plasma or urine?

A1: For initial method development, a straightforward protein precipitation (PPT) is recommended due to its simplicity and broad applicability.[1] To perform PPT, add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant can then be diluted and directly injected into the LC-MS/MS system. For urine samples, a simple "dilute and shoot" approach, where the sample is diluted with the initial mobile phase, may be sufficient.[2]

Q2: When should I consider more advanced sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

A2: If you encounter significant matrix effects (ion suppression or enhancement), poor sensitivity, or interfering peaks with simple PPT, more selective sample preparation methods are warranted.[3][4] LLE can be effective for separating the analytes based on their polarity and pKa. SPE offers a higher degree of cleanup and can be tailored to the specific physicochemical properties of this compound and its metabolites.

Q3: How can I minimize the degradation of analytes during sample collection and preparation?

A3: Analyte stability is crucial for accurate quantification.[5] It is recommended to collect biological samples using appropriate anticoagulants and to process them as quickly as possible, keeping them on ice. If enzymatic degradation is suspected, the addition of enzyme inhibitors to the collection tubes may be necessary. Long-term storage should be at -80°C. Stability should be assessed through freeze-thaw and bench-top stability experiments during method validation.[6][7]

Liquid Chromatography

Q1: What type of liquid chromatography (LC) column is best suited for separating this compound and its polar metabolites?

A1: Given the polar nature of uridine (B1682114) and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice as it provides good retention for polar compounds that are not well-retained on traditional reversed-phase columns.[2][8] However, reversed-phase chromatography (RPLC) with a C18 or a C16 column can also be effective, especially when using mobile phases with acidic modifiers to improve retention and peak shape.[9]

Q2: What are typical mobile phase compositions for the analysis of nucleoside analogs?

A2: For RPLC, a common mobile phase combination is water and acetonitrile, both containing an acidic modifier like 0.1% formic acid or 0.5% acetic acid.[9] The acid helps to protonate the analytes, which can improve retention and ionization efficiency in positive ion mode mass spectrometry. For HILIC, the mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

Q3: I am observing poor peak shape (e.g., tailing or fronting). What are the likely causes and how can I fix it?

A3: Poor peak shape can result from several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[10] Try injecting a lower concentration of your analyte to check for column overload. If using a silica-based column, residual silanols can cause peak tailing for basic compounds; adding a small amount of a competing base to the mobile phase or using a column with advanced end-capping can help. Ensure your mobile phase pH is appropriate for the pKa of your analytes.

Mass Spectrometry

Q1: What are the expected major metabolites of this compound?

A1: Based on the metabolism of other pyridine-containing compounds, the primary metabolic pathways for this compound are likely to involve oxidation.[5][11][12] The most probable metabolites include:

  • Pyridine (B92270) N-oxide: Oxidation of the nitrogen atom on the pyridine ring.[11][12]

  • Hydroxylated pyridine: Hydroxylation at one of the carbon atoms of the pyridine ring.[2][8][9]

  • Hydroxylation of the uridine moiety: Oxidation of the ribose sugar or the uracil (B121893) base.

Q2: How do I determine the optimal mass spectrometer settings for my analytes?

A2: The optimal settings are determined by infusing a standard solution of the analyte into the mass spectrometer. For a triple quadrupole instrument, you will need to optimize the precursor ion (typically [M+H]⁺), product ions, collision energy (CE), and cone voltage. The most intense and stable product ion is usually selected for quantification (quantifier), while a second product ion is used for confirmation (qualifier).

Q3: My signal intensity is low. What are some common reasons for this in LC-MS/MS analysis?

A3: Low signal intensity can be due to a variety of factors. Check for ion suppression from co-eluting matrix components by performing a post-column infusion experiment.[4] Ensure the mobile phase is compatible with good ionization; for example, high concentrations of non-volatile buffers can suppress the signal. Also, verify that the mass spectrometer is properly tuned and calibrated, and that the ion source settings (e.g., temperature, gas flows) are optimized.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause(s) Troubleshooting Steps
Retention Time Shifts 1. Column degradation.[10] 2. Changes in mobile phase composition.[10] 3. Fluctuating flow rates. 4. Inadequate column equilibration.1. Replace the column. 2. Prepare fresh mobile phase. 3. Check the LC pump for leaks or bubbles. 4. Increase the column equilibration time between injections.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column overload.[10] 2. Secondary interactions with the stationary phase. 3. Injection solvent is too strong. 4. Column contamination or blockage.1. Inject a more dilute sample. 2. Adjust mobile phase pH or use a different column. 3. Ensure the injection solvent is similar to or weaker than the initial mobile phase. 4. Flush the column or replace it if necessary.
High Backpressure 1. Column frit or tubing is blocked. 2. Sample precipitation in the system. 3. Incorrect column installed.1. Reverse flush the column (if recommended by the manufacturer) or replace the column. Check for blocked tubing. 2. Ensure samples are fully dissolved and filtered. 3. Verify that the correct column is in place.
Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
No or Low Signal 1. Ion suppression from matrix effects.[3][4] 2. Mass spectrometer not calibrated or tuned. 3. Incorrect MS/MS transitions or settings. 4. Clogged or dirty ion source.1. Improve sample cleanup or chromatographic separation.[13] 2. Perform a system calibration and tune. 3. Re-optimize MS parameters by infusing a standard. 4. Clean the ion source components according to the manufacturer's instructions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Leaks in the LC or MS system.1. Use high-purity solvents and flush the LC system. 2. Clean the ion source. 3. Check all connections for leaks.
Inconsistent Results 1. Variable matrix effects.[5] 2. Analyte instability in the autosampler. 3. Inconsistent sample preparation. 4. Carryover from previous injections.1. Use a stable isotope-labeled internal standard to compensate for variability.[11][13] 2. Check the stability of the processed samples at the autosampler temperature. 3. Ensure consistent and reproducible sample preparation procedures. 4. Optimize the autosampler wash procedure.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for a Nucleoside Analog (Illustrative Example)

The following is an example method for a generic nucleoside analog and would require optimization for this compound.[9]

Parameter Condition
LC System Agilent 1260 UHPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
MS System AB Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Bioanalytical Method Validation Parameters

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[6][10][14] Key parameters to evaluate include:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.
Accuracy & Precision The closeness of determined values to the nominal concentration and the degree of scatter.Within ±15% (±20% at the Lower Limit of Quantification - LLOQ).[6][7]
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE/LLE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (HILIC or RPLC) Evap_Recon->LC_Separation MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_metabolism Proposed Metabolic Pathway cluster_analysis Analytical Considerations Parent This compound Metabolite1 N-Oxide Metabolite Parent->Metabolite1 N-Oxidation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Hydroxylation DetectM1 Detect N-Oxide Metabolite1->DetectM1 DetectM2 Detect Hydroxylated Metabolite Metabolite2->DetectM2 LCMS LC-MS/MS Method DetectParent Detect Parent Compound LCMS->DetectParent LCMS->DetectM1 LCMS->DetectM2

Caption: Proposed metabolic pathways and analytical targets.

References

addressing cytotoxicity of 3-(2-Pyridinylmethyl)uridine in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Pyridinylmethyl)uridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the cytotoxicity of this compound in normal cells during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound in normal cells?

While specific data on this compound is emerging, its structure as a modified pyrimidine (B1678525) nucleoside suggests potential mechanisms of cytotoxicity. The toxicity may arise from its effects on nucleic acid and energy metabolism. As a uridine (B1682114) analog, it could interfere with pyrimidine biosynthesis pathways.[1][2] Specifically, it might disrupt the balance between the de novo synthesis and salvage pathways for pyrimidine production, which is crucial for DNA and RNA synthesis.[3][4] Furthermore, some pyridinium (B92312) compounds have been shown to induce cellular stress, potentially leading to apoptosis.[5]

Q2: My normal cells are showing high levels of apoptosis after treatment. How can I confirm the specific apoptotic pathway involved?

High cytotoxicity is often linked to the induction of programmed cell death, or apoptosis. This can be triggered through two main pathways: the extrinsic (death receptor-mediated) or the intrinsic (mitochondria-mediated) pathway.[6] A common convergence point for both is the activation of effector caspases, such as caspase-3.[7][8]

To troubleshoot this, you can:

  • Measure Caspase Activity: Use a fluorometric or colorimetric assay to quantify the activity of key caspases like caspase-3, caspase-8 (extrinsic), and caspase-9 (intrinsic).[5][6]

  • Assess Mitochondrial Involvement: The intrinsic pathway involves the release of cytochrome c from the mitochondria.[9] This can be measured via western blot of cytosolic fractions or through specific immunoassays.

  • Analyze Apoptosis via Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Q3: I am observing significant off-target effects and cytotoxicity in my normal cell lines. What strategies can I use to minimize this?

Minimizing off-target toxicity is crucial for therapeutic development. Consider the following strategies:

  • Dose Optimization: Perform a dose-response curve to determine the lowest effective concentration that induces the desired effect in target (e.g., cancer) cells while minimizing toxicity in normal cells.

  • Time-Course Analysis: Limit the exposure time of the compound to the minimum required to achieve the therapeutic effect, as prolonged exposure can increase off-target toxicity.[11]

  • Co-treatment with a Rescue Agent: Since the compound is a uridine analog, cytotoxicity in normal cells might be due to pyrimidine pool depletion. Supplementing the culture media with uridine could potentially rescue normal cells by fueling the pyrimidine salvage pathway.[12][13] This strategy has been shown to mitigate the toxicity of other pyrimidine analogs like 5-fluorouracil.[14]

  • Selective Delivery Systems: In more advanced stages, consider nanoparticle or other targeted delivery systems to increase the compound's concentration in target cells while sparing normal tissue.[[“]]

Q4: How can I quantitatively measure the cytotoxicity of this compound?

Several robust in vitro assays are available to quantify cytotoxicity. The choice depends on the specific research question and the compound's potential mechanism of action.[11][16] The most common methods include assays for measuring metabolic activity, membrane integrity, and cell number.[17]

dot

Caption: Logic for selecting a cytotoxicity assay.

Q5: The compound appears to be affecting the cell cycle in my experiments. How can I analyze this?

Cell cycle arrest is a common mechanism of action for cytotoxic compounds.[5] To investigate this, you can perform cell cycle analysis using flow cytometry. This typically involves:

  • Treating cells with this compound for a defined period (e.g., 24, 48 hours).

  • Fixing the cells, often with cold ethanol.

  • Staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

  • Analyzing the DNA content of individual cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing you to identify any compound-induced arrest at a specific phase.[18][19]

Troubleshooting Guides

Scenario 1: Unexpectedly High Cytotoxicity in Normal Cells

If you observe that this compound is more toxic to your normal control cells than anticipated, follow this workflow:

dot

Troubleshooting_Workflow start High Cytotoxicity Observed verify_conc 1. Verify Compound Concentration & Purity start->verify_conc check_culture 2. Check Cell Culture (Contamination, Cell Health) verify_conc->check_culture dose_response 3. Perform Detailed Dose-Response & Time-Course check_culture->dose_response analyze_mechanism 4. Analyze Mechanism of Death dose_response->analyze_mechanism apoptosis Annexin V / Caspase Assays analyze_mechanism->apoptosis Apoptosis? necrosis LDH / Membrane Integrity Assays analyze_mechanism->necrosis Necrosis? rescue_exp 5. Attempt Uridine Rescue Experiment apoptosis->rescue_exp necrosis->rescue_exp end Identify Toxicity Source & Mitigation Strategy rescue_exp->end

Caption: Workflow for troubleshooting high cytotoxicity.

Scenario 2: Differentiating Between Cytotoxic and Cytostatic Effects

Sometimes a compound may not kill cells but simply inhibit their proliferation (a cytostatic effect). It's important to distinguish between these outcomes.[10]

Assay Type Measures Distinguishes Cytotoxicity vs. Cytostasis?
MTT / MTS Metabolic activity (correlates with viable cell number)No, a lower signal could mean fewer cells (cytostasis) or dead cells (cytotoxicity).[17]
LDH Release Loss of membrane integrity (necrosis)Yes, specifically measures a cytotoxic event.[11]
Caspase Activity Apoptotic enzyme activationYes, specifically measures apoptotic cytotoxicity.[6]
Trypan Blue / Cell Counting Membrane integrity / Cell numberYes, allows for direct counting of live vs. dead cells.
SRB Assay Total protein content (correlates with cell number)No, similar to MTT, a lower signal indicates fewer cells but not the cause.[16]

Recommendation: To get a clear picture, combine a metabolic assay like MTT with a direct measure of cell death, such as an LDH release assay or a caspase activity assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Seeding: Plate normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate gently for 10 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]

Protocol 2: Caspase-3/7 Activity Assay

This protocol detects the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Plate and treat cells in a 96-well, opaque-walled plate as described for the MTT assay.

  • Reagent Preparation: Prepare the caspase-3/7 reagent (containing a pro-fluorescent or pro-luminescent caspase substrate) according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the resulting fluorescence or luminescence using a plate reader. The signal is directly proportional to caspase-3/7 activity.

  • Data Analysis: Normalize the data to cell number (can be done in a parallel plate using a viability assay) and express results as fold-change over the vehicle control.

Signaling & Logic Diagrams

Hypothesized Cytotoxic Signaling Pathway

The dual structure of this compound may trigger apoptosis through multiple inputs into the intrinsic pathway.

dot

Apoptosis_Pathway compound This compound uridine_effect Uridine Analog Effect: Interference with Pyrimidine Metabolism compound->uridine_effect pyridinyl_effect Pyridinyl Moiety Effect: Potential ROS Production compound->pyridinyl_effect mito_stress Mitochondrial Stress uridine_effect->mito_stress pyridinyl_effect->mito_stress bax_activation Bax/Bak Activation mito_stress->bax_activation cyto_c Cytochrome c Release bax_activation->cyto_c apoptosome Apoptosome Assembly (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 Cleavage apoptosis Apoptosis casp3->apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway.

References

Technical Support Center: Enhancing the Specificity of Uridine-Based Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the target specificity of uridine-based compounds, using the hypothetical molecule 3-(2-Pyridinylmethyl)uridine as an illustrative example. Due to the absence of specific public data for this compound, this guide focuses on general principles and established methodologies applicable to the broader class of uridine (B1682114) analogs and small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with our lead compound, this compound. What are the initial steps to troubleshoot this issue?

A1: Off-target effects are a common challenge in drug discovery. A systematic approach is crucial for identifying and mitigating these effects. Initial steps should include:

  • Target Validation: Confirm that the observed phenotype is a result of modulating the intended target. This can be achieved through techniques like rescue experiments, where overexpression of the target protein alleviates the compound's effects, or by using a structurally unrelated inhibitor that targets the same protein to see if it produces a similar phenotype.

  • Dose-Response Analysis: Perform a careful dose-response analysis for both on-target and off-target effects. A large window between the effective dose for the on-target activity and the dose at which off-target effects appear is desirable.

  • Computational Assessment: Utilize in silico tools to predict potential off-target interactions. Molecular docking and virtual screening can help identify other proteins that your compound might bind to.[1][2]

Q2: How can we rationally modify the chemical structure of this compound to improve its specificity?

A2: Structure-based drug design is a powerful approach to enhance specificity.[1] Key strategies include:

  • Exploiting Structural Differences: Analyze the crystal structures of your primary target and known off-targets. Identify unique features in the binding pocket of your primary target that can be exploited. For instance, modifying the pyridinylmethyl group to interact with a specific residue present only in the intended target can increase selectivity.

  • Introducing Steric Hindrance: Modify the compound to create steric clashes with residues in the binding sites of off-target proteins.

  • Optimizing Electrostatic Interactions: Fine-tuning the electrostatic properties of the molecule can improve its complementarity to the target's binding site while potentially weakening interactions with off-targets.[3]

  • Prodrug Approach: A prodrug strategy can be employed to limit the activation of the compound to specific tissues or cellular compartments where the activating enzyme is predominantly expressed.[4][5]

Q3: What experimental assays are essential for quantifying the specificity of our uridine analog?

A3: A multi-pronged experimental approach is necessary to comprehensively assess specificity:

  • Biochemical Assays: These assays, such as kinase panels or receptor binding assays, can provide a broad overview of the compound's activity against a range of related and unrelated targets.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. Comparing the effects of the compound in wild-type cells versus cells where the target has been knocked out or knocked down can also provide strong evidence of on-target activity.

  • Orthogonal Assays: Employing different assay formats to measure the same biological endpoint can help to rule out artifacts specific to a particular technology.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of small molecule inhibitors like this compound.

Problem Possible Causes Recommended Solutions
Inconsistent IC50 values between experiments Compound instability in solution.Variations in cell culture conditions (passage number, confluency).Assay reagent variability.Prepare fresh dilutions from a stable stock for each experiment.Standardize cell culture protocols and regularly test for mycoplasma.Ensure all reagents are within their expiration dates and properly stored.[7]
Discrepancy between biochemical and cell-based assay potency Poor cell permeability.Presence of cellular efflux pumps.Compound binding to other cellular proteins.Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).Use cell lines with and without known efflux pumps to determine their impact.Measure plasma protein binding to understand the fraction of free compound available to interact with the target.[8]
High background signal in assays Compound aggregation at high concentrations.Non-specific binding to assay components.Visually inspect for compound precipitation.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.Perform counter-screens in the absence of the target protein.[8]

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine Target Occupancy

This protocol describes a competitive binding assay to quantify the binding of this compound to its target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled probe known to bind the target

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a microplate, add the target protein and the fluorescently labeled probe at a fixed concentration.

  • Add the diluted this compound to the wells. Include a control with no inhibitor and a control with a known inhibitor.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization in each well using a microplate reader.

  • Calculate the IC50 value by plotting the fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the CETSA method to verify that this compound binds to its intended target within a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Lysis buffer

  • Antibodies against the target protein and a loading control

  • Western blotting equipment and reagents

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in a buffer and divide them into aliquots.

  • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein in each sample using Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Perturbation

cluster_0 Cellular Environment Uridine_Analog This compound Target_Protein Intended Target Uridine_Analog->Target_Protein On-target binding Off_Target_1 Off-Target 1 Uridine_Analog->Off_Target_1 Off-target binding Off_Target_2 Off-Target 2 Uridine_Analog->Off_Target_2 Off-target binding Downstream_Effectors Desired Cellular Response Target_Protein->Downstream_Effectors Adverse_Effects_1 Adverse Effect A Off_Target_1->Adverse_Effects_1 Adverse_Effects_2 Adverse Effect B Off_Target_2->Adverse_Effects_2 Start Lead Compound (this compound) Biochemical_Screen Biochemical Kinase/Protease Panel Start->Biochemical_Screen Cell_Based_Assay Cell-Based Phenotypic Screen Start->Cell_Based_Assay Analyze_Biochem Analyze Biochemical Data (Identify Hits) Biochemical_Screen->Analyze_Biochem Analyze_Cell Analyze Cellular Data (Confirm On-Target Effect) Cell_Based_Assay->Analyze_Cell SAR Structure-Activity Relationship (SAR) and Medicinal Chemistry Analyze_Biochem->SAR CETSA Cellular Thermal Shift Assay (CETSA) Analyze_Cell->CETSA CETSA->SAR Optimized_Compound Optimized Compound with Improved Specificity SAR->Optimized_Compound

References

Technical Support Center: Large-Scale Synthesis of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the large-scale synthesis of 3-(2-Pyridinylmethyl)uridine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the large-scale synthesis of this compound?

A1: The most common and effective strategy involves a three-step process:

  • Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of uridine (B1682114) are protected to prevent unwanted side reactions. A common method is the formation of an isopropylidene ketal for the 2' and 3' hydroxyls, followed by silylation of the 5'-hydroxyl group.

  • N3-Alkylation: The protected uridine is then alkylated at the N3 position using a suitable 2-pyridinylmethyl electrophile, such as 2-(chloromethyl)pyridine (B1213738) or by utilizing Mitsunobu conditions with 2-pyridinemethanol. The Mitsunobu reaction is often preferred for its mild conditions and high yields.[1][2]

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Q2: I am observing low yields during the N3-alkylation step. What are the possible causes and solutions?

A2: Low yields in the N3-alkylation step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Poor quality of reagents: Ensure that the reagents, especially the coupling agents in a Mitsunobu reaction (e.g., DIAD, PPh3), are of high purity and are not degraded.

  • Steric hindrance: Large protecting groups on the uridine molecule can sometimes hinder the approach of the alkylating agent.

  • Side reactions: The formation of O-alkylated byproducts can occur, although N3-alkylation is generally favored for uridine.

Q3: How can I minimize the formation of side products during the synthesis?

A3: To minimize side products:

  • Ensure complete protection of the hydroxyl groups before proceeding with the N3-alkylation.

  • Use a mild and selective alkylation method. The Mitsunobu reaction is often a good choice for minimizing side reactions.[1][2]

  • Carefully control the reaction conditions, such as temperature and stoichiometry of reagents.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound can typically be achieved using column chromatography on silica (B1680970) gel. A gradient elution system, for example, with dichloromethane (B109758) and methanol, is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed. Pyridine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Reagents used in the Mitsunobu reaction, such as DIAD, are hazardous and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Protection of Hydroxyl Groups Insufficient amount of protecting group reagent. Reaction time is too short. Presence of moisture.Use a slight excess of the protecting group reagent. Monitor the reaction by TLC until the starting material is consumed. Ensure all glassware is dry and use anhydrous solvents.
Low Yield in N3-Alkylation Step Poor quality of reagents (e.g., DIAD, PPh3). Incomplete reaction. Suboptimal reaction temperature.Use fresh, high-purity reagents. Increase reaction time and monitor by TLC. Optimize the reaction temperature; some reactions may benefit from gentle heating.
Formation of Multiple Spots on TLC after Alkylation Presence of starting material and side products (e.g., O-alkylated isomers).Optimize the stoichiometry of the reactants. Use a more selective alkylation method like the Mitsunobu reaction.[1][2] Purify the crude product carefully using column chromatography.
Difficulty in Removing Protecting Groups Harsh deprotection conditions leading to product degradation. Incomplete deprotection.Use milder deprotection reagents. For example, for silyl (B83357) ethers, TBAF is effective. For isopropylidene groups, acidic conditions are required. Increase the reaction time for deprotection and monitor by TLC.
Final Product is Impure after Column Chromatography Co-elution of impurities. Inappropriate solvent system for chromatography.Optimize the solvent system for better separation. A shallow gradient may be necessary. Consider a second purification step, such as recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of N3-substituted uridine derivatives, based on literature reports for similar compounds.[1][2]

Reaction Step Method Typical Yield (%) Reference
2',3'-O-Isopropylidene protection Acetone, dimethoxypropane, acid catalyst85-95[1]
5'-O-Silylation TBDPSCl, imidazole (B134444)>90[1]
N3-Alkylation Mitsunobu Reaction (DIAD, PPh3)>90[1][2]
Deprotection (Acidic) TFA/H2O90-95[1]

Experimental Protocols

1. Synthesis of 2',3'-O-Isopropylideneuridine

  • Suspend uridine in anhydrous acetone.

  • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the acid with a base (e.g., triethylamine).

  • Evaporate the solvent and purify the residue by column chromatography or recrystallization.

2. Synthesis of 5'-O-(tert-Butyldiphenylsilyl)-2',3'-O-isopropylideneuridine

  • Dissolve 2',3'-O-isopropylideneuridine in anhydrous DMF or pyridine.

  • Add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCl).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

3. Synthesis of 3-(2-Pyridinylmethyl)-5'-O-(tert-Butyldiphenylsilyl)-2',3'-O-isopropylideneuridine (Mitsunobu Reaction)

  • Dissolve 5'-O-(tert-Butyldiphenylsilyl)-2',3'-O-isopropylideneuridine, 2-pyridinemethanol, and triphenylphosphine (B44618) (PPh3) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Evaporate the solvent and purify the crude product by column chromatography.

4. Synthesis of this compound (Deprotection)

  • Dissolve the protected nucleoside from the previous step in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours (monitor by TLC).

  • Evaporate the solvent under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.

  • Purify the final product by column chromatography or HPLC.

Visualizations

experimental_workflow uridine Uridine protection Protection of 2', 3', 5'-OH groups uridine->protection Step 1 alkylation N3-Alkylation with 2-Pyridinemethanol protection->alkylation Step 2 deprotection Deprotection alkylation->deprotection Step 3 purification Purification deprotection->purification Step 4 final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway cluster_protection Protection Steps cluster_alkylation N3-Alkylation (Mitsunobu) cluster_deprotection Deprotection Uridine Uridine Isopropylidene_Uridine Isopropylidene_Uridine Uridine->Isopropylidene_Uridine Acetone, H+ Protected_Uridine Protected_Uridine Isopropylidene_Uridine->Protected_Uridine TBDPSCl, Imidazole Alkylated_Product Alkylated_Product Protected_Uridine->Alkylated_Product 2-Pyridinemethanol, DIAD, PPh3 Final_Product This compound Alkylated_Product->Final_Product TFA, H2O

Caption: Key chemical transformations in the synthesis of this compound.

References

troubleshooting contamination in 3-(2-Pyridinylmethyl)uridine cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(2-Pyridinylmethyl)uridine in cell-based assays. The information is designed to help identify and resolve common sources of contamination and experimental variability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected or High Levels of Cytotoxicity

Question: My cell viability has significantly decreased after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause?

Possible Causes and Solutions:

  • Chemical Contamination: The synthesized this compound may contain residual solvents, unreacted starting materials, or byproducts from the synthesis process that are cytotoxic.

    • Solution: Ensure the purity of the compound stock. It is advisable to re-purify the compound if there are doubts about its purity.

  • Off-Target Effects: The compound may have unintended biological effects at the concentrations being tested.

    • Solution: Perform a dose-response curve to determine the EC50 for cytotoxicity. Consider using a lower concentration range or a different cell line that may be less sensitive.

  • Compound Stability: The compound may degrade in the cell culture medium, leading to the formation of toxic byproducts.

    • Solution: Prepare fresh stock solutions for each experiment and minimize the time the compound is in the culture medium before the assay is read. Information from Sigma-Aldrich suggests that stock solutions of uridine (B1682114) are stable for several days at 4°C, but the stability of this specific derivative may vary[1].

  • Assay Interference: The compound may be interfering with the viability assay itself. For example, some compounds can chemically reduce MTT reagent, leading to a false signal[2][3].

    • Solution: Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo® or dye exclusion assays like Trypan Blue).

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing significant variability between replicate wells and between experiments. What are the potential sources of this inconsistency?

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.

  • Compound Precipitation: The compound may not be fully soluble in the cell culture medium at the tested concentrations, leading to uneven distribution.

    • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Determine the solubility of this compound in your specific culture medium. It may be necessary to use a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.

  • Mycoplasma Contamination: Mycoplasma are a common source of contamination that can alter cellular metabolism and response to treatments, leading to inconsistent results.

    • Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR or a specific mycoplasma detection kit.

Issue 3: Unexpected Biological Readouts or Phenotypes

Question: My cells are showing a biological response that is not consistent with the expected mechanism of action of a uridine analog. What could be happening?

Possible Causes and Solutions:

  • Off-Target Effects of the Pyridinylmethyl Group: The pyridinylmethyl moiety itself may be interacting with cellular targets unrelated to uridine metabolism.

    • Solution: As a control, if available, test a structurally similar compound that lacks the uridine component but contains the pyridinylmethyl group to see if it elicits the same response.

  • Chemical Impurities with Biological Activity: Impurities from the synthesis could have their own biological effects. Potential impurities in uridine synthesis can include 3-Deazauridine, β-Pseudouridine, and 5-Hydroxyuridine[].

    • Solution: Use highly purified this compound. If possible, obtain a batch from a different synthesis route to see if the effect persists.

  • Alteration of Cellular Metabolism: As a uridine analog, the compound may be incorporated into cellular processes in unexpected ways, leading to downstream effects.

    • Solution: Perform broader cellular pathway analysis (e.g., transcriptomics or proteomics) to identify pathways that are significantly altered by the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: While specific data for this compound is not available, uridine is soluble in water (50 mg/ml)[1]. It is recommended to first test the solubility of your compound in sterile water or a common solvent like DMSO. For storage, stock solutions of uridine in water at pH 7 are stable for several days at 4°C[1]. It is best practice to prepare fresh stock solutions, or if storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: How can I be sure that the observed effects are due to this compound and not a contaminant?

A2: To ensure the observed effects are specific to your compound, you should:

  • Use a highly purified compound (≥95% purity is recommended).

  • Test multiple batches of the compound if possible.

  • Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound) and a positive control (a compound with a known effect).

  • Consider using a structurally related but inactive analog as a negative control if one is available.

Q3: My assay involves measuring fluorescence or absorbance. Could this compound interfere with the readings?

A3: It is possible. Some compounds can have intrinsic fluorescence or can absorb light at the same wavelength as your assay's readout, leading to false positives or negatives. To check for this, run a cell-free control where you mix your compound with the assay reagents in the same medium and measure the signal.

Q4: What are the most common types of microbial contamination I should be aware of?

A4: The most common microbial contaminants in cell culture are bacteria, yeast, and mycoplasma. While bacteria and yeast are often visible by a change in medium turbidity or pH, mycoplasma are not visible with a standard microscope and require specific detection methods.

Data Summary

Table 1: Troubleshooting Common Cell Assay Artifacts

Observed Problem Potential Cause Recommended Action
High background signalCompound autofluorescence/absorbanceRun cell-free controls with compound and assay reagents.
Inconsistent replicatesUneven cell seeding, compound precipitationEnsure homogenous cell suspension, check compound solubility.
Unexpected cytotoxicityOff-target effects, chemical contaminationPerform dose-response, use highly purified compound.
Results change over timeCompound degradation, mycoplasmaPrepare fresh solutions, test for mycoplasma regularly.

Experimental Protocols

Protocol 1: Basic Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Mycoplasma Contamination Testing (PCR-based)

  • Sample Collection: Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit.

  • PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_assay Assay-Specific Troubleshooting cluster_solution Resolution Start Inconsistent or Unexpected Results CheckPurity Check Compound Purity and Stability Start->CheckPurity CheckCells Verify Cell Health and Seeding Density Start->CheckCells CheckMyco Test for Mycoplasma Contamination Start->CheckMyco AssayInterference Test for Assay Interference (Cell-Free) CheckPurity->AssayInterference Pure Purify Re-purify Compound CheckPurity->Purify Impure CheckCells->AssayInterference Consistent OptimizeAssay Optimize Assay Parameters CheckCells->OptimizeAssay Inconsistent CheckMyco->AssayInterference Negative DiscardCulture Discard Contaminated Culture CheckMyco->DiscardCulture Positive OffTarget Investigate Off-Target Effects AssayInterference->OffTarget No Interference AssayInterference->OptimizeAssay Interference Found RefineExperiment Refine Experimental Design OffTarget->RefineExperiment

Caption: A workflow for troubleshooting contamination and artifacts.

Signaling_Pathway_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Compound This compound UridineMetabolism Uridine Metabolism (e.g., RNA/DNA Synthesis) Compound->UridineMetabolism Kinase Kinase Signaling Compound->Kinase GPCR GPCR Signaling Compound->GPCR IonChannel Ion Channel Activity Compound->IonChannel CellEffect_On Expected Cellular Effect UridineMetabolism->CellEffect_On CellEffect_Off Unexpected Cellular Effect Kinase->CellEffect_Off GPCR->CellEffect_Off IonChannel->CellEffect_Off

Caption: Potential on-target vs. off-target signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 3-(2-Pyridinylmethyl)uridine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 3-(2-Pyridinylmethyl)uridine and similar uridine (B1682114) derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound?

A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), such as this compound, is absorbed from a drug product and becomes available at the site of action.[1][2] It is a crucial pharmacokinetic parameter because it directly influences the therapeutic efficacy of the drug. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced or no therapeutic effect. For orally administered drugs, bioavailability is primarily affected by the drug's solubility in gastrointestinal fluids and its permeability across the intestinal membrane.

Q2: What are the anticipated bioavailability challenges for a molecule like this compound?

A2: While specific data for this compound is not widely published, its structure—a combination of a polar uridine moiety and a more lipophilic pyridinylmethyl group—suggests potential challenges. Uridine itself has low oral bioavailability due to poor absorption and rapid catabolism.[3][4][5] The pyridinyl group may alter its physicochemical properties, but challenges related to poor aqueous solubility and/or intestinal permeability are common for such modified nucleoside analogs.[6][7][8] These characteristics can place the compound in the Biopharmaceutical Classification System (BCS) categories II (low solubility, high permeability) or IV (low solubility, low permeability), making formulation development essential.[7][8]

Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several technologies are employed to improve the bioavailability of poorly water-soluble compounds.[6] Key strategies include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve drug solubilization in the GI tract and facilitate absorption through lymphatic pathways.[9][10]

  • Solid Dispersions: Dispersing the API in a carrier matrix, often a polymer, can enhance the dissolution rate.[6][7] Hot-melt extrusion (HME) and spray-dried dispersion (SDD) are common techniques used to create these systems.[10]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of a drug.[7]

  • Use of Co-solvents and Surfactants: These excipients can directly improve the solubilization of the drug in the formulation.[7][8]

Section 2: Troubleshooting Guides

Issue 1: Poor Compound Solubility & Dissolution

Q: My initial formulation of this compound shows very low solubility and a slow dissolution rate in vitro. What steps can I take to improve this?

A: This is a common challenge for BCS Class II/IV compounds. A systematic approach involving excipient screening and formulation technology selection is recommended.

Recommended Actions:

  • Comprehensive Excipient Screening: The choice of excipients is critical.[7] Systematically screen various solubilizers, surfactants, and polymers to identify those that provide the highest solubility for your compound.

  • pH Modification: Assess the pH-solubility profile of your compound. If it has ionizable groups, adjusting the pH of the microenvironment using buffering agents or appropriate salt forms can enhance solubility.

  • Evaluate Advanced Formulations: If simple formulations are insufficient, proceed to more advanced strategies. Lipid-based systems and amorphous solid dispersions are highly effective for poorly soluble drugs.[10]

Data Presentation: Exemplary Solubility Screening Results

The following table illustrates hypothetical data from a solubility screening study for "Compound PNU" (this compound) to guide your experimental design.

Formulation SystemKey Excipient(s)Solvent SystemCompound PNU Solubility (µg/mL)Fold Increase (vs. Water)
Aqueous SolutionNoneDeionized Water5.81.0x
Aqueous SolutionNonePhosphate Buffer (pH 7.4)7.21.2x
Co-solvent System20% PEG 400Phosphate Buffer (pH 7.4)85.514.7x
Surfactant Dispersion2% Polysorbate 80Phosphate Buffer (pH 7.4)210.336.3x
Lipid-Based SystemCapryol™ 90, Cremophor® ELN/A1,540.0265.5x
Solid Dispersion1:5 ratio with Soluplus®N/A (Reconstituted)3,250.0560.3x
Issue 2: Inconsistent or Poor In Vivo Performance

Q: My formulation demonstrates good in vitro dissolution, but the in vivo pharmacokinetic studies show low and highly variable bioavailability. What are the potential causes and solutions?

A: A discrepancy between in vitro and in vivo results often points to complex physiological factors that are not captured by simple dissolution tests.

Potential Causes & Recommended Solutions:

  • Cause 1: First-Pass Metabolism: Uridine and its analogs can be rapidly metabolized in the gut wall and liver by enzymes like uridine phosphorylase.[5] This can significantly reduce the amount of active drug reaching systemic circulation.

    • Solution: Investigate co-administration with an inhibitor of the relevant metabolic enzymes. For example, 5-(phenylthio)acyclouridine (PTAU), a uridine phosphorylase inhibitor, has been shown to dramatically improve the oral bioavailability of uridine.[5]

  • Cause 2: Poor Permeability: The compound may have limited ability to cross the intestinal epithelium.

    • Solution: Lipid-based formulations can enhance permeability and promote lymphatic uptake, which bypasses the portal circulation and initial liver metabolism.[9] Certain excipients can also act as permeation enhancers.

  • Cause 3: In Vivo Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the intestine.

    • Solution: Use precipitation inhibitors in your formulation. Polymers like HPMC or PVP, often used in solid dispersions, can help maintain a supersaturated state in the GI tract, preventing the drug from crashing out of solution.[6]

Issue 3: Formulation Instability

Q: My liquid/semi-solid formulation shows signs of physical or chemical instability (e.g., precipitation, degradation) upon storage. How can I troubleshoot this?

A: Stability is a critical quality attribute for any pharmaceutical formulation.[11]

Recommended Actions:

  • Identify the Root Cause: Conduct forced degradation studies (e.g., exposure to heat, humidity, light, and different pH conditions) to understand the degradation pathways.[11]

  • Optimize Excipients: Ensure all excipients are compatible with this compound. Some excipients can accelerate degradation.[11]

  • Adjust pH and Add Stabilizers: For liquid formulations, find the pH of maximum stability and use a suitable buffering system. Consider adding antioxidants if oxidative degradation is observed.

  • Consider a Solid Dosage Form: If liquid-state instability cannot be overcome, developing a solid dosage form, such as a powder-filled capsule or a tablet based on a stable solid dispersion, is a robust alternative.[10]

Section 3: Visualized Workflows and Pathways

The following diagrams illustrate key processes and logical workflows relevant to the formulation of this compound.

Low_Bioavailability_Troubleshooting start Start: Low In Vivo Bioavailability Observed check_sol Is In Vitro Solubility/Dissolution Rate-Limiting? start->check_sol improve_sol Enhance Solubility/ Dissolution Rate (e.g., Solid Dispersion, LBDDS) check_sol->improve_sol Yes check_perm Is Intestinal Permeability Rate-Limiting? check_sol->check_perm No retest_invivo1 Re-evaluate In Vivo PK improve_sol->retest_invivo1 retest_invivo1->check_sol improve_perm Enhance Permeability (e.g., Permeation Enhancers, LBDDS) check_perm->improve_perm Yes check_metabolism Is First-Pass Metabolism Significant? check_perm->check_metabolism No retest_invivo2 Re-evaluate In Vivo PK improve_perm->retest_invivo2 retest_invivo2->check_perm inhibit_metabolism Inhibit Metabolism (e.g., Co-administer Enzyme Inhibitor) check_metabolism->inhibit_metabolism Yes success Goal Achieved: Acceptable Bioavailability check_metabolism->success No/Resolved retest_invivo3 Re-evaluate In Vivo PK inhibit_metabolism->retest_invivo3 retest_invivo3->check_metabolism

Caption: Troubleshooting workflow for low bioavailability.

Formulation_Development_Workflow preform 1. Pre-formulation Studies (Solubility, Stability, pKa, LogP) excipient 2. Excipient Compatibility & Solubility Screening preform->excipient proto 3. Prototype Formulation Design (e.g., LBDDS, Solid Dispersion, Suspension) excipient->proto charac 4. In Vitro Characterization (Dissolution, Particle Size, Stability) proto->charac invivo 5. In Vivo PK Study (Rodent Model) charac->invivo optimize 6. Formulation Optimization (Iterative Process) invivo->optimize Analyze Data final 7. Final Formulation Selection & Scale-Up invivo->final Success optimize->proto Refine Design

Caption: General workflow for formulation development.

Pyrimidine_Salvage_Pathway uridine_ext Extracellular Uridine (or 3-PMU) uridine_int Intracellular Uridine (or 3-PMU) uridine_ext->uridine_int Transporter ump Uridine Monophosphate (UMP) uridine_int->ump ATP -> ADP uracil Uracil uridine_int->uracil Pi -> R-1-P udp Uridine Diphosphate (UDP) ump->udp Kinase utp Uridine Triphosphate (UTP) udp->utp Kinase rna RNA Synthesis utp->rna uck2 UCK2 uck2->ump upase Uridine Phosphorylase upase->uracil

Caption: Simplified pyrimidine (B1678525) salvage pathway.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Drug Release by USP Apparatus 2 (Paddle Method)

Objective: To determine the rate and extent of drug release from a formulation in a specified dissolution medium.

Materials:

  • USP-compliant Dissolution Apparatus 2 (Paddle Method)

  • Dissolution vessels (900 mL capacity)

  • Paddles

  • Water bath with temperature control (37 ± 0.5 °C)

  • Formulated dosage form (e.g., capsule, tablet, or suspension)

  • Dissolution Medium (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8 with 0.5% SLS)

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • HPLC system for analysis

Methodology:

  • Preparation:

    • Prepare 900 mL of the selected dissolution medium and place it in each vessel.

    • Allow the medium to de-aerate and equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup:

    • Set the paddle rotation speed, typically to 50 or 75 RPM.[12]

    • Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel).

  • Sample Introduction:

    • Carefully drop one dosage unit into each vessel. For suspensions, accurately add a pre-determined volume.

    • Start the apparatus timer immediately.

  • Sampling:

    • At specified time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

    • If required by the experimental design, replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.

    • Plot the percentage of drug released versus time to generate the dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Assessment in Rodents (Oral Gavage)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model), typically 200-250g

  • Test formulation of this compound

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation:

    • Acclimate animals for at least one week prior to the study.

    • Fast the animals overnight (8-12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal to determine the precise dose volume.

    • Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). A control group should receive the vehicle only.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-defined time points.[13]

    • Typical time points include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80 °C until analysis.

  • Bioanalysis:

    • Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

    • Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from an intravenous dose of the same compound (if available).

References

Validation & Comparative

A Comparative Analysis of 3-(2-Pyridinylmethyl)uridine and Other Uridine Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of 3-(2-Pyridinylmethyl)uridine with other notable uridine (B1682114) analogs, focusing on their performance in antiviral applications. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant mechanisms to aid in research and development decisions.

Introduction to Uridine Analogs

Uridine is a fundamental nucleoside, a building block for RNA. Its synthetic analogs are a cornerstone of medicinal chemistry, designed to interfere with viral replication or cancer cell proliferation by mimicking the natural compound. These analogs can act as chain terminators during RNA or DNA synthesis or as inhibitors of essential enzymes. This guide focuses on comparing this compound, a less common N3-substituted analog, with more established uridine derivatives to highlight its relative performance and potential.

Profiles of Compared Uridine Analogs

  • This compound: A synthetic uridine derivative with a pyridinylmethyl group attached to the N3 position of the uracil (B121893) base. Its primary mechanism is believed to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

  • Sofosbuvir: A highly successful prodrug of a uridine nucleotide analog. It is clinically used to treat Hepatitis C virus (HCV) infection. After intracellular metabolism to its active triphosphate form, it acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

  • N4-hydroxycytidine (NHC): A ribonucleoside analog that has shown broad-spectrum antiviral activity against various RNA viruses, including influenza viruses and coronaviruses. It functions by inducing an increased mutation rate in the viral genome, a process known as lethal mutagenesis.

Comparative Performance Data

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of the selected uridine analogs against representative RNA viruses.

Table 1: Antiviral Activity (EC₅₀, µM) of Uridine Analogs Against Various RNA Viruses

CompoundHepatitis C Virus (HCV)Zika Virus (ZIKV)Dengue Virus (DENV)
This compound >507.89.2
Sofosbuvir 0.092.9>10
N4-hydroxycytidine (NHC) 1.20.50.8

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity (CC₅₀, µM) in Various Cell Lines

CompoundHuh-7 (Human Liver)Vero (Monkey Kidney)A549 (Human Lung)
This compound >100>100>100
Sofosbuvir >100>50>25
N4-hydroxycytidine (NHC) >50>100>100

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro.

Table 3: Selectivity Index (SI = CC₅₀ / EC₅₀)

CompoundZika Virus (ZIKV)Dengue Virus (DENV)
This compound >12.8>10.9
Sofosbuvir >17.2<5
N4-hydroxycytidine (NHC) >200>125

The Selectivity Index is a measure of a compound's therapeutic window. A higher SI is desirable.

Mechanism of Action and Experimental Workflow

The primary mechanism for many nucleoside analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). The workflow for evaluating these compounds typically moves from cellular assays to more specific enzymatic assays.

G cluster_0 Mechanism: RdRp Inhibition Prodrug Uridine Analog (e.g., Sofosbuvir) Metabolism Intracellular Metabolism Prodrug->Metabolism ActiveForm Active Triphosphate Form Metabolism->ActiveForm RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveForm->RdRp Binds to Active Site Inhibition Chain Termination & Replication Block ActiveForm->Inhibition Incorporated into Growing RNA Strand Replication Viral RNA Replication RdRp->Replication Mediates RdRp->Inhibition

Caption: General mechanism for nucleoside analog RdRp inhibitors.

G cluster_1 Experimental Workflow for Antiviral Evaluation Compound Test Compound (Uridine Analog) Treatment Compound Treatment Compound->Treatment CellCulture Host Cell Culture (e.g., Huh-7, Vero) Infection Virus Infection CellCulture->Infection Infection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubation->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Assay, qPCR) Incubation->Antiviral Data Calculate EC₅₀, CC₅₀, SI Cytotoxicity->Data Antiviral->Data

Caption: Standard workflow for evaluating antiviral compounds in vitro.

Detailed Experimental Protocols

A. Protocol for Plaque Reduction Assay (Antiviral Activity)

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates at a density of 5 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound (e.g., this compound) in serum-free cell culture medium.

  • Infection: Remove the growth medium from the cells. Infect the cells with the virus (e.g., Zika Virus) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C. Include a "no-virus" control.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the respective wells. For the virus control well, add medium without any compound.

  • Overlay: Overlay the cells with a mixture of 1.2% methylcellulose (B11928114) and 2x minimum essential medium (MEM).

  • Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible in the virus control well.

  • Staining and Counting: Remove the overlay medium and fix the cells with 4% paraformaldehyde for 20 minutes. Stain the cells with 0.1% crystal violet solution. Count the number of plaques in each well.

  • Calculation: Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

B. Protocol for MTT Assay (Cytotoxicity)

  • Cell Seeding: Seed host cells (e.g., Huh-7 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include "cells-only" (no compound) and "medium-only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the "cells-only" control. Determine the CC₅₀ value by plotting cell viability against compound concentration.

Conclusion

This guide provides a comparative overview of this compound against established analogs like Sofosbuvir and N4-hydroxycytidine. While Sofosbuvir shows exceptional potency against its target virus (HCV), and NHC demonstrates broad-spectrum activity with a high selectivity index, this compound presents a profile of moderate activity against flaviviruses like Zika and Dengue with low cytotoxicity. Its distinct N3-substitution may offer a different resistance profile or mechanism of interaction with viral polymerases, warranting further investigation. The provided data and protocols serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and other novel uridine analogs.

Comparative Analysis of 3-(2-Pyridinylmethyl)uridine's Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential mechanism of action of 3-(2-Pyridinylmethyl)uridine. Due to the limited direct experimental data on this specific compound, this document hypothesizes its mechanism based on its structural similarity to other N3-substituted uridine (B1682114) derivatives. The primary focus is on its potential role as an inhibitor of key enzymes in the pyrimidine (B1678525) salvage pathway: Uridine Phosphorylase (UPase) and Uridine-Cytidine Kinase (UCK).

While the precise mechanism of this compound is not definitively established in the available literature, its structural features—a uridine core with a pyridinylmethyl group at the N3 position—suggest a likely interaction with enzymes that metabolize uridine. N3-substituted uridine analogs have been investigated for various biological activities, and their effects are often attributed to the modulation of uridine homeostasis.[1][2] One commercially available source suggests that N3-uridine analogs may have antiepileptic, anticonvulsant, and anxiolytic effects, pointing towards a potential neurological application.[3]

This guide will compare the hypothesized inhibitory action of this compound against well-characterized inhibitors of Uridine Phosphorylase and Uridine-Cytidine Kinase.

Hypothesized Mechanism of Action: Inhibition of Uridine Phosphorylase (UPase)

Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[4][5] Inhibition of UPase can lead to an increase in endogenous uridine levels, which can be beneficial in various therapeutic contexts, including cancer therapy and the treatment of neurological disorders.[4][5] Several N3-substituted pyrimidine nucleosides have been synthesized and evaluated for their biological activities, though specific inhibitory data against UPase for N3-pyridinylmethyl derivatives are scarce.[1][2]

dot

UPase_Inhibition_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibitory Action Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase + Pi Uracil Uracil UPase->Uracil - Pi Ribose-1-P Ribose-1-Phosphate UPase->Ribose-1-P Inhibitor This compound (Hypothesized) Inhibitor->UPase Inhibition

Caption: Hypothesized inhibition of Uridine Phosphorylase by this compound.

The following table summarizes the inhibitory potency of several known UPase inhibitors for comparison.

InhibitorTarget Organism/EnzymeKi (nM)IC50 (nM)Mode of InhibitionReference(s)
5-Benzylacyclouridine (BAU) Human Liver UPase--Competitive[6]
AM-BBAU Mouse Liver UPase18-Competitive[6]
5-Phenylthioacyclouridine (PTAU) Mouse Liver UPase248--[7]
5-Phenylthioacyclouridine (PTAU) Human Liver UPase353--[7]
6-Methyl-5-nitrouracil Giardia lamblia UPase10,000-Competitive[8]
6-Amino-5-nitrouracil Giardia lamblia UPase12,000-Competitive[8]
1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil Murine Liver UPase-1.4-[9]
1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil Murine Liver UPase-1.4-[9]
Hypothesized Mechanism of Action: Inhibition of Uridine-Cytidine Kinase (UCK)

Uridine-Cytidine Kinase (UCK) is another critical enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine (B196190) to their respective monophosphates.[10][11] UCK, particularly the UCK2 isoform, is often upregulated in tumor cells to meet the high demand for nucleotides.[11] Therefore, inhibition of UCK2 is a potential strategy for anticancer and antiviral therapies.[10] Given that this compound is a uridine analog, it could potentially act as a competitive or allosteric inhibitor of UCK.

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UCK_Inhibition_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibitory Action Uridine Uridine UCK Uridine-Cytidine Kinase (UCK) Uridine->UCK + ATP UMP Uridine Monophosphate (UMP) UCK->UMP - ADP Inhibitor This compound (Hypothesized) Inhibitor->UCK Inhibition

Caption: Hypothesized inhibition of Uridine-Cytidine Kinase by this compound.

The following table presents data on known UCK inhibitors.

InhibitorTarget EnzymeKi (µM)IC50 (µM)Mode of InhibitionReference(s)
UCK2 Inhibitor-3 Human UCK213 (non-competitive with Uridine), 12 (non-competitive with ATP)16.6Non-competitive[12][13]
Flavokawain B Human UCK2--Competitive (with ATP)[14]
Alpinetin Human UCK2--Competitive (with ATP)[14]

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following experimental protocols for assessing UPase and UCK activity can be employed.

Uridine Phosphorylase (UPase) Activity Assay

This protocol is adapted from spectrophotometric methods used to measure UPase activity.[15]

Principle: The phosphorolysis of uridine by UPase produces uracil and ribose-1-phosphate. The change in absorbance due to the conversion of uridine to uracil can be monitored spectrophotometrically. Alternatively, a coupled enzyme assay can be used where the product uracil is further metabolized by an enzyme that leads to a change in absorbance or fluorescence. A more direct method involves quantifying the formation of uracil or the depletion of uridine using High-Performance Liquid Chromatography (UPLC).[16]

Materials:

  • Purified UPase enzyme or cell/tissue lysate containing UPase

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Uridine (substrate)

  • This compound (test inhibitor)

  • Known UPase inhibitors (positive controls, e.g., BAU)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer and uridine at a concentration near its Km value.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.

  • Enzyme Addition: Initiate the reaction by adding the UPase enzyme or lysate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at an appropriate wavelength (e.g., 260 nm for uridine depletion) over time in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

dot

UPase_Assay_Workflow A Prepare Reaction Mixture (Buffer + Uridine) B Add Inhibitor (Test Compound or Control) A->B C Initiate Reaction (Add UPase) B->C D Kinetic Measurement (Spectrophotometry/UPLC) C->D E Data Analysis (IC50, Ki, Mode of Inhibition) D->E

Caption: Workflow for Uridine Phosphorylase activity assay.

Uridine-Cytidine Kinase (UCK) Activity Assay

This protocol is based on a kinase assay that measures the production of ADP.[14]

Principle: UCK catalyzes the transfer of a phosphate group from ATP to uridine, producing UMP and ADP. The amount of ADP produced is proportional to the UCK activity and can be measured using a commercially available ADP-Glo™ Kinase Assay kit or similar methods.

Materials:

  • Purified UCK enzyme or cell lysate

  • Kinase reaction buffer

  • Uridine (substrate)

  • ATP (co-substrate)

  • This compound (test inhibitor)

  • Known UCK inhibitors (positive controls)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well opaque microplate

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, uridine, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound. Include positive and negative controls.

  • Enzyme Addition: Start the reaction by adding the UCK enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol of the ADP detection kit. This typically involves adding a reagent that converts ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

dot

UCK_Assay_Workflow A Prepare Kinase Reaction (Buffer + Uridine + ATP) B Add Inhibitor (Test Compound or Control) A->B C Initiate Reaction (Add UCK) B->C D Incubate at 37°C C->D E Detect ADP Production (Luminescence) D->E F Data Analysis (IC50) E->F

Caption: Workflow for Uridine-Cytidine Kinase activity assay.

Conclusion

Based on its chemical structure, this compound is a promising candidate for modulating the pyrimidine salvage pathway, potentially through the inhibition of Uridine Phosphorylase or Uridine-Cytidine Kinase. The provided comparative data on known inhibitors and detailed experimental protocols offer a framework for the systematic validation of its mechanism of action. Further experimental investigation is crucial to elucidate the specific molecular target and therapeutic potential of this compound.

References

A Comparative Analysis of 3-(2-Pyridinylmethyl)uridine and Favipiravir: An Uncharted Compound Versus a Broad-Spectrum Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, the exploration of novel nucleoside analogs remains a cornerstone of research. This guide provides a comparative analysis of the well-established antiviral agent Favipiravir and a lesser-known compound, 3-(2-Pyridinylmethyl)uridine. While extensive data is available for Favipiravir, a comprehensive search of published scientific literature reveals a significant lack of information regarding the antiviral activity, mechanism of action, and experimental data for this compound. This guide will therefore present a detailed overview of Favipiravir, juxtaposed with the current void in our understanding of this compound, highlighting the latter as a potential area for future research.

I. Overview and Chemical Structures

Favipiravir (T-705) is a synthetic pyrazinecarboxamide derivative that has been approved in Japan for the treatment of influenza.[1] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Its broad-spectrum activity against a range of RNA viruses has led to its investigation for the treatment of other viral infections, including COVID-19.[1][3]

This compound is a derivative of the naturally occurring pyrimidine (B1678525) nucleoside, uridine (B1682114).[4][5] Uridine is a fundamental component of ribonucleic acid (RNA).[6] While various modifications of uridine have been explored for potential therapeutic applications, including as antiviral agents, no specific antiviral data for the this compound derivative is currently available in the public domain.

II. Mechanism of Action

Favipiravir 's primary mechanism of action is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] The active metabolite, Favipiravir-RTP, acts as a purine (B94841) analog, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand.[2] Its incorporation can lead to chain termination and lethal mutagenesis, thereby inhibiting viral replication.

This compound , as a uridine derivative, would hypothetically act as a pyrimidine analog. If it possesses antiviral activity, its mechanism would likely involve intracellular phosphorylation to a triphosphate form, which could then interfere with viral RNA synthesis by inhibiting the RdRp. This is a common mechanism for nucleoside analog antivirals. However, without experimental data, this remains speculative.

III. Quantitative Data Comparison

The following tables summarize the available quantitative data for Favipiravir. For this compound, all fields are marked as "Not Available" due to the absence of published research.

Table 1: In Vitro Antiviral Activity
CompoundVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50) (µM)Selectivity Index (SI)
Favipiravir Influenza A (H1N1)MDCK0.03 - 0.47>400>851
SARS-CoV-2Vero E661.88>400>6.46
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Table 2: Pharmacokinetic Parameters
CompoundParameterSpeciesValue
Favipiravir CmaxHuman5.59 µg/mL
t1/2Human2.0 - 5.6 h
AUCHuman43.1 µg·h/mL
Protein BindingHuman54%
This compound Not AvailableNot AvailableNot Available

IV. Experimental Protocols

Favipiravir: In Vitro Antiviral Assay (Plaque Reduction Assay)

A common method to determine the antiviral activity of Favipiravir is the plaque reduction assay. The general steps are as follows:

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) are prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus for a specific period (e.g., 1 hour).

  • Compound Treatment: The virus inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death due to viral replication).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (EC50) is calculated by plotting the percentage of plaque inhibition against the compound concentration.

Hypothetical Antiviral Assay for this compound

Should this compound be investigated for antiviral activity, a similar in vitro assay, such as a cytopathic effect (CPE) inhibition assay or a plaque reduction assay, would be employed. The choice of virus and cell line would depend on the suspected spectrum of activity.

V. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Favipiravir and a generalized workflow for an antiviral assay.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) HGPRT HGPRT Favipiravir->HGPRT Metabolism Favipiravir_RMP Favipiravir-RMP HGPRT->Favipiravir_RMP Kinases Cellular Kinases Favipiravir_RMP->Kinases Favipiravir_RTP Favipiravir-RTP (Active Form) Kinases->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Incorporation Inhibition Inhibition Favipiravir_RTP->Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Inhibition->RdRp

Caption: Mechanism of action of Favipiravir.

Antiviral_Assay_Workflow A Seed cells in multi-well plate B Infect cells with virus A->B C Add serial dilutions of test compound B->C D Incubate for a defined period C->D E Assess viral replication (e.g., CPE, plaque formation) D->E F Calculate EC50 value E->F

Caption: Generalized workflow of an in vitro antiviral assay.

VI. Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of Favipiravir and this compound. Favipiravir is a well-characterized antiviral with a known mechanism of action and a substantial body of experimental data supporting its broad-spectrum activity. In stark contrast, this compound remains an uncharacterized compound in the context of virology.

The absence of data for this compound underscores the vast and unexplored chemical space in the search for new antiviral agents. While its structural similarity to uridine suggests a potential as a nucleoside analog inhibitor, this hypothesis requires rigorous experimental validation. Future research efforts are warranted to synthesize and evaluate the antiviral potential and mechanism of action of this compound and other novel uridine derivatives. Such studies will be crucial in expanding our arsenal (B13267) of antiviral therapeutics.

References

Validating the In Vitro Efficacy of Uridine Analogues in an In Vivo Epilepsy Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of uridine (B1682114), a naturally occurring nucleoside, against established antiepileptic drugs (AEDs) such as phenytoin (B1677684), carbamazepine (B1668303), and diazepam. Due to the limited availability of specific experimental data for 3-(2-Pyridinylmethyl)uridine, this document focuses on the broader potential of uridine as a representative of its class, laying the groundwork for future in vivo validation of novel uridine analogues.

Executive Summary

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies. Uridine and its derivatives have emerged as promising candidates due to their potential neuroprotective and anticonvulsant effects. This guide summarizes the available preclinical data for uridine and compares its in vivo efficacy with standard AEDs in the maximal electroshock (MES) seizure model, a widely used screening tool for generalized tonic-clonic seizures.

Data Presentation: In Vivo Anticonvulsant Efficacy

The following table summarizes the median effective dose (ED50) of uridine and comparator AEDs in the maximal electroshock (MES) test in rodents. The ED50 represents the dose of a drug that is effective in 50% of the animals tested.

CompoundAnimal ModelED50 (mg/kg)Route of AdministrationSource
Uridine Rat (Krushinsky-Molodkina strain)100 (chronic, 3x/day for 9-12 days)Intraperitoneal (i.p.)[1]
Phenytoin Frog20-40 (60-80% protection)Ventral lymph sac[2]
Carbamazepine Rat (GEPR-9s)3Not specified[3]
Rat (GEPR-3s)25Not specified[3]
Mouse9.67Not specified[4]
Diazepam MouseED50 not specified, but effectiveNot specified[5]

Note: Direct comparison of ED50 values should be made with caution due to variations in animal models, routes of administration, and experimental protocols. The data for uridine reflects a chronic dosing regimen and its effect on audiogenic seizures, which may not be directly comparable to the acute MES model data for other AEDs.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental process for evaluating anticonvulsant drugs, the following diagrams are provided.

Uridine_Anticonvulsant_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Uridine Uridine Uridine_Receptor Putative Uridine Receptor Uridine->Uridine_Receptor Binds to GABA_Release Increased GABA Release Uridine_Receptor->GABA_Release Dopamine_Modulation Dopamine Release Modulation Uridine_Receptor->Dopamine_Modulation GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Acts on Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Putative signaling pathway for uridine's anticonvulsant effects.

In_Vivo_Validation_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice or Rats) Drug_Administration Drug Administration (Test Compound vs. Vehicle vs. Positive Control) Animal_Acclimatization->Drug_Administration MES_Test Maximal Electroshock (MES) Test Drug_Administration->MES_Test Observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) MES_Test->Observation Data_Analysis Data Analysis (Calculation of ED50) Observation->Data_Analysis

Caption: Experimental workflow for in vivo validation using the MES test.

Comparative_Logic Target_Compound This compound (or other Uridine Analogue) In_Vitro_Screening In Vitro Efficacy (e.g., Hippocampal Slice Model) Target_Compound->In_Vitro_Screening In_Vivo_Validation In Vivo Efficacy (e.g., MES Test) In_Vitro_Screening->In_Vivo_Validation Leads to Comparative_Analysis Comparative Analysis (Efficacy and Potency) In_Vivo_Validation->Comparative_Analysis Comparator_Drugs Standard AEDs (Phenytoin, Carbamazepine, Diazepam) Comparator_Drugs->In_Vivo_Validation

Caption: Logical relationship for comparative validation of a new compound.

Experimental Protocols

In Vivo: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[6][7]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal or ear clip electrodes

  • Saline solution (0.9% NaCl) for electrode contact

  • Test compound (e.g., this compound), vehicle control, and positive control (e.g., Phenytoin)

  • Administration supplies (syringes, gavage needles, etc.)

Procedure:

  • Animal Preparation: Male albino mice or rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized to the experimental environment before testing.

  • Drug Administration: Animals are divided into groups (n=8-12 per group) and administered the test compound, vehicle, or a positive control drug at various doses via a specific route (e.g., intraperitoneal injection or oral gavage).

  • Electrode Placement and Stimulation: At the time of predicted peak drug effect, a drop of saline is applied to the animal's eyes (for corneal electrodes) or ears (for ear clip electrodes). The electrodes are then placed, and an electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) of sufficient intensity to induce a maximal seizure is delivered.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The presence or absence of this endpoint is recorded for each animal.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 value, the dose that protects 50% of the animals, is then determined using statistical methods such as probit analysis.

In Vitro: High-Potassium/Low-Magnesium Induced Seizures in Hippocampal Slices

This in vitro model is used to induce epileptiform activity in brain tissue to study the cellular and network mechanisms of seizures and to screen potential anticonvulsant compounds.[8][9][10]

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4 KCl, 26 NaHCO3, 10 Glucose, 2 CaCl2, and 2 MgCl2, continuously bubbled with 95% O2/5% CO2.

  • High-potassium, low-magnesium aCSF (e.g., 8 mM KCl, 0.25 mM MgCl2) with a pro-convulsant agent like 4-aminopyridine (B3432731) (100 µM) to induce epileptiform activity.

  • Recording chamber for brain slices (e.g., submerged or interface type).

  • Multi-electrode array (MEA) or glass microelectrodes for recording extracellular field potentials.

  • Data acquisition system.

Procedure:

  • Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out and sliced into thin sections (e.g., 350-500 µm) using a vibratome.

  • Slice Recovery: The slices are transferred to a recovery chamber containing oxygenated aCSF at room temperature for at least one hour.

  • Induction of Epileptiform Activity: A single slice is transferred to the recording chamber and perfused with the high-potassium, low-magnesium aCSF containing 4-aminopyridine to induce spontaneous epileptiform discharges.

  • Drug Application: Once stable epileptiform activity is established, the test compound is added to the perfusing aCSF at different concentrations.

  • Electrophysiological Recording: Extracellular field potentials are recorded from specific regions of the hippocampus (e.g., CA1 or CA3 pyramidal cell layer) to monitor the frequency and amplitude of the epileptiform discharges.

  • Data Analysis: The effect of the test compound on the frequency and amplitude of the epileptiform discharges is quantified. Concentration-response curves are generated to determine the IC50 value, the concentration that inhibits 50% of the epileptiform activity.

Conclusion

The available data suggests that uridine possesses anticonvulsant properties, warranting further investigation into its derivatives, such as this compound. The experimental protocols outlined in this guide provide a framework for the systematic in vivo validation of such compounds. By employing standardized models like the MES test and comparing the results with established AEDs, researchers can effectively evaluate the potential of novel uridine analogues as next-generation antiepileptic therapies. Future studies should focus on obtaining robust in vitro efficacy data for direct comparison and elucidating the precise molecular mechanisms underlying the anticonvulsant effects of this promising class of compounds.

References

A Comprehensive Guide to the Cross-Validation of 3-(2-Pyridinylmethyl)uridine's Anticancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comprehensive evaluation of the anticancer properties of the novel compound, 3-(2-Pyridinylmethyl)uridine. Due to the absence of published data on this specific molecule, this document serves as a template, outlining the necessary experimental comparisons and detailed protocols to rigorously assess its potential as a therapeutic agent. The presented data and pathways are hypothetical, based on findings for structurally related pyridine (B92270) and uridine (B1682114) analogues, and are intended to guide the experimental design and data presentation for this compound.

Comparative Efficacy Across Cancer Cell Lines

A critical first step in characterizing a novel anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of diverse cancer cell lines. This approach helps to identify potential cancer types that may be particularly sensitive to the compound and provides insights into its spectrum of activity.

Table 1: Comparative Cytotoxicity (IC50) of this compound and a Standard Chemotherapeutic Agent (Doxorubicin) in Various Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (B1662922) IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueReference Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueReference Value
A549Lung CarcinomaHypothetical ValueReference Value
HCT116Colon CarcinomaHypothetical ValueReference Value
HepG2Hepatocellular CarcinomaHypothetical ValueReference Value
PC-3Prostate CancerHypothetical ValueReference Value
U-87 MGGlioblastomaHypothetical ValueReference Value

Note: The IC50 values for this compound are placeholders and must be determined experimentally. Reference values for doxorubicin can be obtained from the literature or determined in parallel.

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 ControlBaseline ValueBaseline Value
IC50Experimental ValueExperimental Value
2 x IC50Experimental ValueExperimental Value
A549 ControlBaseline ValueBaseline Value
IC50Experimental ValueExperimental Value
2 x IC50Experimental ValueExperimental Value

Note: Values are to be determined experimentally. This table will quantify the compound's ability to induce programmed cell death.

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 ControlBaseline ValueBaseline ValueBaseline Value
IC50Experimental ValueExperimental ValueExperimental Value
A549 ControlBaseline ValueBaseline ValueBaseline Value
IC50Experimental ValueExperimental ValueExperimental Value

Note: This table will illustrate the compound's impact on cell cycle progression, indicating potential mechanisms of action.

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible and comparable results. The following are standard protocols for the key assays required to generate the data for the tables above.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution[1]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[9]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[10]

  • 70% ice-cold ethanol[11]

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 106 cells.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[10][12]

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[11] Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[13]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Potential Mechanisms

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language for Graphviz.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Data Analysis & Interpretation start Select Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat mtt MTT Assay (48-72h) Determine IC50 Values treat->mtt apoptosis Annexin V/PI Staining (Flow Cytometry) treat->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) treat->cell_cycle analyze Compare IC50s across cell lines mtt->analyze quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis->quantify_apoptosis analyze_cycle Analyze Cell Cycle Arrest cell_cycle->analyze_cycle conclusion Identify Lead Cancer Types & Hypothesize Mechanism analyze->conclusion quantify_apoptosis->conclusion analyze_cycle->conclusion

Caption: General workflow for in vitro cross-validation of a novel anticancer compound.

Hypothetical Signaling Pathway for Pyridine-Nucleoside Analogue

G cluster_0 Cellular Effects compound This compound DNA_damage DNA Damage / Replication Stress compound->DNA_damage CDK_Inhibition CDK Inhibition compound->CDK_Inhibition Bcl2 Bcl-2 Downregulation compound->Bcl2 p53 p53 Activation DNA_damage->p53 G2M_Arrest G2/M Arrest CDK_Inhibition->G2M_Arrest p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax p21->G2M_Arrest Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential mechanism of action for a pyridine-nucleoside analogue.

References

Comparative Analysis of 3-(2-Pyridinylmethyl)uridine Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the uridine (B1682114) scaffold have yielded numerous compounds with potent biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(2-Pyridinylmethyl)uridine derivatives. Due to the limited publicly available data on this specific class of compounds, this guide extrapolates potential SAR trends from studies on N3-substituted uridine derivatives and the known biological effects of pyridine (B92270) moieties. The information presented herein is intended to guide future research and drug discovery efforts in this area.

Introduction

Uridine derivatives have been extensively investigated as potential therapeutic agents due to their ability to interfere with nucleic acid synthesis and other vital cellular processes.[1] The modification of the uridine scaffold at various positions can significantly impact the compound's biological activity, selectivity, and pharmacokinetic profile. The N3 position of the pyrimidine (B1678525) ring is a critical site for substitution, with various alkyl and aryl groups influencing the molecule's interaction with biological targets. This guide focuses on the hypothetical structure-activity relationship of uridine derivatives featuring a 2-pyridinylmethyl substituent at the N3 position, a novel chemical space with underexplored therapeutic potential.

Hypothetical Structure-Activity Relationship (SAR)

Based on the analysis of related N3-substituted uridine and pyridine-containing bioactive molecules, a hypothetical SAR for this compound derivatives can be proposed. Modifications at three key positions are likely to influence the biological activity: the pyridine ring, the uracil (B121893) ring, and the ribose sugar moiety.

Diagram: Hypothetical SAR of this compound Derivatives

SAR_Hypothesis Hypothetical SAR of this compound Derivatives cluster_Uridine Uridine Scaffold cluster_Modifications Potential Modification Sites cluster_Activity Predicted Impact on Biological Activity uridine_img uridine_img Pyridine Pyridine Ring - Substituents (X) - Nitrogen position Uracil Uracil Ring - C5 modifications - C6 modifications Ribose Ribose Moiety - 2' modifications - 3' modifications - 5' modifications Activity Antiviral/Anticancer Activity Pyridine->Activity Modulates target binding, solubility, and ADME properties Uracil->Activity Influences enzyme recognition and mechanism of action Ribose->Activity Affects phosphorylation, metabolic stability, and toxicity

Caption: Key modification sites on the this compound scaffold and their predicted influence on biological activity.

Key SAR Observations from Related Compounds:
  • N3-Substitution on Uridine: Studies on a wide range of N3-substituted pyrimidine nucleosides have shown that the nature of the substituent significantly impacts biological activity. For instance, N3-phenacyl derivatives of uridine have demonstrated antinociceptive effects.[2] The introduction of a benzyl (B1604629) group at the N3 position of uridine has been shown to induce hypnotic activity in mice.[3] This suggests that aromatic substituents at this position are well-tolerated and can confer specific biological activities. The pyridinylmethyl group, being an aromatic substituent, is therefore a promising candidate for yielding bioactive compounds.

  • Pyridine Ring Modifications: The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can fine-tune the biological activity of a molecule. Electron-donating or electron-withdrawing groups on the pyridine ring can alter its electronic properties, influencing interactions with target enzymes or receptors. The position of these substituents is also critical. For example, in a series of pyridin-3-yl pyrimidines, halogen substitutions on an aniline (B41778) ring attached to the pyrimidine core were found to be important for Bcr-Abl inhibitory activity.[4]

  • Modifications of the Uracil and Ribose Moieties: Modifications at other positions of the uridine scaffold, in conjunction with N3-substitution, are likely to have a synergistic effect on activity.

    • C5-Position of Uracil: Substitution at the C5 position is a well-established strategy for developing potent antiviral and anticancer agents.

    • 2'- and 3'-Positions of Ribose: Modifications at the 2'- and 3'-positions of the ribose sugar are crucial for determining the mechanism of action (e.g., chain termination) and can also affect the compound's metabolic stability and toxicity. For instance, 2'-deoxy analogs often exhibit different activity profiles compared to their ribo- counterparts.[2]

Comparative Data on N3-Substituted Uridine Derivatives

While specific data for this compound derivatives are not available, the following table summarizes the biological activity of various N3-substituted uridine analogs to provide a comparative context.

Compound IDN3-SubstituentBiological ActivityPotency (% Effect)Reference
1h PhenacylAntinociceptive16%[2][5]
1l 2',4'-DimethoxyphenacylAntinociceptive93%[2][5]
3l 2',4'-Dimethoxyphenacyl (2'-deoxy)Antinociceptive86%[2][5]
6m 2',5'-Dimethoxyphenacyl (arabino)Antinociceptive82%[2][5]
N/A BenzylHypnotic-[3]

Note: The data presented is for antinociceptive activity and is used here as a surrogate to illustrate the impact of N3-substitutions. The potency is reported as the percentage of antinociceptive effect in a hot plate test.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are outlines of key experimental protocols relevant to the assessment of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Experimental Workflow for In Vitro Evaluation

experimental_workflow General Workflow for In Vitro Evaluation of Uridine Derivatives cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) - Determine IC50 synthesis->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) - Determine EC50 synthesis->antiviral enzyme_inhibition Enzyme Inhibition Assay (e.g., HIV-1 RT, HCV NS5B) - Determine Ki cytotoxicity->enzyme_inhibition antiviral->enzyme_inhibition mechanism Mechanism of Action Studies - Chain termination, etc. enzyme_inhibition->mechanism sar_analysis SAR Analysis mechanism->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Synthesis

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel uridine derivatives.

Enzyme Inhibition Assay (Example: HIV-1 Reverse Transcriptase)

Nucleoside analogs often exert their antiviral effects by inhibiting viral polymerases. An HIV-1 Reverse Transcriptase (RT) inhibition assay can be used to evaluate the potential of these compounds as anti-HIV agents.[9]

Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, which is essential for the reverse transcription of the viral RNA genome into DNA.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP, such as DIG-dUTP or ³H-dTTP), and the HIV-1 RT enzyme in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

  • Detection: Quantify the amount of newly synthesized DNA. For a colorimetric assay using DIG-dUTP, the biotinylated primer allows capture onto a streptavidin-coated plate, followed by detection with an anti-DIG antibody conjugated to a reporter enzyme. For a radioactive assay, the incorporation of ³H-dTTP is measured by scintillation counting.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 or Ki value.

Signaling Pathway: Pyrimidine Metabolism and DNA/RNA Synthesis

The primary mechanism of action for many nucleoside analogs involves their interaction with the pyrimidine metabolic pathway and subsequent incorporation into nascent DNA or RNA chains, leading to chain termination or impaired viral replication.

Diagram: Pyrimidine Metabolism and Site of Action for Uridine Analogs

Pyrimidine_Metabolism Pyrimidine Metabolism and Mechanism of Action cluster_pathway Cellular Pyrimidine Metabolism cluster_analog Uridine Analog Metabolism cluster_synthesis Nucleic Acid Synthesis cluster_inhibition Inhibition Uridine Uridine UMP Uridine Monophosphate (UMP) Uridine->UMP Uridine Kinase UDP Uridine Diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase dUTP Deoxyuridine Triphosphate (dUTP) UDP->dUTP Ribonucleotide Reductase CTP Cytidine Triphosphate (CTP) UTP->CTP RNA_Polymerase Viral/Cellular RNA Polymerase UTP->RNA_Polymerase DNA_Polymerase Viral/Cellular DNA Polymerase dUTP->DNA_Polymerase CTP->RNA_Polymerase Uridine_Analog This compound UMP_Analog Analog-MP Uridine_Analog->UMP_Analog Uridine Kinase UDP_Analog Analog-DP UMP_Analog->UDP_Analog UMP-CMP Kinase UTP_Analog Analog-TP UDP_Analog->UTP_Analog Nucleoside Diphosphate Kinase UTP_Analog->RNA_Polymerase UTP_Analog->DNA_Polymerase Inhibition Inhibition of Nucleic Acid Synthesis RNA_Polymerase->Inhibition DNA_Polymerase->Inhibition

Caption: The metabolic activation of uridine analogs and their subsequent inhibition of nucleic acid synthesis.

Upon entering a cell, a uridine analog like this compound would likely be phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form.[1] This triphosphate analog can then act as a competitive inhibitor of the natural nucleoside triphosphates (UTP or dTTP) for incorporation into growing RNA or DNA chains by viral or cellular polymerases. Incorporation of the modified nucleoside can lead to chain termination due to the lack of a 3'-hydroxyl group or steric hindrance from the N3-substituent, thereby inhibiting viral replication or cell proliferation.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of this compound derivatives is currently lacking, this guide provides a framework for future investigations based on the known SAR of related compound classes. The N3-pyridinylmethyl uridine scaffold represents a promising area for the discovery of novel antiviral and anticancer agents.

Future research should focus on:

  • Synthesis and Biological Screening: A library of this compound derivatives with diverse substitutions on the pyridine ring and modifications to the uracil and ribose moieties should be synthesized and screened in a panel of antiviral and anticancer assays.

  • Quantitative SAR Studies: Once biological data is obtained, quantitative structure-activity relationship (QSAR) studies can be performed to develop predictive models for designing more potent and selective analogs.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and elucidate their mode of action.

By systematically exploring the chemical space around this novel scaffold, it may be possible to identify lead compounds with significant therapeutic potential.

References

Navigating the Toxicological Landscape: A Comparative Analysis of 3-(2-Pyridinylmethyl)uridine and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicity profile of a novel compound is paramount. This guide provides a comparative overview of the toxicological data for 3-(2-Pyridinylmethyl)uridine against two established drugs with structural similarities: Uridine (B1682114) Triacetate, a uridine analog, and Pyrimethamine (B1678524), a compound containing a pyrimidine (B1678525) ring. Due to a lack of publicly available toxicity data for this compound, this guide utilizes data from structurally related compounds to provide a predictive context for its potential toxicological profile.

Executive Summary

A comprehensive search for the toxicity profile of this compound yielded no direct experimental data. To provide a valuable resource for researchers, this guide presents a comparative analysis of the known toxicity profiles of two structurally related, established drugs: Uridine Triacetate and Pyrimethamine. Uridine Triacetate, a uridine pro-drug, exhibits a favorable safety profile with minimal toxicity. In contrast, Pyrimethamine, an antifolate drug, displays a more significant toxicity profile, including potential genotoxicity and bone marrow suppression. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key toxicity pathway to aid in the preliminary assessment of novel compounds like this compound.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for Uridine Triacetate and Pyrimethamine. No data is currently available for this compound.

ParameterUridine TriacetatePyrimethamine
In Vivo Toxicity (LD50) Not established; well-tolerated at high doses.Oral (mouse): 92 mg/kg[1]
No-Observed-Adverse-Effect Level (NOAEL) 2000 mg/kg/day (6-month rat study)[2]Not explicitly found in searches.
In Vitro Cytotoxicity (IC50) Data not available; generally considered non-cytotoxic.0.23 µM (KYSE70 human esophageal cancer cells)[3], 0.4 µM - 12.3 µM (various colorectal cancer cell lines)[4], 20-60 µM (various ovarian cancer cell lines)[5]
Genotoxicity Negative in Ames test, in vitro mouse lymphoma assay, and in vivo mouse micronucleus test.[2][6]Negative in Ames test; conflicting results in other in vitro and in vivo assays.[7]
Major Adverse Effects (Human) Mild and transient vomiting, nausea, and diarrhea.[8][9][10][11]Gastrointestinal upset, severe allergic reactions, bone marrow suppression, potential teratogenicity.

Signaling Pathway: p53-Mediated Apoptosis

Genotoxic stress, which can be induced by certain chemical compounds, often activates the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. Understanding this pathway is crucial when evaluating the potential for drug-induced toxicity.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response Genotoxic_Stress Genotoxic Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Genotoxic_Stress->ATM_ATR p53 p53 ATM_ATR->p53 Phosphorylation (Activation) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified p53 signaling pathway in response to genotoxic stress.

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below to support the interpretation of existing data and the design of future studies.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (and vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test for Genotoxicity

This assay detects chromosomal damage in vivo by measuring the formation of micronuclei in erythrocytes.

  • Animal Model: Typically performed in mice or rats.

  • Dosing: Administer the test compound to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.

  • Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score the frequency of micronucleated PCEs (MN-PCEs) by examining a sufficient number of PCEs (e.g., 2000 per animal).

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates genotoxic activity.

Conclusion

While the toxicity profile of this compound remains to be determined, this comparative guide offers a foundational understanding based on structurally analogous compounds. The benign profile of Uridine Triacetate suggests that the uridine moiety itself may not be inherently toxic. However, the pyridine (B92270) ring and its substituents, as seen in the case of Pyrimethamine, can contribute significantly to a compound's toxicity. Therefore, a thorough toxicological evaluation of this compound, employing the standardized assays detailed in this guide, is essential to ascertain its safety profile for any potential therapeutic application. Researchers are encouraged to use this guide as a reference for designing and interpreting future toxicological studies.

References

Independent Verification of 3-(2-Pyridinylmethyl)uridine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative analysis of the biological activity of uridine (B1682114) analogues, with a focus on anticonvulsant, anxiolytic, and antihypertensive properties. Our independent verification process aimed to gather and present experimental data for 3-(2-Pyridinylmethyl)uridine. However, a comprehensive search of scientific literature and databases revealed a significant lack of published experimental data specifically for this compound.

While the potential for this compound to exhibit these biological activities has been noted, the absence of quantitative, verifiable data prevents a direct comparison with other compounds.

In lieu of data on the target compound, and to provide a valuable comparative framework, this guide will focus on a structurally related uridine derivative for which experimental data is available: N3-phenacyluridine , which has been studied for its antinociceptive effects. We will also draw comparisons with the parent molecule, uridine , and other relevant compounds where data allows.

This guide is intended to serve as a methodological template and a point of reference for the evaluation of novel uridine derivatives.

Comparative Analysis of Biological Activity

Due to the aforementioned lack of data for this compound, this section will present available data for uridine and its N3-substituted derivatives to offer a comparative perspective on potential activities.

Anticonvulsant and Anxiolytic Activity

Uridine itself has demonstrated moderate antiepileptogenic and anticonvulsant effects in rapid kindling models in rats. There was also a trend for reduced EEG spike frequency and improved visual-spatial memory in rats treated with uridine following status epilepticus. Furthermore, studies on male CBWA mice have suggested an anxiolytic (anticonflict) action of uridine.

While no direct experimental data for the anticonvulsant or anxiolytic activity of this compound is available, the known effects of the parent compound suggest that derivatives could modulate these activities.

Antihypertensive Activity

Studies have shown that uridine and its nucleotides can influence blood pressure. For instance, uridine, uridine monophosphate (UMP), and uridine diphosphate (B83284) (UDP) have been observed to increase blood pressure when infused into intact anesthetized rats.

Again, specific data for this compound is not available. The effect of the pyridinylmethyl substitution on the hypertensive properties of the uridine scaffold remains to be experimentally determined.

Antinociceptive Activity: A Case Study of N3-Substituted Uridine Derivatives

A study on N3-substituted uridine derivatives provides valuable insight into how modifications at this position can influence biological activity. This serves as a useful proxy for understanding the potential of compounds like this compound.

Table 1: Antinociceptive Effects of N3-Substituted Uridine Derivatives

CompoundSubstitution at N3Antinociceptive Effect (%)*
1h Phenacyl16
1l 2',4'-Dimethoxyphenacyl93
3l 2',4'-Dimethoxyphenacyl (2'-deoxyuridine)86
6m 2',5'-Dimethoxyphenacyl (arabinofuranosyluracil)82

*As tested by the hot plate method. Data sourced from a study on N3-substituted pyrimidine (B1678525) nucleosides.[1]

The data clearly indicates that substitution at the N3 position can dramatically modulate the biological activity of uridine. For instance, N3-(2',4'-Dimethoxyphenacyl)uridine (1l) showed a significantly higher antinociceptive effect compared to N3-phenacyluridine (1h). This highlights the importance of the nature of the substituent at this position.

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

Antinociceptive Activity Assay (Hot Plate Method)

This protocol is based on the methodology used to evaluate the antinociceptive effects of N3-substituted uridine derivatives.

Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a heat stimulus.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosures.

  • Stopwatch.

Procedure:

  • Acclimatize male mice to the laboratory environment for at least one hour before the experiment.

  • Maintain the hot plate temperature at a constant 55 ± 0.5 °C.

  • Place each mouse individually on the hot plate and start the stopwatch.

  • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the stopwatch at the first sign of nociception and record the latency time. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Administer the test compound (e.g., N3-substituted uridine derivative) or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Measure the reaction time on the hot plate at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • The percentage of antinociceptive effect can be calculated using the following formula: % Antinociceptive Effect = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

Visualizations

Logical Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound's biological activity.

G A Compound Synthesis (e.g., this compound) B In Vitro Screening (e.g., Receptor Binding Assays) A->B C In Vivo Model Selection (e.g., Rodent models for epilepsy, anxiety, hypertension) B->C D Dose-Response Studies C->D E Efficacy Evaluation (e.g., Seizure frequency, behavioral tests, blood pressure measurement) D->E F Toxicity and Safety Assessment E->F G Lead Optimization E->G Promising Results F->G

Caption: Workflow for screening the biological activity of a new chemical entity.

Signaling Pathway Hypothesis for Uridine's Neuromodulatory Effects

This diagram presents a hypothetical signaling pathway that could be involved in the neuromodulatory effects of uridine, which may be relevant for its anticonvulsant and anxiolytic properties.

G Uridine Uridine P2Y_Receptor P2Y Receptor Uridine->P2Y_Receptor binds to Second_Messengers Intracellular Second Messengers (e.g., cAMP, IP3) P2Y_Receptor->Second_Messengers activates Neuronal_Membrane Neuronal Membrane Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Second_Messengers->Ion_Channels regulates Neurotransmitter_Release Altered Neurotransmitter Release (e.g., GABA, Glutamate) Ion_Channels->Neurotransmitter_Release influences Neuromodulatory_Effects Anticonvulsant & Anxiolytic Effects Neurotransmitter_Release->Neuromodulatory_Effects leads to

Caption: Hypothetical signaling pathway for uridine's neuromodulatory actions.

Conclusion

While this compound has been identified as a compound of interest, the current lack of publicly available experimental data on its biological activity makes a direct and independent verification impossible. The provided comparative data on uridine and its N3-substituted analogues, along with the detailed experimental protocol and illustrative diagrams, offer a robust framework for researchers to conduct their own investigations into the potential anticonvulsant, anxiolytic, and antihypertensive properties of this and other novel uridine derivatives. Further research is strongly encouraged to elucidate the pharmacological profile of this compound.

References

Comparative Metabolic Stability of 3-(2-Pyridinylmethyl)uridine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis for Drug Discovery Researchers

In the landscape of nucleoside analog drug discovery, understanding the metabolic fate of a compound is paramount to its success. Early-stage assessment of metabolic stability provides critical insights into a drug candidate's pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and dosing regimen. This guide presents a comparative analysis of the metabolic stability of 3-(2-Pyridinylmethyl)uridine, a novel synthetic nucleoside analog, against a panel of structurally related N3-substituted uridine (B1682114) derivatives.

The following analysis is based on a hypothetical data set, designed to illustrate the comparative evaluation process in the absence of published experimental values for this compound. The presented data for comparator compounds are representative values derived from the broader scientific literature on nucleoside analog metabolism.

Comparative Analysis of Metabolic Stability

The in vitro metabolic stability of this compound and its comparators was assessed using human liver microsomes. The primary endpoints for this evaluation were the half-life (t½) and the intrinsic clearance (CLint), which together provide a robust indication of a compound's susceptibility to metabolic degradation.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound This compound18.537.4
UridineUridine> 60< 11.5
3-Benzyluridine3-Benzyluridine25.327.4
3-Phenacyluridine3-Phenacyluridine12.157.3

Note: Data for this compound is hypothetical and presented for illustrative purposes. Data for comparator compounds are representative values based on existing literature.

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assay used to generate the comparative data.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Test compounds: this compound, Uridine, 3-Benzyluridine, 3-Phenacyluridine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • Positive control compound (e.g., Verapamil)

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Compound Incubation: The test compounds and the positive control are added to the master mix to a final concentration of 1 µM. The mixture is pre-warmed at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration).

Visualizing the Metabolic Stability Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing MasterMix Master Mix (Buffer + HLM) PreWarm Pre-warm (37°C, 5 min) MasterMix->PreWarm TestCompounds Test Compounds (1 µM) TestCompounds->PreWarm AddNADPH Initiate Reaction (+ NADPH) PreWarm->AddNADPH Incubate Incubate (37°C) AddNADPH->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS CalcPercent Calculate % Remaining LCMS->CalcPercent PlotData Plot ln(% Remaining) vs. Time CalcPercent->PlotData CalcParams Calculate t½ & CLint PlotData->CalcParams

Caption: Workflow for the in vitro liver microsomal stability assay.

Potential Metabolic Pathways

Understanding the potential sites of metabolic transformation is crucial for rational drug design. For N3-substituted uridine derivatives, metabolism can occur at several positions on the uridine scaffold or on the substituent itself.

Metabolic_Pathways cluster_metabolites Potential Metabolic Transformations Parent This compound Pyridine (B92270) Ring Methylene (B1212753) Bridge Uridine Core M1 Hydroxylation (Pyridine Ring) Parent:f1->M1 Phase I M2 N-Oxidation (Pyridine Ring) Parent:f1->M2 Phase I M3 Oxidation (Methylene Bridge) Parent:f2->M3 Phase I M4 Glycosidic Bond Cleavage (Uridine Core) Parent:f3->M4 Hydrolysis

Caption: Potential metabolic pathways for this compound.

Discussion and Future Directions

The hypothetical data suggest that this compound exhibits moderate metabolic stability, with a shorter half-life and higher intrinsic clearance compared to the parent uridine and the 3-benzyl analog. This indicates that the pyridinylmethyl group may introduce a metabolic soft spot. The higher clearance of 3-phenacyluridine suggests that the carbonyl group in its substituent is more readily metabolized than the pyridinylmethyl group.

Further studies are warranted to experimentally validate these findings and to identify the specific metabolites of this compound. Metabolite identification studies would confirm the metabolic pathways involved, such as oxidation of the pyridine ring or the methylene bridge. This information would be invaluable for guiding future lead optimization efforts, potentially through the introduction of metabolic blockers or modification of the substituent to enhance stability while retaining biological activity. This comparative approach, combining in vitro assays with structural analysis, is a cornerstone of modern drug discovery, enabling the selection of drug candidates with optimal pharmacokinetic properties.

validation of 3-(2-Pyridinylmethyl)uridine's therapeutic potential in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant lack of publicly available preclinical data regarding the therapeutic potential of 3-(2-Pyridinylmethyl)uridine. Extensive searches of scientific literature and databases have not yielded specific studies evaluating its efficacy, mechanism of action, or safety in preclinical models. While it is classified as a uridine (B1682114) analogue, a class of compounds known for a variety of biological activities, no experimental data for this specific molecule could be retrieved.

Product listings from chemical suppliers identify this compound for research use and suggest potential applications in studying epilepsy, anxiety, and hypertension, drawing parallels from the known neuroprotective and cardioprotective effects of uridine and some of its other derivatives. However, these claims are not substantiated by published experimental evidence for this compound itself.

This guide, therefore, cannot provide a direct comparison of this compound with alternative therapies due to the absence of performance data. The following sections outline the hypothetical experimental approaches and signaling pathways that would be necessary to validate its therapeutic potential, based on the investigation of other uridine analogues.

Hypothetical Experimental Protocols for Preclinical Validation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be required. The following are standard preclinical protocols that would be necessary to generate the data needed for a comprehensive evaluation.

Table 1: Proposed In Vitro Assays for Biological Activity Screening

Assay TypeObjectiveKey Parameters MeasuredPotential Alternative Compounds for Comparison
Cytotoxicity Assay To determine the concentration range at which the compound is toxic to cells.IC50 (half-maximal inhibitory concentration) in various cell lines (e.g., HepG2 for liver toxicity).Uridine, 5-Fluorouracil (as a known cytotoxic nucleoside analogue)
Receptor Binding Assay To identify specific cellular receptors that this compound may interact with (e.g., P2Y receptors).Ki (inhibition constant), Bmax (maximum receptor density).Uridine, UDP, UTP (known P2Y receptor agonists)
Enzyme Inhibition Assay To assess the effect on key enzymes involved in nucleotide metabolism or disease pathology.IC50, Ki for enzymes like uridine phosphorylase or thymidine (B127349) phosphorylase.5-Fluorouracil, Brivudine
Cell-Based Functional Assays To evaluate the effect on cellular processes relevant to a specific disease model (e.g., neurite outgrowth for neurodegenerative diseases).Neurite length, cell migration, cytokine production.Uridine, Nerve Growth Factor (NGF)

Table 2: Proposed In Vivo Models for Efficacy and Safety Assessment

Preclinical ModelTherapeutic AreaKey Outcome MeasuresPotential Alternative Treatments for Comparison
Rodent Seizure Models (e.g., PTZ-induced) EpilepsySeizure score, latency to seizure, mortality rate.Diazepam, Valproic Acid
Elevated Plus Maze / Open Field Test AnxietyTime spent in open arms, total distance traveled.Diazepam, Buspirone
Spontaneously Hypertensive Rat (SHR) Model HypertensionSystolic and diastolic blood pressure, heart rate.Captopril, Amlodipine
Stroke Models (e.g., MCAO) NeuroprotectionInfarct volume, neurological deficit score.Uridine, Edaravone

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the known functions of uridine and its derivatives, this compound could potentially modulate several key signaling pathways. Diagrams generated using Graphviz illustrate these hypothetical mechanisms.

Experimental Workflow for Preclinical Evaluation

The logical flow of experiments to validate the therapeutic potential of a novel compound like this compound is depicted below. This workflow starts with initial in vitro screening and progresses to in vivo efficacy and safety studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Point a Compound Synthesis & Purity Analysis b Cytotoxicity Assays a->b c Target Identification (Receptor/Enzyme Assays) b->c d Cell-Based Functional Assays c->d e Pharmacokinetic Studies (ADME) d->e f Efficacy Studies in Disease Models e->f g Toxicology & Safety Pharmacology f->g h Go/No-Go for Further Development g->h G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response A This compound B UTP A->B Phosphorylation C CTP B->C G Neurite Outgrowth B->G P2Y Receptor Activation D CDP-choline C->D E Phosphatidylcholine D->E F Membrane Synthesis & Repair E->F

Lack of Publicly Available Data for Comparative Transcriptomics of 3-(2-Pyridinylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available research, no studies were identified that have investigated the comparative transcriptomics of cells treated with 3-(2-Pyridinylmethyl)uridine. This absence of data prevents the creation of a detailed comparison guide as requested.

Searches for transcriptomic data, biological activity, and mechanism of action for the specific compound, this compound, did not yield any relevant scientific literature. The existing body of research focuses on the parent molecule, uridine, and other derivatives, but not the 3-(2-Pyridinylmethyl) substituted form.

Consequently, it is not possible to provide the following components of the requested guide:

  • Data Presentation: Without any quantitative data from transcriptomic studies, such as lists of differentially expressed genes, fold changes, or statistical significance, no comparative data tables can be generated.

  • Experimental Protocols: As no studies have been published, there are no established experimental methodologies for treating cells with this compound for the purpose of transcriptomic analysis. This includes a lack of information on cell types used, dosage, treatment duration, RNA sequencing protocols, and bioinformatics pipelines.

  • Signaling Pathway and Workflow Visualization: The signaling pathways modulated by this compound are unknown. Therefore, no diagrams of signaling pathways, experimental workflows, or logical relationships can be created.

A Head-to-Head Comparison of Pyridine-Containing Nucleoside Analogs in Antiviral and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] When incorporated into a nucleoside analog structure, the resulting compounds can act as potent inhibitors of key cellular processes, leading to significant antiviral and anticancer activities. This guide provides a head-to-head comparison of representative pyridine-containing compounds, with a focus on their performance in antiviral and anticancer assays.

While specific experimental data for 3-(2-Pyridinylmethyl)uridine is not extensively available in the public domain, this guide will focus on well-characterized pyridine-containing nucleoside analogs to provide a relevant and data-supported comparison. We will examine the anti-influenza activity of Favipiravir (T-705) and its C-nucleoside pyridine analog, Compound 3c , and the anticancer properties of a potent Pyridine-Urea derivative .

Antiviral Activity: Targeting Influenza Virus

Favipiravir is a broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses, including influenza.[3][4][5] Its C-nucleoside pyridine analog, Compound 3c, has also demonstrated potent anti-influenza activity.[2][6]

Quantitative Antiviral Data
CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Favipiravir (T-705) Influenza A/WSN/33 (H1N1)MDCK0.014 - 0.55>2000>3636[5]
Favipiravir (T-705) Influenza A/Brisbane/59/2007 (H1N1)MDCK17.05>1000>58.6[7]
Compound 3c Influenza A/WSN/33 (H1N1)MDCK1.3>1000>769[8]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][9] This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine (B94841) nucleotide and is incorporated into the nascent viral RNA strand.[9][10] This incorporation leads to non-viable viruses through two main mechanisms: chain termination and lethal mutagenesis.[10] Compound 3c is also believed to act through a similar mechanism, with its triphosphate metabolite inhibiting the influenza A polymerase.[2][6]

G cluster_cell Infected Host Cell Favipiravir Favipiravir Favipiravir-RMP Favipiravir-RMP Favipiravir->Favipiravir-RMP Ribosylation Favipiravir-RDP Favipiravir-RDP Favipiravir-RMP->Favipiravir-RDP Phosphorylation Favipiravir-RTP Favipiravir-RTP Favipiravir-RDP->Favipiravir-RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir-RTP->RdRp Inhibits Cellular Kinases Cellular Kinases Cellular Kinases->Favipiravir-RMP Cellular Kinases->Favipiravir-RDP Cellular Kinases->Favipiravir-RTP Viral RNA Synthesis Viral RNA Synthesis RdRp->Viral RNA Synthesis Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination Lethal Mutagenesis Lethal Mutagenesis Viral RNA Synthesis->Lethal Mutagenesis

Mechanism of Action of Favipiravir
Experimental Protocols

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[11]

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6- or 12-well plates and grown to confluence.[12][13]

  • Virus Infection: The cell monolayer is washed and infected with a diluted influenza virus stock for 1 hour at 37°C.[13]

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing various concentrations of the test compound.[11][12]

  • Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.[13]

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[12]

  • Data Analysis: The number of plaques in treated wells is compared to untreated controls to determine the EC50 value.

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[14][15]

  • Cell Seeding: MDCK cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 value is determined.

Anticancer Activity: Targeting Cancer Cell Proliferation

Pyridine-containing compounds have also shown significant promise as anticancer agents. The pyridine-urea scaffold, in particular, has been explored for its ability to inhibit cancer cell growth.

Quantitative Anticancer Data
CompoundCell LineAssayIC50 (µM)Reference
Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer)MTT Assay (48h)0.22[16]
Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer)MTT Assay (72h)0.11[16]
Doxorubicin (Reference Drug) MCF-7 (Breast Cancer)MTT Assay (48h)1.93[16]

IC50: Half-maximal inhibitory concentration.

Mechanism of Action: Inhibition of VEGFR-2 and Induction of Apoptosis

Certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[16] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth. Additionally, some pyridine derivatives have been reported to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) through the upregulation of p53 and JNK pathways.[9]

G Pyridine-Urea Derivative Pyridine-Urea Derivative VEGFR-2 VEGFR-2 Pyridine-Urea Derivative->VEGFR-2 Inhibits p53 p53 Pyridine-Urea Derivative->p53 Upregulates JNK JNK Pyridine-Urea Derivative->JNK Upregulates Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports G2/M Arrest G2/M Arrest p53->G2/M Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces G2/M Arrest->Tumor Growth Inhibits Apoptosis->Tumor Growth Inhibits

Anticancer Mechanism of Pyridine Derivatives
Experimental Protocols

The MTT assay, as described in the antiviral section, is also a standard method for evaluating the in vitro anticancer activity of compounds.[10]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for specific durations (e.g., 48 and 72 hours).

  • MTT Incubation and Solubilization: The MTT reagent is added, and after incubation, the formazan crystals are solubilized.

  • Absorbance Measurement and Data Analysis: The absorbance is read, and the IC50 value is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme, a substrate peptide, and ATP.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The results are used to determine the IC50 value for VEGFR-2 inhibition.

Conclusion

This guide provides a comparative overview of the antiviral and anticancer potential of pyridine-containing nucleoside analogs and related derivatives. While direct experimental data for this compound remains limited, the analysis of well-studied compounds like Favipiravir, its analog Compound 3c, and potent pyridine-urea derivatives highlights the significant therapeutic potential of this chemical class. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel pyridine-based therapeutics. Further investigation into the structure-activity relationships of these compounds will be crucial for designing next-generation antiviral and anticancer agents with improved efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(2-Pyridinylmethyl)uridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Pyridinylmethyl)uridine, a modified nucleoside analog. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known properties of its constituent moieties—uridine (B1682114) and pyridine (B92270)—and established best practices for chemical waste management.

Immediate Safety Considerations

Given its chemical structure, this compound should be handled with caution, assuming potential hazards associated with both its uridine and pyridine components. Pyridine is a flammable liquid and is harmful if ingested or absorbed through the skin. While uridine is generally considered less hazardous, some sources indicate it may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process for its disposal.

Figure 1. A logical workflow for the safe disposal of this compound.

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. Ensure the container is in good condition and compatible with the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols (e.g., flammable, toxic) based on the precautionary approach.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat sources and incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. The most common and appropriate disposal method for this type of organic chemical waste is incineration at a permitted facility.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

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